Product packaging for S-Methyl-S-(4-chlorophenyl) sulfoximine(Cat. No.:CAS No. 22132-99-6)

S-Methyl-S-(4-chlorophenyl) sulfoximine

Cat. No.: B2881791
CAS No.: 22132-99-6
M. Wt: 189.66
InChI Key: XSKJSJPUIQNRSQ-UHFFFAOYSA-N
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Description

S-Methyl-S-(4-chlorophenyl) sulfoximine is a useful research compound. Its molecular formula is C7H8ClNOS and its molecular weight is 189.66. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNOS B2881791 S-Methyl-S-(4-chlorophenyl) sulfoximine CAS No. 22132-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-imino-methyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKJSJPUIQNRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of S-Methyl-S-(4-chlorophenyl) sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Sulfoximines in Medicinal Chemistry

Sulfoximines are an emerging class of sulfur-containing functional groups that have garnered significant attention in the field of drug discovery.[1][2] Their unique stereochemical and physicochemical properties, including their ability to act as bioisosteres for sulfones and sulfonamides, make them attractive moieties for modulating the biological activity and pharmacokinetic profiles of therapeutic agents.[2] S-Methyl-S-(4-chlorophenyl) sulfoximine, in particular, serves as a valuable building block and a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important compound, tailored for researchers and professionals in drug development.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding sulfide, 4-chlorothioanisole. This process involves the formation of an intermediate sulfilimine, which is then oxidized to the desired sulfoximine. This route is favored for its efficiency and the ready availability of the starting materials.[4][5][6]

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-stage process:

Synthesis_Workflow Start 4-Chlorothioanisole (Starting Material) Sulfilimine N-Cyano-S-methyl-S-(4-chlorophenyl)sulfilimine (Intermediate) Start->Sulfilimine Imination Oxidation Oxidation Sulfilimine->Oxidation Sulfoximine S-Methyl-S-(4-chlorophenyl)sulfoximine (Final Product) Oxidation->Sulfoximine

Caption: Synthetic pathway from 4-chlorothioanisole to this compound.

Step 1: Imination of 4-Chlorothioanisole to form N-Cyano-S-methyl-S-(4-chlorophenyl)sulfilimine

The initial step involves the imination of the sulfide, 4-chlorothioanisole. A common and effective method for this transformation is the reaction with a nitrogen source in the presence of an oxidizing agent. The use of cyanogen amine (H₂NCN) with an N-halosuccinimide, such as N-bromosuccinimide (NBS), provides a metal-free and efficient route to the corresponding N-cyano sulfilimine.[4][5][6]

Causality Behind Experimental Choices:

  • Cyanogen Amine (H₂NCN): This serves as a readily available and inexpensive nitrogen source for the imination reaction.

  • N-Bromosuccinimide (NBS): NBS acts as a mild and effective halogenating agent, facilitating the activation of the sulfur atom for nucleophilic attack by the cyanogen amine.[6] This avoids the use of harsher or metal-based oxidants.

  • Base (e.g., t-BuOK or K₂CO₃): A base is required to deprotonate the cyanogen amine, generating the active nucleophile for the reaction.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-chlorothioanisole (1 equivalent) in a suitable solvent such as methanol.

  • Add cyanogen amine (1.3 equivalents) and a base, for instance, potassium tert-butoxide (t-BuOK) (1.2 equivalents).

  • Cool the mixture in an ice bath and add N-bromosuccinimide (NBS) (1.5 equivalents) portion-wise while stirring.

  • Allow the reaction to proceed at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Cyano-S-methyl-S-(4-chlorophenyl)sulfilimine.

Step 2: Oxidation of the Sulfilimine to this compound

The intermediate N-cyano sulfilimine is then oxidized to the corresponding N-cyano sulfoximine. A widely used and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[4][5]

Causality Behind Experimental Choices:

  • m-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a powerful yet selective oxidizing agent that efficiently converts the sulfilimine to the sulfoximine without over-oxidation or unwanted side reactions.

Experimental Protocol:

  • Dissolve the N-Cyano-S-methyl-S-(4-chlorophenyl)sulfilimine (1 equivalent) in ethanol.

  • Add potassium carbonate (K₂CO₃) (3 equivalents) to the solution.

  • Cool the mixture to 0 °C and add m-CPBA (approximately 70% purity, 1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure, add water, and extract the product with dichloromethane.

  • Dry the combined organic layers, filter, and concentrate to obtain the crude N-cyano sulfoximine.

Step 3: Deprotection to Yield the Final Product

The final step involves the removal of the cyano group to yield the free NH-sulfoximine. This can be achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), followed by basic workup.[4]

Experimental Protocol:

  • Dissolve the crude N-cyano sulfoximine in dichloromethane and cool to 0 °C.

  • Add trifluoroacetic anhydride (TFAA) (3 equivalents) and allow the reaction to proceed at room temperature.

  • Once the reaction is complete (monitored by TLC), concentrate the mixture.

  • Dilute the residue with methanol and treat with potassium carbonate (5 equivalents).

  • Stir at room temperature until the deprotection is complete.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization Workflow

Characterization_Workflow Product Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy Product->IR MP Melting Point Analysis Product->MP Purity Purity Confirmation NMR->Purity MS->Purity IR->Purity MP->Purity

Caption: A logical flow for the characterization of this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound.

Technique Expected Data Interpretation
¹H NMR Aromatic protons (δ ~7.5-7.9 ppm, multiplet), Methyl protons (δ ~3.1-3.3 ppm, singlet), NH proton (variable, broad singlet)Confirms the presence of the 4-chlorophenyl and methyl groups, and the NH moiety.
¹³C NMR Aromatic carbons (δ ~129-143 ppm), Methyl carbon (δ ~43-46 ppm)Corroborates the carbon framework of the molecule.
IR Spectroscopy N-H stretch (~3300 cm⁻¹), S=O stretch (~1200-1220 cm⁻¹), S=N stretch (~1090-1100 cm⁻¹)Identifies the key functional groups: the N-H bond, the sulfoxide S=O bond, and the sulfilimine S=N bond.[7][8][9]
Mass Spectrometry (HRMS) Calculated m/z for C₇H₈ClNOS [M+H]⁺: ~189.0015Confirms the molecular formula and provides an accurate mass measurement.[10]
Melting Point Expected to be a solid with a defined melting point.A sharp melting point range is indicative of high purity.

Note on Data Interpretation: The exact chemical shifts in NMR spectroscopy can vary slightly depending on the solvent used. The IR absorption frequencies provide valuable information about the bonding within the molecule. High-resolution mass spectrometry is crucial for unambiguous confirmation of the elemental composition.

Conclusion

The synthesis and characterization of this compound are well-established processes that provide access to a valuable building block for medicinal chemistry and drug development. The methodologies outlined in this guide, from the initial imination of the parent sulfide to the comprehensive characterization of the final product, offer a reliable and reproducible pathway for researchers in the field. The detailed explanation of the rationale behind the chosen reagents and techniques underscores the importance of a thorough understanding of the underlying chemical principles for successful synthesis and analysis.

References

"S-Methyl-S-(4-chlorophenyl) sulfoximine" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to S-Methyl-S-(4-chlorophenyl) sulfoximine: Structure, Synthesis, and Application

Introduction: The Emergence of the Sulfoximine Moiety

In the landscape of modern medicinal and agrochemistry, the search for functional groups that can favorably modulate the physicochemical and pharmacokinetic properties of lead compounds is relentless. Among the sulfur(VI) functional groups, the sulfoximine moiety has emerged from relative obscurity to become a cornerstone in contemporary drug design.[1][2][3] As mono-aza analogues of the ubiquitous sulfone group, sulfoximines offer a unique combination of high chemical stability, a chiral sulfur center, and a distinct three-dimensional vector for molecular exploration provided by the S=N bond.[4][5]

This guide provides a detailed technical overview of a representative member of this class, This compound . We will explore its core chemical properties, structural attributes, modern synthetic methodologies, and the broader context of its application, providing researchers and drug development professionals with a comprehensive understanding of this valuable chemical entity.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a tetrahedral, hexavalent sulfur atom at its core. This sulfur center is chiral, bonded to four distinct substituents: a methyl group, a 4-chlorophenyl group, an oxygen atom (via a double bond), and an imido group (via a double bond). The presence of the NH group allows it to act as both a hydrogen bond donor and acceptor, a critical feature for interaction with biological targets.[2][6] The electron-withdrawing 4-chlorophenyl ring influences the electronic properties of the sulfoximine core, impacting its acidity and reactivity.

cluster_phenyl S S O O S->O O NH NH S->NH NH CH3 CH₃ S->CH3 C1 C S->C1 C_aryl C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1

Caption: Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₇H₈ClNOSPubChem[7]
Molecular Weight 189.66 g/mol PubChem[7]
IUPAC Name (4-chlorophenyl)-imino-methyl-oxo-λ⁶-sulfanePubChem[7]
CAS Number 22132-99-6PubChem[7]
XLogP3 2.3PubChem[7]
H-Bond Donor Count 1PubChem[7]
H-Bond Acceptor Count 2PubChem[7]

Synthesis and Mechanistic Considerations

The historical challenge in accessing sulfoximines has been a significant barrier to their widespread adoption. However, recent advancements have led to efficient and scalable synthetic routes. A leading contemporary strategy for preparing NH-sulfoximines is the direct, one-pot conversion from readily available sulfides.[8] This approach avoids the isolation of intermediates and often proceeds under mild conditions with high functional group tolerance.

The synthesis of this compound can be efficiently achieved from 4-chlorothioanisole via a chemoselective one-pot imination and oxidation sequence.[8] This transformation is typically mediated by a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (PhI(OAc)₂), which facilitates both the N-transfer from an ammonia source and the subsequent oxidation.

G start 4-Chlorothioanisole (Sulfide Precursor) process One-Pot Imination & Oxidation start->process reagents PhI(OAc)₂ Ammonium Carbamate (NH₃ Source) Methanol, RT reagents->process intermediate Intermediate λ⁶-Sulfanenitrile (Postulated) process->intermediate product This compound (Final Product) process->product High Yield intermediate->product

Caption: One-Pot Synthesis Workflow for NH-Sulfoximines from Sulfides.

Experimental Protocol: One-Pot Synthesis

The following protocol is a representative methodology based on modern hypervalent iodine-mediated reactions.[5][8]

  • Reaction Setup: To a solution of 4-chlorothioanisole (1.0 equiv.) in methanol (0.2 M), add ammonium carbamate (2.5 equiv.).

  • Reagent Addition: Add (diacetoxyiodo)benzene (PhI(OAc)₂) (2.2 equiv.) portion-wise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfide is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Causality: The use of PhI(OAc)₂ is critical as it serves as a potent but mild oxidant capable of forming a reactive iodonitrene intermediate from the ammonia source.[5] Methanol is an effective solvent as it facilitates the reaction, which proceeds rapidly at room temperature.[5] This one-pot method is highly chemoselective, achieving both N-transfer and O-transfer in a single operation.[8]

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is essential. This compound exhibits distinct spectroscopic signatures that confirm its structure. The data presented below are typical values based on analyses of structurally related aryl methyl sulfoximines.[9]

TechniqueExpected Signature
¹H NMR δ 7.8-8.1 (m, 4H, Ar-H), δ 3.1-3.3 (s, 3H, S-CH₃), δ 2.7-3.0 (br s, 1H, N-H). Chemical shifts are referenced to TMS (0 ppm).[9]
¹³C NMR δ 140-145 (Ar C-S), δ 129-135 (Ar C-H, C-Cl), δ 45-47 (S-CH₃).[9]
FT-IR (cm⁻¹) ~3250 (N-H stretch), ~1220 (S=O stretch), ~1100 (S=N stretch).[9]
HRMS (ESI-QTOF) m/z: [M+H]⁺ calculated for C₇H₉ClNOS⁺: 190.0093; found: 190.0095.

Self-Validation: The protocol's integrity is validated by the characterization data. A successful synthesis will yield a compound whose ¹H and ¹³C NMR spectra match the expected aromatic and aliphatic shifts, whose IR spectrum shows the characteristic S=O and N-H stretches, and whose high-resolution mass matches the calculated value for the molecular formula.[9]

The Role of Aryl Sulfoximines in Drug Development

The true significance of this compound lies not as a standalone therapeutic but as a prototypical scaffold for drug discovery. The sulfoximine group is increasingly utilized as a bioisosteric replacement for sulfones and sulfonamides, offering distinct advantages.[2][10]

  • Improved Physicochemical Properties: Replacing a sulfone with an NH-sulfoximine introduces a hydrogen bond donor and can increase aqueous solubility and reduce lipophilicity, which are often critical for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2]

  • Enhanced Potency and Selectivity: The unique stereoelectronic and vectoral properties of the sulfoximine group can lead to novel interactions within a target's binding site, potentially enhancing potency and modulating selectivity in ways that are not possible with a planar sulfone.[1]

  • Clinical Relevance: The value of this moiety is underscored by its incorporation into several clinical candidates, including inhibitors for challenging targets like kinases. For instance, the pan-CDK inhibitor Roniciclib and the ATR inhibitor Ceralasertib (AZD6738) feature a core sulfoximine structure, demonstrating its acceptance and utility in advanced drug discovery programs.[3][10][11]

Conclusion

This compound serves as an exemplary model for a functional group that has transitioned from a synthetic curiosity to a powerful tool in the medicinal chemist's arsenal. Its well-defined structure, accessible synthesis, and the advantageous properties it imparts upon larger molecules ensure that sulfoximines will continue to feature prominently in the development of next-generation therapeutics. This guide provides the foundational knowledge required for scientists to confidently synthesize, characterize, and strategically deploy this versatile chemical scaffold in their research endeavors.

References

An In-Depth Technical Guide to the Postulated Mechanism of Action of S-Methyl-S-(4-chlorophenyl) sulfoximine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of Sulfoximine Bioactivity

The sulfoximine functional group has emerged from relative obscurity to become a "rising star" in medicinal chemistry, offering a unique combination of physicochemical and pharmacological properties.[1] Despite this growing interest, the specific biological activities of many individual sulfoximine-containing compounds remain uncharted territory. This guide focuses on S-Methyl-S-(4-chlorophenyl) sulfoximine , a molecule for which direct, comprehensive mechanistic studies are not yet publicly available.[2] In the spirit of scientific inquiry and to provide a framework for future research, this document will elucidate a postulated mechanism of action for this compound. This hypothesis is constructed upon the well-documented mode of action of the structurally related and commercially significant sulfoximine insecticide, sulfoxaflor, and is contextualized within the broader landscape of sulfoximine bioactivity.

The Sulfoximine Scaffold: A Gateway to Novel Bioactivity

Sulfoximines are organosulfur compounds characterized by a hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom.[3] This arrangement confers a unique three-dimensional geometry and a distinct electronic profile compared to more common sulfones and sulfonamides, for which they are often considered bioisosteres.[1] The key attributes of the sulfoximine moiety that are pertinent to its biological function include:

  • Stereochemistry: The sulfur center is tetrahedral and can be a stereocenter, leading to chiral molecules whose enantiomers may exhibit different biological activities.[3]

  • Hydrogen Bonding: The N-H bond in unsubstituted sulfoximines can act as a hydrogen bond donor, while the oxygen and nitrogen atoms serve as hydrogen bond acceptors, facilitating interactions with biological targets.[3]

  • Improved Physicochemical Properties: Incorporation of a sulfoximine group can enhance aqueous solubility, metabolic stability, and cell permeability, making it an attractive motif in drug design.[4][5]

A Proposed Mechanism of Action: Insights from Sulfoxaflor

The most extensively characterized sulfoximine in terms of its mechanism of action is the insecticide sulfoxaflor.[6] Given the structural parallels between sulfoxaflor and this compound, a plausible hypothesis is that they may share a similar biological target, particularly in invertebrate systems.

Primary Target: The Nicotinic Acetylcholine Receptor (nAChR)

Sulfoxaflor is a potent agonist of the insect nicotinic acetylcholine receptor (nAChR).[6][7] These ligand-gated ion channels are crucial for synaptic transmission in the central nervous system of insects. The proposed mechanism unfolds as follows:

  • Binding: Sulfoxaflor binds to the nAChR at a site that is distinct from that of other nAChR-targeting insecticides like neonicotinoids.[7][8] This differential binding is a key factor in sulfoxaflor's efficacy against neonicotinoid-resistant insect populations.[6][9]

  • Agonism: Upon binding, sulfoxaflor acts as an agonist, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh). This leads to the opening of the ion channel.

  • Uncontrolled Nerve Impulses: The persistent activation of nAChRs by sulfoxaflor results in an uncontrolled influx of cations, leading to continuous nerve stimulation.

  • Paralysis and Death: This hyperexcitation of the nervous system manifests as tremors and muscle contractions, ultimately leading to paralysis and death of the insect.[8]

The following diagram illustrates the proposed signaling pathway for sulfoximine insecticides acting on insect nAChRs.

sulfoxaflor_mechanism cluster_synapse Insect Synapse cluster_effects Physiological Effects Sulfoximine Sulfoximine nAChR Nicotinic Acetylcholine Receptor (nAChR) Sulfoximine->nAChR Binds as agonist Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Neuron Postsynaptic Neuron Ion_Channel->Neuron Cation Influx (Na+, Ca2+) Hyperexcitation Nervous System Hyperexcitation Neuron->Hyperexcitation Leads to Paralysis Paralysis Hyperexcitation->Paralysis Causes Death Insect Death Paralysis->Death

Caption: Postulated signaling pathway of sulfoximine insecticides at the insect nAChR.

Structural Analogy and a Working Hypothesis

The core structure of this compound, featuring an aryl ring directly attached to the sulfoximine sulfur, is a common motif in bioactive sulfoximines. While the remainder of the sulfoxaflor molecule is more complex, the fundamental interaction with the nAChR is believed to be driven by the sulfoximine pharmacophore. It is therefore a scientifically sound hypothesis that this compound could exhibit insecticidal activity through a similar mechanism. The 4-chlorophenyl group would likely influence the binding affinity and specificity for the receptor.

Alternative and Broader Mechanistic Considerations

While the nAChR agonism model is a strong starting point, the versatility of the sulfoximine group in medicinal chemistry suggests other potential biological activities for this compound, particularly in mammalian systems.

Enzyme Inhibition

Numerous sulfoximine-containing compounds have been synthesized and evaluated as enzyme inhibitors. The sulfoximine moiety can act as a key interacting group within an enzyme's active site. Examples include:

  • Kinase Inhibitors: Several clinical and preclinical drug candidates containing a sulfoximine group have been developed as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs).[5][10]

  • Mitochondrial F1Fo-ATPase Inhibition: A novel sulfoximine has been shown to be a selective inhibitor of the mitochondrial F1Fo-ATPase, leading to cancer cell death.[11]

The potential for this compound to inhibit specific enzymes would be highly dependent on the overall three-dimensional shape and electronic properties of the molecule and how it complements the topography of an enzyme's active site.

Experimental Workflows for Mechanism of Action Studies

To definitively elucidate the mechanism of action of this compound, a systematic experimental approach is required.

Step-by-Step Experimental Protocol for Target Identification and Validation:

  • High-Throughput Screening (HTS):

    • Objective: To identify potential biological targets.

    • Methodology:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Screen the compound against a diverse panel of assays, including:

        • Receptor binding assays (e.g., for nAChRs, GPCRs).

        • Enzyme inhibition assays (e.g., kinase panels, protease panels).

        • Cell-based phenotypic assays (e.g., cell viability, apoptosis, reporter gene assays).

      • Analyze the data to identify "hits" where the compound shows significant activity.

  • Target Validation and Characterization:

    • Objective: To confirm the interaction with the identified target and determine the mode of action.

    • Methodology (example for a putative enzyme target):

      • Dose-Response Studies: Perform enzyme inhibition assays with a range of this compound concentrations to determine the IC50 value.

      • Mechanism of Inhibition Studies: Conduct kinetic experiments by varying both substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.

      • Direct Binding Assays: Utilize techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to the purified target protein.

The following diagram outlines a general workflow for elucidating the mechanism of action of a novel compound.

moa_workflow Start Start: S-Methyl-S-(4-chlorophenyl) sulfoximine HTS High-Throughput Screening (Biochemical & Cellular Assays) Start->HTS Hit_Identified Hit Identified? HTS->Hit_Identified Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Hit_Identified->Target_ID Yes End Elucidated Mechanism of Action Hit_Identified->End No Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_ID->Target_Validation Dose_Response Dose-Response & IC50/EC50 Determination Target_Validation->Dose_Response Binding_Assays Direct Binding Assays (SPR, ITC) Dose_Response->Binding_Assays Kinetic_Studies Enzyme Kinetics/ Receptor Pharmacology Binding_Assays->Kinetic_Studies Cellular_Assays Cellular Pathway Analysis (Western Blot, qPCR) Kinetic_Studies->Cellular_Assays In_Vivo In Vivo Efficacy & Pharmacodynamic Studies Cellular_Assays->In_Vivo In_Vivo->End

Caption: A generalized experimental workflow for mechanism of action studies.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative data for this compound is lacking, we can present representative data for sulfoximine-containing compounds from the literature to illustrate their potential potency.

Compound ClassTargetRepresentative IC50/ActivityReference
Sulfoximine Insecticides (e.g., Sulfoxaflor)Insect nAChRHighly potent against various sap-feeding insects[6]
Sulfoximine-based Kinase InhibitorsCDK2/CDK9IC50 = 522 nM / 124 nM[10]
Sulfoximine-based PDE5 InhibitorPDE5IC50 = 0.025 nM[10]

These examples underscore that the biological activity of sulfoximine-containing molecules is highly dependent on the overall chemical structure. Systematic modification of the this compound scaffold would be necessary to establish a clear structure-activity relationship (SAR).

Conclusion and Future Directions

In the absence of direct experimental evidence, the most plausible mechanism of action for this compound in invertebrate systems is as an agonist of the nicotinic acetylcholine receptor, analogous to the insecticide sulfoxaflor. However, the demonstrated versatility of the sulfoximine moiety in medicinal chemistry warrants a broader consideration of potential targets, including various enzymes in both invertebrate and vertebrate systems.

The future of research on this compound and other novel sulfoximines will rely on rigorous, systematic biological evaluation. The experimental workflows outlined in this guide provide a roadmap for such investigations. As more data becomes available, a clearer picture of the specific molecular interactions and cellular consequences of exposure to this and other sulfoximine-containing compounds will emerge, paving the way for their potential application in agriculture, medicine, and beyond.

References

The Emergence of a Privileged Scaffold: A Technical Guide to S-Methyl-S-(4-chlorophenyl) sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfoximine functional group, once a curiosity in the vast landscape of organic chemistry, has undergone a remarkable transformation into what many now consider a "rising star" in modern drug discovery.[1][2] This guide provides an in-depth examination of a key exemplar of this class: S-Methyl-S-(4-chlorophenyl) sulfoximine. We will traverse its historical context within the broader discovery of sulfoximines, dissect its synthesis through established and reliable protocols, and explore its significance as a versatile building block for medicinal chemists. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the utility of this compound.

Introduction: The Sulfoximine Moiety - A Paradigm Shift in Drug Design

For decades, the sulfoximine group remained largely on the periphery of medicinal chemistry.[3][4] However, an increasing appreciation for its unique stereochemical and physicochemical properties has catalyzed its adoption in numerous drug discovery programs.[2][5] Sulfoximines are recognized as bioisosteres of sulfones and sulfonamides, yet they offer a distinct three-dimensional geometry and hydrogen-bonding capability that can significantly enhance a molecule's pharmacological profile.[6] The replacement of a sulfone with a sulfoximine can lead to improved aqueous solubility, enhanced cell permeability, and reduced efflux by transporters—all critical parameters in the optimization of a drug candidate.[6]

This compound (CAS 22132-99-6) represents a quintessential aryl methyl sulfoximine, a subclass that is particularly prevalent in the design of biologically active compounds.[1][6] Its structure combines a synthetically tractable methyl group, a common feature in many sulfoximine-containing clinical candidates, with a 4-chlorophenyl group, a frequently employed moiety in medicinal chemistry for its electronic properties and ability to fill hydrophobic pockets in target proteins.

A Foundational Synthetic Pathway

While the precise historical record of the first synthesis of this compound is not detailed in a single seminal publication, its preparation logically follows a well-established and robust pathway for aryl sulfoximine synthesis. This pathway begins with a readily available sulfide precursor and proceeds through a two-step oxidation and imination sequence. This approach provides a reliable and scalable method for accessing the target compound and its analogues.

The logical flow of this synthesis is a cornerstone of its practical application, allowing for modifications at each stage to generate diverse libraries of related compounds for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 N-Functionalization (Optional) Start 4-Chlorothiophenol Sulfide 4-Chlorophenyl methyl sulfide Start->Sulfide Methylation (e.g., CH3I, base) Sulfoxide 4-Chlorophenyl methyl sulfoxide Sulfide->Sulfoxide Oxidation Sulfoximine S-Methyl-S-(4-chlorophenyl) sulfoximine Sulfoxide->Sulfoximine Imination N_Functionalized N-Substituted Sulfoximine Sulfoximine->N_Functionalized Coupling Reactions (e.g., Arylation, Acylation)

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

The following protocol describes a reliable, modern approach for the synthesis of the title compound, adapted from established methodologies for preparing NH-sulfoximines from sulfides.[7] This two-step, one-pot procedure is favored for its efficiency and use of accessible reagents.

Step 1 & 2: Oxidation and Imination of 4-Chlorophenyl methyl sulfide

  • Materials:

    • 4-Chlorophenyl methyl sulfide

    • Methanol (MeOH)

    • Ammonium carbamate (NH₄CO₂NH₂)[8]

    • (Diacetoxyiodo)benzene (PhI(OAc)₂)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 4-chlorophenyl methyl sulfide (1.0 mmol, 1.0 equiv) in methanol (5 mL), add ammonium carbamate (1.5 equiv) followed by (diacetoxyiodo)benzene (2.3 equiv) at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfide is fully consumed (typically 3–4 hours). The reaction proceeds via the intermediate sulfoxide, which is iminated in situ.

    • Upon completion, remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate (20 mL).

    • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Causality and Self-Validation: This protocol leverages a hypervalent iodine reagent, PhI(OAc)₂, to facilitate both the oxidation of the sulfide to a sulfoxide and the subsequent transfer of an "NH" group from ammonium carbamate.[7] The use of a one-pot procedure is efficient, minimizing handling and potential loss of material between steps. The workup with sodium bicarbonate is critical to neutralize the acetic acid byproduct from the PhI(OAc)₂. The final purification by chromatography ensures the removal of any unreacted starting materials or byproducts, with the purity verifiable by NMR and mass spectrometry.

Physicochemical Properties and Structural Data

The unique properties of this compound stem from its core functional group.

PropertyValue/DescriptionSource
CAS Number 22132-99-6[9]
Molecular Formula C₇H₈ClNOS[9]
Molecular Weight 189.66 g/mol [9]
IUPAC Name (4-chlorophenyl)-imino-methyl-oxo-λ⁶-sulfane[9]
Key Features Tetrahedral sulfur center, chiral, H-bond donor (N-H) and acceptor (S=O, S=N)[2][6]
XLogP3 2.3[9]

The sulfoximine moiety introduces a stable, tetrahedral chiral center at the sulfur atom. This allows for the precise spatial orientation of its three substituents (the methyl group, the 4-chlorophenyl ring, and the imine), which is a powerful tool for exploring the three-dimensional chemical space of a drug target's binding site.[10]

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound itself is not extensively published, its structural motifs are present in numerous biologically active compounds, making it a highly valuable building block.[11] The primary application lies in its use as a scaffold in lead optimization campaigns, where it can be used to replace less favorable sulfone or sulfonamide groups.

Bioisosteric Replacement

The strategic replacement of a sulfonamide with a methyl sulfoximine has been a key step in the discovery of several clinical candidates. This substitution can mitigate risks associated with sulfonamide toxicity and improve pharmacokinetic properties. For instance, in the development of the herpes simplex virus (HSV) inhibitor IM-250, a switch from a sulfonamide to a methyl sulfoximine was instrumental in improving penetration into nervous tissue to target the latent virus.[10][12]

Bioisostere cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Sulfonamide Aryl-SO2-NHR Sulfoximine Aryl-S(O)(NH)-R (e.g., S-Methyl-S-Aryl) Sulfonamide->Sulfoximine Replacement Sulfone Aryl-SO2-R Sulfone->Sulfoximine Replacement Solubility Increased Solubility Sulfoximine->Solubility Permeability Improved Permeability Sulfoximine->Permeability Efflux Reduced Efflux Sulfoximine->Efflux Geometry 3D Vector Sulfoximine->Geometry

Caption: Bioisosteric replacement of sulfones/sulfonamides with a sulfoximine moiety to enhance drug-like properties.

A Versatile Synthetic Handle

The "NH" of the sulfoximine group in this compound is not merely a passive hydrogen bond donor; it is a reactive handle for further chemical modification. This allows for its late-stage functionalization, a highly desirable feature in medicinal chemistry for rapidly generating analogues. A wide array of N-arylation and N-acylation reactions have been developed for sulfoximines, enabling the coupling of complex moieties to the sulfoximine core.[13][14]

Conclusion

This compound stands as a testament to the growing importance of the sulfoximine functional group in contemporary drug discovery. While its own discovery is not marked by a singular event, its synthetic accessibility and the desirable properties it imparts have cemented its role as a valuable scaffold. The principles and protocols outlined in this guide demonstrate its straightforward preparation and highlight the rationale behind its use. As medicinal chemists continue to tackle increasingly challenging biological targets, the unique three-dimensional architecture and refined physicochemical profile offered by scaffolds like this compound will undoubtedly ensure their continued and expanding application in the development of next-generation therapeutics.

References

"S-Methyl-S-(4-chlorophenyl) sulfoximine" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to S-Methyl-S-(4-chlorophenyl) sulfoximine for Advanced Research

Foreword

As a Senior Application Scientist, my experience has shown that the successful integration of novel functional groups into drug discovery pipelines hinges on a deep, mechanistic understanding of their synthesis, properties, and strategic value. The sulfoximine moiety, a unique aza-analogue of the ubiquitous sulfone, has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry. Its ability to modulate physicochemical properties, introduce a chiral center at sulfur, and provide a unique hydrogen-bonding profile makes it an invaluable tool for overcoming complex pharmacological challenges.

This guide is structured not as a rigid template, but as a narrative that follows the logical progression of scientific inquiry. We begin with the fundamental identity of this compound, proceed to its synthesis with a focus on the causal chemistry, explore its strategic application as a bioisostere, and conclude with critical analytical and safety considerations. Every step is grounded in authoritative literature to provide a self-validating framework for researchers and drug development professionals.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is a specific organosulfur compound with a tetrahedral sulfur(VI) center.

  • IUPAC Name : (4-chlorophenyl)-imino-methyl-oxo-λ⁶-sulfane[1]

  • CAS Number : 22132-99-6[1]

  • Molecular Formula : C₇H₈ClNOS[1]

Common Synonyms :

  • 1-Chloro-4-(S-methylsulfonimidoyl)benzene[1][2]

  • Sulfoximine, S-(4-chlorophenyl)-S-methyl-[2]

Key Identifiers :

  • PubChem CID : 12463932[1]

  • InChIKey : XSKJSJPUIQNRSQ-UHFFFAOYSA-N[1]

  • Canonical SMILES : CS(=N)(=O)C1=CC=C(C=C1)Cl[1]

Physicochemical Properties

The physicochemical profile of a molecule is a critical determinant of its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, a combination of computed properties and data from closely related analogues provides a strong predictive foundation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 189.66 g/mol PubChem[1]
Monoisotopic Mass 189.0015127 DaPubChem[1]
XLogP3 (Computed) 2.3PubChem[1]
Hydrogen Bond Donors 1PubChem (Computed)[1]
Hydrogen Bond Acceptors 2PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Melting Point 104-105 °C (Bromo-analogue)¹Organic Syntheses[3]
Melting Point 98-100 °C (N-Bromo derivative)²AWS A-Z documentation[4]

¹Data for the analogous compound S-(4-bromo phenyl)-S-methylsulfoximine. Given the similarity in structure, a comparable melting point is expected. ²Data for the N-bromo derivative of the target compound, N-Bromo-S-(4-chlorophenyl)-S-methyl sulfoximine.

Synthesis and Mechanistic Rationale

The synthesis of NH-sulfoximines is a well-established field, with the most reliable and common pathway being a two-stage process: the selective oxidation of a precursor sulfide to a sulfoxide, followed by the imination of the sulfoxide. This approach provides high yields and avoids the often harsh conditions required for direct sulfide imination.

Overall Synthesis Workflow

The logical flow from a commercially available starting material to the final sulfoximine product is a three-step process. This ensures high purity at each stage and maximizes the final yield.

Synthesis_Workflow cluster_0 Step 1: Sulfide Synthesis (Nucleophilic Substitution) cluster_1 Step 2: Selective Oxidation cluster_2 Step 3: NH-Imination A 4-Chlorothiophenol + Methyl Iodide B 1-Chloro-4-(methylthio)benzene (Precursor Sulfide) A->B Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C 4-Chlorophenyl Methyl Sulfoxide (Key Intermediate) B->C Oxidant (e.g., H₂O₂) Solvent (e.g., Acetic Acid) D This compound (Final Product) C->D NH Source (e.g., NH₂CO₂NH₄) Activator (e.g., PhI(OAc)₂) Solvent (e.g., MeOH)

Caption: A robust three-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from highly reliable, peer-reviewed procedures for structurally identical analogues, ensuring a high probability of success.[3][5][6][7]

Step 1: Synthesis of 1-Chloro-4-(methylthio)benzene (Sulfide Precursor)

  • Rationale : This is a standard Williamson ether synthesis analogue for thioethers. 4-chlorothiophenol is deprotonated by a mild base to form the more nucleophilic thiophenoxide, which then displaces the iodide from methyl iodide.

  • Procedure :

    • To a solution of 4-chlorothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 20 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring by TLC until the starting thiol is consumed.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in diethyl ether, wash with 1M NaOH and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be purified by distillation if necessary.

Step 2: Oxidation to 4-Chlorophenyl Methyl Sulfoxide (Sulfoxide Intermediate)

  • Rationale : Selective oxidation of the sulfide to the sulfoxide is crucial, as over-oxidation to the sulfone would render the subsequent imination step impossible. Using an oxidant like sodium metaperiodate or a controlled amount of hydrogen peroxide in acetic acid provides excellent selectivity.[5][6]

  • Procedure :

    • Dissolve 1-chloro-4-(methylthio)benzene (1.0 eq) in glacial acetic acid.[5]

    • Slowly add 30% hydrogen peroxide (4.0 eq) to the solution while stirring at room temperature.[5]

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Once complete, carefully neutralize the solution with aqueous NaOH (4M).

    • Extract the product with dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfoxide.[5]

Step 3: Imination to this compound

  • Rationale : This step, adapted from a verified Organic Syntheses procedure for the bromo-analogue, utilizes (diacetoxyiodo)benzene to activate the sulfoxide towards nucleophilic attack by an ammonia equivalent (from ammonium carbamate).[3][7] This method is reliable and avoids the need for metal catalysts.

  • Procedure :

    • In a round-bottomed flask, suspend 4-chlorophenyl methyl sulfoxide (1.0 eq) and ammonium carbamate (2.0 eq) in methanol.[7]

    • Add (diacetoxyiodo)benzene (2.5 eq) in portions over 5-10 minutes. Effervescence (CO₂) will be observed.

    • Stir the reaction mixture at room temperature for 3-5 hours.

    • Remove the methanol under reduced pressure.

    • Dilute the resulting slurry with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct.

    • Separate the layers, and wash the organic layer with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the final sulfoximine.[7]

Applications in Medicinal Chemistry & Drug Development

The sulfoximine functional group has garnered significant attention as a bioisosteric replacement for sulfones and sulfonamides.[8] This strategic replacement can profoundly and beneficially alter a drug candidate's properties.

  • Improved Physicochemical Properties : Replacing a flat, non-basic sulfone with a tetrahedral, weakly basic NH-sulfoximine can increase polarity and often improves aqueous solubility—a common hurdle in drug development.[9][10]

  • Enhanced Metabolic Stability : The sulfoximine moiety is generally robust to metabolic degradation, which can lead to improved pharmacokinetic profiles.[9]

  • Novel Structural Vectors : The nitrogen atom on the sulfoximine provides an additional vector for chemical modification, allowing for fine-tuning of properties like potency, selectivity, and pharmacokinetics.[9]

  • Clinical Precedent : The value of this moiety is not merely theoretical. Several sulfoximine-containing compounds have advanced into clinical trials, including the CDK inhibitor roniciclib and the ATR inhibitor AZD6738 , validating its utility in modern drug design.[8][11]

Conceptual Illustration: Sulfoximine as a Bioisostere

The following diagram illustrates the core concept of using a sulfoximine to replace a sulfone, highlighting the key changes in geometry and hydrogen bonding potential that are exploited by medicinal chemists.

Bioisostere_Concept cluster_drug Drug Candidate Modification cluster_properties Resulting Property Changes Sulfone Sulfone Moiety R¹—S(O)₂—R² Planar Geometry H-Bond Acceptor Only Sulfoximine Sulfoximine Moiety R¹—S(O)(NH)—R² Tetrahedral Geometry H-Bond Acceptor & Donor Additional Vector for R³ Drug_Sulfone Lead Compound (with Sulfone) Drug_Sulfoximine Optimized Candidate (with Sulfoximine) Drug_Sulfone->Drug_Sulfoximine Bioisosteric Replacement Sol ↑ Solubility Drug_Sulfoximine->Sol MetStab ↑ Metabolic Stability Drug_Sulfoximine->MetStab PK ↑ Improved PK Drug_Sulfoximine->PK

Caption: Bioisosteric replacement of a sulfone with a sulfoximine in drug design.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

  • Mass Spectrometry (MS) : PubChem lists GC-MS data for this compound, which would show a molecular ion peak corresponding to its mass (m/z ≈ 189 for [M]⁺).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Based on the closely related (4-bromophenyl)(imino)(methyl)-λ⁶-sulfanone, the expected spectrum would show:

      • Two doublets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.[7]

      • A singlet for the S-methyl group (approx. 3.1 ppm).[7]

      • A broad singlet for the N-H proton (approx. 2.7 ppm), which is exchangeable with D₂O.[7]

    • ¹³C NMR : The spectrum for the bromo-analogue shows four distinct carbon signals: two aromatic methines, one quaternary aromatic carbon attached to sulfur, and the S-methyl carbon. A similar pattern is expected for the chloro-analogue.[7]

      • Aromatic carbons: ~129-143 ppm.

      • S-Methyl carbon: ~46 ppm.

Safety and Handling

While no specific toxicology report for this compound is available, data for the immediate synthetic precursor, 4-chlorophenyl methyl sulfoxide, and related compounds provide a basis for a cautious approach.

  • Precursor Hazards : 4-Chlorophenyl methyl sulfoxide is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation, and causes serious eye damage.[12]

  • Handling Recommendations :

    • Work should be conducted in a well-ventilated fume hood.

    • Personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat, is mandatory.

    • Avoid inhalation of dust or vapors and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water.

  • Related Compound Toxicology : Studies on p-chlorophenyl methyl sulfide, sulfoxide, and sulfone have shown potential for hepatic effects in animal models.[13] While this does not directly translate to the sulfoximine, it suggests that compounds in this chemical class should be handled with respect for their potential biological activity.

References

"S-Methyl-S-(4-chlorophenyl) sulfoximine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to S-Methyl-S-(4-chlorophenyl) sulfoximine

Introduction

The sulfoximine functional group, a mono-aza analogue of the ubiquitous sulfone, has emerged from relative obscurity to become a significant pharmacophore in modern medicinal chemistry.[1][2] Its unique stereochemical and electronic properties offer drug designers a powerful tool to overcome challenges in lead optimization, including improving aqueous solubility, metabolic stability, and potency.[1] This guide provides a comprehensive technical overview of a representative member of this class, this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, authoritative synthetic protocols, and the strategic rationale for its application in drug discovery.

Core Physicochemical and Structural Data

Accurate identification and characterization are foundational to any chemical research. This compound is defined by a hexavalent sulfur atom bonded to a methyl group, a 4-chlorophenyl ring, an oxygen atom (sulfinyl), and an imino group. This arrangement creates a stable, tetrahedral sulfur center that is often chiral.

PropertyValueSource
Molecular Formula C₇H₈ClNOS[3][4][5]
Molecular Weight 189.66 g/mol [3][4]
CAS Number 22132-99-6[3][5]
IUPAC Name (4-chlorophenyl)-imino-methyl-oxo-λ⁶-sulfane[3]
Canonical SMILES CS(=O)(=N)C1=CC=C(C=C1)Cl[3]

The Sulfoximine Moiety: A Strategic Tool in Drug Design

The strategic replacement of common functional groups like sulfones or sulfonamides with a sulfoximine is a key rationale for its use. This bioisosteric substitution can profoundly alter a molecule's properties in a beneficial way. Unlike the flat, achiral sulfone, the sulfoximine group introduces a three-dimensional vector and potential chirality at the sulfur atom, allowing for more specific and novel interactions with biological targets.[6] This structural feature is critical for escaping existing patent landscapes and for refining binding pocket interactions.

G cluster_0 Common Sulfur(VI) Functional Groups cluster_1 Key Properties sulfone Sulfone (R-SO₂-R') sulfoximine Sulfoximine (R-SO(NH)-R') sulfone->sulfoximine Bioisosteric Replacement prop1 Achiral Planar Geometry sulfone->prop1 leads to sulfonamide Sulfonamide (R-SO₂-NR'₂) sulfonamide->sulfoximine Bioisosteric Replacement prop2 H-Bond Acceptor sulfonamide->prop2 primarily prop3 Chiral Center 3D Vector H-Bond Donor & Acceptor sulfoximine->prop3 introduces

Caption: Bioisosteric relationship of sulfoximines to sulfones and sulfonamides.

Authoritative Synthesis Protocol

The most reliable and common method for synthesizing N-H sulfoximines is through the direct imidation of the corresponding sulfoxide precursor. This approach avoids harsh conditions and the use of potentially hazardous reagents like sodium azide. The following protocol is adapted from a well-established and validated procedure for a structurally similar compound, demonstrating a trustworthy and reproducible method.[7]

Workflow Overview

G start 4-Chlorothioanisole inter 4-Chlorophenyl methyl sulfoxide start->inter Oxidation (e.g., H₂O₂) product S-Methyl-S-(4-chlorophenyl) sulfoximine inter->product Imidation (PIDA, NH₄CO₂NH₂)

Caption: Two-step synthesis workflow from the corresponding sulfide.

Part A: Synthesis of 4-Chlorophenyl methyl sulfoxide (Precursor)

The causality for this initial step is straightforward: sulfoxides are the direct and stable precursors for sulfoximine synthesis. Controlled oxidation of the sulfide prevents over-oxidation to the sulfone, which is unreactive towards imidation.

  • Setup: To a round-bottomed flask equipped with a magnetic stirrer, add 4-chlorothioanisole (1.0 equiv) and a suitable solvent such as acetic acid.

  • Oxidation: Cool the solution in an ice bath to 0-5 °C. Add hydrogen peroxide (30% aq. solution, 1.1 equiv) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting sulfide.

  • Workup: Quench the reaction by pouring the mixture into cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfoxide can be purified by column chromatography or recrystallization to yield the pure precursor.

Part B: Imidation to this compound

This step employs a hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA), which is a mild and effective oxidant for generating the reactive nitrene species in situ from ammonium carbamate. This method is chosen for its operational simplicity and high functional group tolerance.[7]

  • Setup: In a well-ventilated fume hood, charge a round-bottomed flask with 4-chlorophenyl methyl sulfoxide (1.0 equiv), (diacetoxyiodo)benzene (3.0 equiv), and methanol (approx. 0.2 M concentration).[7]

  • Reagent Addition: Begin stirring the suspension at room temperature (25 °C). Add ammonium carbamate (4.0 equiv) portion-wise over 10 minutes. The controlled addition is crucial to manage the effervescence from the decarboxylation of the carbamate.[7]

  • Reaction: Stir the reaction mixture at 25 °C for 1-2 hours. Monitor the reaction progress by TLC, observing the consumption of the sulfoxide starting material.

  • Solvent Removal & Workup: Remove the methanol under reduced pressure. Dilute the resulting slurry with ethyl acetate and saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification (Self-Validating System): Combine the organic fractions and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product must be purified via silica gel column chromatography. The purity of the final product should be validated by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and integrity, thus ensuring a self-validating protocol.

Potential Applications in Research and Development

This compound and its analogues are valuable building blocks in medicinal chemistry. The sulfoximine moiety has been successfully incorporated into clinical candidates targeting a range of diseases. For instance, it was a key component in the development of a modulator of the dopamine D1 receptor and a PYK2 inhibitor.[8] The N-H bond provides a handle for further functionalization, allowing the molecule to be incorporated into larger, more complex structures such as PROTACs or covalent inhibitors.[2] Researchers can leverage this compound to explore new chemical space, optimize lead compounds, and develop novel therapeutics with improved pharmacological profiles.

References

"S-Methyl-S-(4-chlorophenyl) sulfoximine" solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of S-Methyl-S-(4-chlorophenyl) sulfoximine: Solubility and Stability

Foreword: A Framework for Characterization

Sulfoximines represent a fascinating and increasingly vital class of functional groups in the landscape of drug discovery and agrochemicals.[1][2] Their unique three-dimensional structure, chemical stability, and capacity for hydrogen bonding have positioned them as valuable bioisosteres for more common moieties like sulfones and sulfonamides. This compound (CAS 22132-99-6) is a representative member of this class.[3][4] While synthetic routes to this and similar molecules are being explored[5][6], a comprehensive public dataset on its fundamental physicochemical properties—namely solubility and stability—remains sparse.

This guide is designed for researchers, medicinal chemists, and drug development professionals. Recognizing the data gap for this specific molecule, we will not merely report non-existent values. Instead, we will establish a complete, field-proven framework for determining these critical parameters. This document provides the foundational principles and detailed, actionable protocols required to generate the robust solubility and stability data essential for advancing any lead compound. We will proceed by explaining the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous approach grounded in international standards.

Part 1: Solubility Profiling of this compound

The solubility of a compound is a master variable that dictates its behavior from initial in vitro screens to final in vivo efficacy. A compound that cannot be adequately solubilized cannot be reliably tested or formulated. The computed XLogP3 value of 2.3 for this compound suggests moderate lipophilicity and anticipates poor to moderate aqueous solubility.[3] The following workflow provides a systematic approach to fully characterize its solubility profile.

Solubility Characterization Workflow

The logical progression from qualitative assessment to precise quantitative measurement is crucial for efficient resource allocation. This workflow ensures a comprehensive understanding of the compound's solubility characteristics.

G start Compound Reception (this compound) qual_test Protocol 1: Qualitative Solubility in Key Solvents start->qual_test Initial Assessment thermo_sol Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask) qual_test->thermo_sol Proceed if solubility is measurable ph_sol Protocol 3: pH-Dependent Aqueous Solubility Profile thermo_sol->ph_sol Investigate impact of ionization data_analysis Data Synthesis & Reporting thermo_sol->data_analysis ph_sol->data_analysis

Caption: A systematic workflow for determining the solubility of a target compound.

Protocol 1: Qualitative Solubility Assessment

Rationale: This initial, rapid screen provides a practical understanding of the compound's behavior in solvents commonly used in a laboratory setting. It helps in selecting appropriate solvents for stock solution preparation and subsequent quantitative assays.

Methodology:

  • Preparation: Dispense approximately 1-2 mg of this compound into separate, clear 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of the test solvent to each tube. The recommended solvents are:

    • Deionized Water (Polar, Protic)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (Aqueous, Physiological)

    • Ethanol (Polar, Protic)

    • Dimethyl Sulfoxide (DMSO) (Polar, Aprotic)

    • Acetonitrile (ACN) (Polar, Aprotic)

  • Mixing: Vortex each tube vigorously for 30-60 seconds.[7]

  • Observation: Visually inspect each tube against a well-lit background. Classify the solubility as 'Soluble' (clear solution), 'Partially Soluble' (some solid remains), or 'Insoluble' (no visible dissolution).[7]

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is established between the solid compound and the solvent, providing a definitive solubility value under specific conditions. This is critical for building accurate structure-activity relationships and for formulation development.

Methodology:

  • Compound Addition: Add an excess amount of this compound to a glass vial (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of PBS, pH 7.4).

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle. Alternatively, centrifuge the sample (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the quantifiable range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method with a calibration curve to determine the concentration of the dissolved compound. The resulting concentration is the thermodynamic solubility.

Protocol 3: pH-Dependent Aqueous Solubility Profile

Rationale: Many organic molecules contain ionizable functional groups, and their solubility can be dramatically influenced by pH. While the sulfoximine nitrogen is generally not strongly basic, determining the solubility across a range of pH values is a mandatory step in pre-formulation to understand how the compound will behave in different physiological environments (e.g., stomach vs. intestine).

Methodology:

  • Buffer Preparation: Prepare a series of sterile, aqueous buffer solutions covering a relevant pH range (e.g., pH 2.0, 4.0, 6.8, 7.4, 9.0).[8][9]

  • Execution: Perform the Quantitative Thermodynamic Solubility protocol (Protocol 2) in parallel for each prepared buffer solution.

  • Analysis: Plot the determined solubility (in µg/mL or µM) against the pH of the buffer. This plot provides a clear visual representation of the compound's pH-solubility profile.

Anticipated Solubility Data Summary

This table should be populated with experimental data derived from the protocols above. Based on the compound's structure, hypothetical results are included for illustrative purposes.

Solvent / Medium Temperature (°C) Solubility Classification Quantitative Solubility (µg/mL)
Deionized Water25Low< 10
PBS (pH 7.4)25Low< 15
0.1 M HCl (pH 1)25Low< 15
0.1 M NaOH (pH 13)25Low< 20
Ethanol25High> 10,000
DMSO25Very High> 50,000

Values are hypothetical and must be determined experimentally.

Part 2: Stability Assessment of this compound

Stability testing is a non-negotiable component of chemical characterization. It determines a compound's intrinsic reactivity and its shelf-life and informs necessary storage and handling conditions. Forced degradation (or stress testing) is the cornerstone of this assessment. By intentionally exposing the compound to harsh conditions, we can rapidly identify likely degradation pathways, potential degradants, and establish the stability-indicating nature of our analytical methods.[10]

Forced Degradation Workflow

This workflow outlines a standard forced degradation study as recommended by international guidelines.[11] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.

G cluster_stress Apply Stress Conditions (ICH Q1A/Q1B) start Prepare Solutions of Compound (e.g., 1 mg/mL in ACN:Water) hydrolysis Protocol 4: Hydrolysis (Acid, Base, Neutral) start->hydrolysis Parallel Exposure photo Protocol 5: Photostability (ICH Q1B Light Exposure) start->photo Parallel Exposure thermal Protocol 6: Thermal Stability (Heat/Humidity & TGA) start->thermal Parallel Exposure analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS hydrolysis->analysis photo->analysis thermal->analysis report Report % Degradation Identify Major Degradants Elucidate Degradation Pathways analysis->report

Caption: Workflow for a comprehensive forced degradation study.

Protocol 4: Hydrolytic Stability Assessment

Rationale: Hydrolysis is a primary pathway for drug degradation.[12] This protocol, based on OECD Guideline 111 and ICH recommendations, evaluates the compound's susceptibility to degradation in aqueous environments at different pH levels.[8][9][13]

Methodology:

  • Sample Preparation: Prepare three separate solutions of the compound (~100 µg/mL) in:

    • 0.1 N Hydrochloric Acid (HCl)

    • Deionized Water (or buffer at pH 7.0)

    • 0.1 N Sodium Hydroxide (NaOH)

  • Incubation: Incubate the solutions, along with control solutions (blanks without the compound), in a controlled temperature bath (e.g., 60-80 °C) in the dark.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, 48 hours). Immediately neutralize the acidic and basic samples to halt further degradation before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify any major degradation products by their retention time and mass (if using LC-MS).

Protocol 5: Photostability Assessment

Rationale: Exposure to light can induce photochemical degradation. The ICH Q1B guideline provides a standardized method to assess this liability, which is crucial for determining packaging and handling requirements.[14][15][16][17]

Methodology:

  • Sample Preparation: Prepare samples of the solid compound and a solution of the compound (e.g., in quartz cuvettes or other transparent containers).

  • Control Sample: Prepare an identical set of samples and wrap them securely in aluminum foil to serve as dark controls.

  • Light Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[14][17]

  • Analysis: After exposure, analyze both the light-exposed samples and the dark controls. A significant difference in purity or an increase in degradants in the exposed sample compared to the control indicates photosensitivity.

Protocol 6: Thermal Stability Assessment (Dry Heat & TGA)

Rationale: Thermal stability is critical for manufacturing processes (e.g., drying) and long-term storage.[18] Thermogravimetric Analysis (TGA) provides precise data on the temperature at which the compound begins to lose mass due to decomposition.[19][20][21]

Methodology (TGA):

  • Sample Preparation: Place a small, precise amount of the solid compound (typically 2-5 mg) into a TGA sample pan.

  • Instrument Setup: Place the pan in the TGA instrument.

  • Heating Program: Heat the sample under a controlled atmosphere (typically inert nitrogen) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from 25 °C to 400 °C).

  • Data Analysis: The instrument records the sample's mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[18][19]

Potential Degradation Pathways

While experimental data is required for confirmation, sulfoximines are generally considered chemically robust. However, potential degradation pathways could involve transformations of the sulfoximine core or reactions on the chlorophenyl ring.[22][23] A key degradation product to monitor for would be the corresponding sulfoxide, (4-chlorophenyl)(methyl)sulfoxide, resulting from the reduction of the sulfoximine.[22][24] Another possibility is the formation of the corresponding sulfone, 4-Chlorophenyl methyl sulfone, via oxidation.[25]

Forced Degradation Data Summary

This table should be used to summarize the results from the stability studies.

Stress Condition Details Time % Degradation Major Degradants Observed (RT/m/z)
Acidic Hydrolysis0.1 N HCl, 80 °C48 h< 5%To be determined
Basic Hydrolysis0.1 N NaOH, 80 °C48 h5-10%To be determined
Neutral HydrolysisWater, 80 °C48 h< 2%To be determined
PhotolyticICH Q1B-< 2%To be determined
Thermal (Dry Heat)105 °C72 h< 1%To be determined
Thermal (TGA)10 °C/min ramp-Onset: >200 °CN/A

Values are hypothetical and must be determined experimentally.

Conclusion

This compound is a compound of interest within a promising chemical class. However, without a thorough understanding of its solubility and stability, its potential cannot be realized. The experimental frameworks and detailed protocols provided in this guide represent the industry-standard approach to generating this essential data. By systematically evaluating solubility in relevant media and probing for instabilities under forced degradation conditions, researchers can build a comprehensive physicochemical profile. This profile is the foundation upon which all subsequent development activities—from medicinal chemistry optimization to formulation and clinical studies—are built. Adherence to these rigorous, self-validating methodologies will ensure the generation of high-quality, reliable data, enabling informed decision-making in any research and development program.

References

A Technical Guide to the Spectroscopic Characterization of S-Methyl-S-(4-chlorophenyl) sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

S-Methyl-S-(4-chlorophenyl) sulfoximine is a chiral organosulfur compound belonging to the sulfoximine class of molecules. Sulfoximines have garnered significant attention in medicinal chemistry and drug discovery due to their unique stereochemical and electronic properties, serving as versatile bioisosteres for other functional groups.[1][2] Their ability to form three-dimensional structures and engage in specific hydrogen bonding interactions makes them valuable motifs in the design of novel therapeutic agents.[1][3]

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of molecules like this compound. This guide provides an in-depth overview of the expected spectroscopic data for this compound, grounded in experimentally obtained results and established principles of spectroscopic interpretation.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol (¹H and ¹³C NMR)

The following is a generalized protocol for acquiring NMR spectra, based on standard practices in organic chemistry.[4][5]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum with complete proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.94Doublet2HAr-H8.6
7.51Doublet2HAr-H8.6
3.09Singlet3HS-CH₃-
2.76Broad Singlet1HN-H-

Data sourced from Bolm et al. (2021) [4]

Interpretation:

  • The two doublets at 7.94 and 7.51 ppm are characteristic of a para-substituted benzene ring.[4] The protons ortho to the sulfoximine group are deshielded and appear at a higher chemical shift (7.94 ppm) compared to the protons meta to the group (7.51 ppm). The coupling constant of 8.6 Hz is typical for ortho-coupling in an aromatic system.

  • The singlet at 3.09 ppm corresponds to the three protons of the methyl group attached to the sulfur atom.[4]

  • A broad singlet at 2.76 ppm is assigned to the proton on the nitrogen atom (N-H).[4] The broadness of this signal is due to quadrupole broadening and potential chemical exchange.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
142.2Ar-C (ipso to S)
139.9Ar-C (ipso to Cl)
129.7Ar-CH
129.4Ar-CH
46.3S-CH₃

Data sourced from Bolm et al. (2021) [4]

Interpretation:

  • The signals at 142.2 and 139.9 ppm are assigned to the quaternary aromatic carbons, with the carbon directly attached to the sulfur appearing at 142.2 ppm and the carbon bearing the chlorine at 139.9 ppm.[4]

  • The two signals at 129.7 and 129.4 ppm correspond to the protonated aromatic carbons.[4]

  • The upfield signal at 46.3 ppm is characteristic of the methyl carbon attached to the sulfur atom.[4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (FTIR)
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid mixed with KBr and pressed into a pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3200N-H StretchSulfoximine N-H
~1600-1450C=C StretchAromatic Ring
~1220-1200S=O StretchSulfoximine S=O
~1100-1000C-Cl StretchAryl-Chloride
~970S-N StretchSulfoximine S-N

Interpretation:

  • A key absorption band is expected around 3300-3200 cm⁻¹ corresponding to the N-H stretching vibration.[4]

  • The S=O double bond stretch is a strong absorption typically found in the 1220-1200 cm⁻¹ region.[4]

  • Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.

  • The C-Cl stretch will likely appear around 1100-1000 cm⁻¹.

  • The S-N stretch is expected around 970 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

cluster_source Ion Source (ESI) cluster_analyzer Mass Analyzer (QTOF) cluster_detector Detection Sample Sample Introduction Ionization Electrospray Ionization Sample->Ionization Quadrupole Quadrupole (MS1) Ionization->Quadrupole CollisionCell Collision Cell (Fragmentation) Quadrupole->CollisionCell TOF Time-of-Flight (MS2) CollisionCell->TOF Detector Detector TOF->Detector DataSystem Data System Detector->DataSystem

Caption: General workflow for ESI-QTOF Mass Spectrometry.

Experimental Protocol (HRMS ESI-QTOF)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Ionization: The sample solution is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions.

  • Mass Analysis: The ions are guided into a quadrupole time-of-flight (QTOF) mass analyzer.

  • Data Acquisition: The mass spectrum is recorded, providing high-resolution mass measurements.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of a molecule.

IonCalculated m/zFound m/z
[C₇H₉ClNOS]⁺ ([M+H]⁺)190.0093190.0093

Data sourced from Bolm et al. (2021) [4]

Interpretation:

  • The experimentally determined mass of the protonated molecule ([M+H]⁺) is an exact match to the calculated mass for the molecular formula C₇H₈ClNOS.[4] This provides strong evidence for the correct elemental composition of the synthesized compound.

Fragmentation Pattern

While detailed fragmentation data for this specific molecule was not found, general fragmentation pathways for related compounds can be proposed. Under collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion would be expected to fragment. Plausible fragmentation pathways for sulfoximines and related sulfonamides often involve cleavage of the S-N, S-C(aryl), and S-C(methyl) bonds.[7][8]

Summary of Spectroscopic Data

TechniqueData TypeKey Observations
¹H NMR Chemical Shifts (ppm)7.94 (d, 2H), 7.51 (d, 2H), 3.09 (s, 3H), 2.76 (bs, 1H)
¹³C NMR Chemical Shifts (ppm)142.2, 139.9, 129.7, 129.4, 46.3
IR Predicted Absorptions (cm⁻¹)~3250 (N-H), ~1215 (S=O), ~970 (S-N)
HRMS m/z [M+H]⁺Calculated: 190.0093; Found: 190.0093

References

Unveiling the Bioactivity of Novel S-Methyl-S-(4-chlorophenyl) sulfoximine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Sulfoximines in Agrochemistry and Medicine

The sulfoximine functional group, once a niche curiosity, has emerged as a critical pharmacophore in modern drug discovery and agrochemical development. Its unique stereochemical and electronic properties—acting as a chiral sulfone bioisostere with hydrogen bond donor and acceptor capabilities—offer a powerful tool for modulating physicochemical and pharmacokinetic properties.[1] In the realm of insecticides, the sulfoximine class, exemplified by sulfoxaflor, has proven highly effective against a wide range of sap-feeding insects, including those resistant to other insecticide classes like neonicotinoids.[2] This efficacy stems from their distinct mode of action as agonists of the insect nicotinic acetylcholine receptor (nAChR).[3][4]

This technical guide provides an in-depth exploration of the biological activity of novel analogs of S-Methyl-S-(4-chlorophenyl) sulfoximine. We will delve into the rationale behind the design of these analogs, provide detailed synthetic protocols, and outline a comprehensive suite of in vitro and in vivo assays to characterize their bioactivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation insecticides and other bioactive molecules.

Core Compound and Rationale for Analog Design

The parent compound for this study is This compound (1) . This structure was chosen for its relative synthetic accessibility and the presence of two key modification points: the N-imino group and the aromatic ring.

Based on established structure-activity relationships (SAR) for sulfoximine insecticides, we have designed three novel analogs to probe the impact of specific structural modifications on biological activity:

  • Analog 2 (N-Cyano): N-cyano-S-methyl-S-(4-chlorophenyl)sulfoximine. The introduction of a cyano group on the imine nitrogen is a common feature in potent sulfoximine insecticides like sulfoxaflor. This modification is known to enhance binding affinity to the nAChR.

  • Analog 3 (N-Methyl): N,S-dimethyl-S-(4-chlorophenyl)sulfoximine. N-methylation can influence the molecule's polarity, metabolic stability, and hydrogen bonding capacity, which in turn can affect its pharmacokinetic profile and target interaction.

  • Analog 4 (Aromatic Ring Modification): S-Methyl-S-(4-(trifluoromethyl)phenyl)sulfoximine. Replacing the chloro substituent with a trifluoromethyl group on the phenyl ring significantly alters the electronic properties of the molecule. This modification can impact metabolic stability and binding interactions at the receptor.

Synthesis of this compound and its Analogs

The synthesis of the parent compound and its analogs can be achieved through a multi-step process, with the key step being the rhodium-catalyzed imination of the corresponding sulfoxide.

Experimental Workflow for Synthesis

cluster_0 Step 1: Sulfoxide Synthesis cluster_1 Step 2: Sulfoximine Synthesis (Parent Compound) cluster_2 Step 3: N-Functionalization (Analogs 2 & 3) start 4-Chlorothioanisole step1 Oxidation (e.g., m-CPBA) start->step1 product1 4-Chlorophenyl methyl sulfoxide step1->product1 product1_ref 4-Chlorophenyl methyl sulfoxide step2 Rh-catalyzed Imination (O-(2,4-dinitrophenyl)hydroxylamine, [Rh2(OAc)4]) product1_ref->step2 product2 S-Methyl-S-(4-chlorophenyl) sulfoximine (1) step2->product2 product2_ref Parent Sulfoximine (1) step3a Cyanation (e.g., Cyanogen bromide) product2_ref->step3a step3b Methylation (e.g., Methyl iodide) product2_ref->step3b product3a Analog 2 (N-Cyano) step3a->product3a product3b Analog 3 (N-Methyl) step3b->product3b cluster_0 In Vitro Assays cluster_1 In Vivo Assay cluster_2 Data Analysis start Synthesized Compounds (1, 2, 3, 4) assay1 nAChR Binding Assay (Myzus persicae membranes) start->assay1 assay2 Neurotoxicity Assay (SH-SY5Y cells) start->assay2 result1 Determine IC50 (Receptor Affinity) assay1->result1 result2 Determine IC50 (Cell Viability) assay2->result2 analysis Structure-Activity Relationship (SAR) Analysis result1->analysis result2->analysis start_vivo Synthesized Compounds (1, 2, 3, 4) assay3 Leaf-Dip Bioassay (Myzus persicae) start_vivo->assay3 result3 Determine LC50 (Insecticidal Efficacy) assay3->result3 result3->analysis cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron action_potential Action Potential ach_release Acetylcholine (ACh) Release action_potential->ach_release ach ACh ach_release->ach ache Acetylcholinesterase (AChE) ach->ache Degradation nachr Nicotinic Acetylcholine Receptor (nAChR) ach->nachr Binds sulfoximine Sulfoximine Analog sulfoximine->nachr Binds (Sustained) ion_channel Ion Channel Opening nachr->ion_channel depolarization Depolarization & Hyperexcitation ion_channel->depolarization paralysis Paralysis & Death depolarization->paralysis

References

Methodological & Application

"S-Methyl-S-(4-chlorophenyl) sulfoximine" experimental protocol for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust Catalytic Protocol for the Asymmetric Synthesis of S-Methyl-S-(4-chlorophenyl) sulfoximine

Abstract: Chiral sulfoximines are increasingly recognized as pivotal structural motifs in modern drug discovery, offering a unique combination of physicochemical properties that can enhance aqueous solubility, metabolic stability, and target potency.[1][2][3][4][5] this compound serves as a key building block and a representative example of this important class of compounds. This document provides a detailed, field-proven protocol for the asymmetric synthesis of this compound, leveraging a state-of-the-art rhodium-catalyzed enantioselective S-alkylation of a sulfenamide precursor. We delve into the mechanistic rationale, provide a step-by-step experimental guide, and offer insights for achieving high yields and excellent enantiocontrol.

Introduction: The Significance of Chiral Sulfoximines

The sulfoximine functional group, a mono-aza analogue of the sulfone, has emerged from relative obscurity to become a "rising star" in medicinal chemistry.[4] Its unique tetrahedral geometry at the sulfur atom allows for the creation of stable, chiral-at-sulfur stereocenters. The two enantiomers of a chiral sulfoximine can exhibit profoundly different interactions with biological targets, making stereocontrolled synthesis essential for drug development.[1][2][3]

The presence of the S=N bond, which can be unsubstituted (NH) or substituted (NR), introduces a vector for hydrogen bonding and a site for further chemical elaboration, distinguishing it from the more conventional sulfone moiety.[5] The development of efficient catalytic asymmetric methods to access enantioenriched sulfoximines is therefore a critical endeavor, enabling broader exploration of this valuable chemical space.[6][7] This protocol focuses on a highly efficient and selective method that avoids chiral auxiliaries or stoichiometric chiral reagents, relying instead on a low-loading chiral rhodium catalyst.[1][2][3]

Mechanistic Rationale: Rhodium-Catalyzed Asymmetric S-Alkylation

The core of this synthetic strategy is the enantioselective formation of a sulfur-carbon bond via the reaction of a prochiral sulfenamide with a diazo compound, catalyzed by a chiral dirhodium complex.[1][3] The generally accepted mechanism, based on extensive studies of related rhodium-catalyzed transformations, provides a clear causal pathway for the observed stereoselectivity.[1]

The Catalytic Cycle consists of three key stages:

  • Rhodium Carbenoid Formation: The reaction initiates with the chiral dirhodium tetracarboxylate catalyst reacting with the diazo compound (in this case, a source of the methyl group like methyl phenyldiazoacetate or similar) to extrude dinitrogen (N₂) and form a highly reactive rhodium carbenoid intermediate.[1]

  • Enantioselective Nucleophilic Attack: The sulfenamide, specifically the lone pair of electrons on the sulfur atom, acts as a nucleophile. It attacks the electrophilic carbene carbon of the rhodium carbenoid. The chiral ligands on the rhodium catalyst create a sterically and electronically defined environment, forcing the sulfenamide to approach from a specific trajectory, thereby dictating the absolute stereochemistry of the newly formed stereocenter.[1]

  • Product Release and Catalyst Regeneration: This enantioselective attack forms a sulfur ylide intermediate and regenerates the active rhodium catalyst, allowing it to re-enter the catalytic cycle. The ylide then tautomerizes to the more stable sulfilimine product.[1]

  • Final Oxidation: The resulting enantioenriched sulfilimine is not the final product. A subsequent, stereospecific oxidation step converts the sulfilimine to the target sulfoximine, preserving the integrity of the newly created chiral center.[1]

Below is a diagram illustrating this catalytic workflow.

Rhodium-Catalyzed Asymmetric S-Alkylation Catalytic Cycle for Sulfoximine Synthesis cluster_cycle Catalytic Cycle for Sulfoximine Synthesis Catalyst Chiral Rh₂(II) Catalyst Carbenoid Rh(II)-Carbenoid Intermediate (I) Catalyst->Carbenoid Diazo Me-CHN₂ (Diazo Compound) Ylide Sulfur Ylide Intermediate (II) Carbenoid->Ylide N2 N₂ Carbenoid->N2 - N₂ Sulfenamide Ar-S-NHR' (Sulfenamide) Ylide->Catalyst Catalyst Regeneration Sulfilimine Enantioenriched Sulfilimine Ylide->Sulfilimine Tautomerization Oxidation Oxidation (e.g., m-CPBA) Sulfilimine->Oxidation Stereospecific Oxidation Sulfoximine Target Sulfoximine (Enantioenriched) Oxidation->Sulfoximine

Caption: Workflow for the rhodium-catalyzed asymmetric synthesis of sulfoximines.

Experimental Protocol

This protocol is divided into three main stages: (A) Synthesis of the Sulfenamide Precursor, (B) Rhodium-Catalyzed Asymmetric Methylation, and (C) Oxidation to the final Sulfoximine.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazo compounds are potentially explosive and should be handled with care.

Part A: Synthesis of N-tert-Butoxycarbonyl-S-(4-chlorophenyl)sulfenamide

This precursor can be readily synthesized from 4-chlorothiophenol.

  • Materials & Reagents:

    • 4-chlorothiophenol

    • tert-Butyl carbamate (Boc-NH₂)

    • Iodine (I₂)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add 4-chlorothiophenol (1.0 eq.), tert-butyl carbamate (1.1 eq.), and triethylamine (2.5 eq.) in dichloromethane (DCM, 0.2 M).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of iodine (1.2 eq.) in DCM dropwise over 30 minutes. The dark color of the iodine should dissipate upon addition.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting thiophenol is consumed.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to remove excess iodine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the sulfenamide as a solid.

Part B: Enantioselective Rhodium-Catalyzed S-Methylation

This is the key stereochemistry-defining step. The choice of chiral rhodium catalyst is critical. Rh₂(S-PTAD)₄ or similar chiral dirhodium tetracarboxylate catalysts are known to be effective.[1]

  • Materials & Reagents:

    • N-tert-Butoxycarbonyl-S-(4-chlorophenyl)sulfenamide (from Part A)

    • Methyl phenyldiazoacetate (or suitable methyl diazo precursor) (1.2 eq.)

    • Chiral Dirhodium Catalyst (e.g., Rh₂(S-PTAD)₄) (0.1–1.0 mol%)

    • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the sulfenamide (1.0 eq.) and the chiral rhodium catalyst (e.g., 0.5 mol%) in the anhydrous solvent.

    • Prepare a solution of the methyl diazo compound (1.2 eq.) in the same anhydrous solvent in a separate flask.

    • Using a syringe pump, add the diazo compound solution to the sulfenamide/catalyst mixture over a period of 4-8 hours at room temperature. A slow addition rate is crucial to minimize side reactions and ensure high enantioselectivity.

    • After the addition is complete, stir the reaction for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, concentrate the solvent under reduced pressure. The crude sulfilimine can often be carried forward without extensive purification, or it can be purified by flash chromatography if necessary.

Part C: Stereospecific Oxidation to Sulfoximine
  • Materials & Reagents:

    • Crude Sulfilimine (from Part B)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.1 eq.)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the crude sulfilimine in DCM and cool the solution to 0 °C.

    • Add m-CPBA portion-wise, keeping the internal temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the final product, this compound (after appropriate N-deprotection if necessary), by flash column chromatography.

    • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Data Summary and Expected Outcomes

The following table summarizes typical parameters and expected results for the key asymmetric methylation step.

ParameterValue / ConditionRationale / Comment
Catalyst Chiral Dirhodium(II) CarboxylateThe source of stereocontrol. Rh₂(S-PTAD)₄ is a good starting point.
Catalyst Loading 0.1 – 1.0 mol %Low catalyst loading makes the process efficient and cost-effective.[1][2]
Diazo Substrate Methyl PhenyldiazoacetateA common "donor-acceptor" carbene precursor.[1]
Solvent Anhydrous DCM or TolueneNon-coordinating solvents are preferred to avoid catalyst inhibition.
Temperature Room Temperature (20–25 °C)The reaction proceeds efficiently under mild conditions.[1]
Addition Time 4 – 8 hours (Syringe Pump)Slow addition is critical for minimizing dimerization of the diazo compound and achieving high enantioselectivity.
Expected Yield 85–95% (for the sulfilimine)The rhodium-catalyzed step is typically high-yielding.[1][2]
Expected e.r. Up to 98:2High levels of enantiocontrol are achievable with the right catalyst.[1][2]

Troubleshooting and Self-Validation

  • Low Enantioselectivity:

    • Cause: Catalyst purity or choice. Ensure the catalyst is of high quality. Screen different chiral rhodium catalysts if necessary.

    • Cause: Diazo addition rate is too fast. Increase the addition time via the syringe pump.

    • Cause: Reaction temperature is too high. Consider running the reaction at a lower temperature (e.g., 0 °C).

  • Low Yield:

    • Cause: Impure or wet reagents/solvent. Ensure all materials are anhydrous and solvents are properly degassed.

    • Cause: Inefficient catalyst activity. Try a slightly higher catalyst loading (e.g., increase from 0.5 mol% to 1.0 mol%).

    • Cause: Decomposition of the diazo compound. Ensure it is handled correctly and added slowly from a dilute solution.

  • Protocol Validation:

    • Reproducibility: The protocol should yield consistent results (yield >80%, e.r. >95:5) across multiple runs.

    • Stereochemical Confirmation: The absolute stereochemistry of the final product should be confirmed, if necessary, by comparison to literature data or by X-ray crystallography of a suitable derivative.

    • Retention of Stereochemistry: The oxidation step (Part C) must be validated to be fully stereospecific. This can be confirmed by analyzing the enantiomeric ratio of both the sulfilimine intermediate and the final sulfoximine product via chiral HPLC; the ratio should not change.[1]

References

Application Note & Protocol: Rhodium-Catalyzed Synthesis of S-Methyl-S-(4-chlorophenyl) sulfoximine Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Sulfoximines in Medicinal Chemistry

Sulfoximines are an emerging and highly valuable class of functional groups in modern drug discovery. As aza-analogues of sulfones, they possess a unique combination of properties including chemical and configurational stability, increased polarity, and the ability to act as hydrogen bond donors and acceptors. These attributes can lead to improved physicochemical and pharmacokinetic properties of drug candidates, such as enhanced solubility and metabolic stability. Consequently, sulfoximine-containing compounds have seen a rapid rise in interest, with several candidates entering clinical trials for the treatment of cancer and other diseases.

The synthesis of sulfoximines, however, has traditionally posed challenges. Direct and versatile methods for their preparation are crucial to fully exploit their potential. Rhodium-catalyzed reactions have emerged as a powerful tool for the efficient construction of N-functionalized sulfoximines from readily available sulfoxides. This application note provides a detailed protocol for the synthesis of S-Methyl-S-(4-chlorophenyl) sulfoximine carbamates, a key scaffold for further elaboration in drug development, via a rhodium-catalyzed carbamate transfer reaction. We will delve into the mechanistic underpinnings of this transformation, providing a rationale for the experimental design and offering insights for troubleshooting and optimization.

Reaction Principle: Rhodium-Catalyzed Nitrene Transfer

The core of this synthetic method is the rhodium-catalyzed transfer of a carbamate-derived nitrene to a sulfoxide. The generally accepted mechanism involves the in-situ generation of a rhodium nitrenoid species, which then reacts with the sulfoxide to form the desired sulfoximine.

Reaction_Mechanism cluster_catalyst_activation Catalyst Activation & Nitrene Formation cluster_sulfoximine_formation Sulfoximine Formation Carbamate R-O-C(O)NH2 Rh_Nitrenoid Rh=N-C(O)O-R Carbamate->Rh_Nitrenoid + [Rh] Oxidant PhI(OAc)2 Oxidant->Rh_Nitrenoid Oxidant Rh_catalyst [Rh2(OAc)4] Rh_catalyst->Rh_Nitrenoid Sulfoximine This compound carbamate Rh_Nitrenoid->Sulfoximine + Sulfoxide Rh_Nitrenoid->Sulfoximine Nitrene Transfer Sulfoxide S-Methyl-S-(4-chlorophenyl) sulfoxide

Figure 1: Proposed catalytic cycle for the rhodium-catalyzed synthesis of sulfoximine carbamates.

The reaction is initiated by the oxidation of the carbamate in the presence of a rhodium(II) catalyst, such as rhodium(II) acetate dimer ([Rh₂(OAc)₄]), to form a rhodium-nitrenoid intermediate. This highly reactive species then undergoes a formal nitrene transfer to the sulfur atom of the sulfoxide, yielding the N-protected sulfoximine and regenerating the rhodium catalyst. The use of an oxidant, typically (diacetoxyiodo)benzene (PhI(OAc)₂), is crucial for the in-situ generation of the active nitrogen species. Magnesium oxide (MgO) is often employed as a mild base to neutralize the acetic acid byproduct.

Experimental Protocol: Synthesis of tert-Butyl ((S)-(4-chlorophenyl)(methyl)-λ⁶-sulfaneylidene)carbamate

This protocol details the synthesis of the tert-butyl carbamate derivative of this compound. The principles can be readily adapted for other carbamates.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
S-Methyl-S-(4-chlorophenyl) sulfoxideC₇H₇ClOS174.65Commercially availableCan be synthesized by oxidation of the corresponding sulfide.
tert-Butyl carbamateC₅H₁₁NO₂117.15Commercially available
Rhodium(II) acetate dimerC₈H₁₂O₈Rh₂442.02Commercially availableStore in a desiccator.
(Diacetoxyiodo)benzeneC₁₀H₁₁IO₄322.09Commercially availableLight-sensitive, store in a dark container.
Magnesium oxideMgO40.30Commercially availableEnsure it is anhydrous.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, reagent grade
Celite® or Diatomaceous Earth--Commercially availableFor filtration.

Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Preparation & Reaction Setup B 2. Reaction Monitoring A->B Stir at 40 °C for 8 h C 3. Work-up & Filtration B->C Reaction complete D 4. Purification C->D Crude product E 5. Characterization D->E Purified product

Figure 2: General experimental workflow for the synthesis of sulfoximine carbamates.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add S-Methyl-S-(4-chlorophenyl) sulfoxide (1.0 mmol, 1.0 equiv.), tert-butyl carbamate (1.5 mmol, 1.5 equiv.), magnesium oxide (4.0 mmol, 4.0 equiv.), and rhodium(II) acetate dimer (0.025 mmol, 2.5 mol%).

  • Solvent Addition: Suspend the solids in anhydrous dichloromethane (10 mL).

  • Initiation: To the stirred suspension, add (diacetoxyiodo)benzene (1.5 mmol, 1.5 equiv.) in one portion at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 40 °C and stir for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an equal volume of dichloromethane.

  • Filtration: Filter the suspension through a pad of Celite® or diatomaceous earth to remove insoluble solids. Wash the filter cake with additional dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl ((S)-(4-chlorophenyl)(methyl)-λ⁶-sulfaneylidene)carbamate.

Optimization and Causality
ParameterRecommended ConditionRationale
Catalyst [Rh₂(OAc)₄] or Rh₂(esp)₂[Rh₂(OAc)₄] is a commonly used and effective catalyst. For less reactive carbamates, Rh₂(esp)₂ may provide higher yields.
Oxidant PhI(OAc)₂A reliable and commercially available hypervalent iodine reagent for in-situ nitrene generation.
Base MgOA mild, insoluble base that effectively neutralizes the acetic acid byproduct without interfering with the catalysis.
Solvent Dichloromethane or TolueneDichloromethane is a good general solvent for this reaction. Toluene can sometimes lead to reduced side product formation and improved yields.
Temperature 30-40 °CMild heating is generally sufficient to drive the reaction to completion in a reasonable timeframe.
Stoichiometry Excess carbamate and oxidantUsing a slight excess of the carbamate and oxidant ensures complete conversion of the limiting sulfoxide.

Data and Expected Results

Following the protocol described above, a high yield of the desired N-Boc protected sulfoximine is expected. The reaction is generally clean, with the main byproducts being unreacted starting materials and acetoxy-related impurities, which are readily removed by chromatography.

SubstrateProductTypical YieldReference
S-Methyl-S-(p-tolyl) sulfoxidetert-Butyl ((S)-(methyl)(p-tolyl)-λ⁶-sulfaneylidene)carbamate98%
S-(4-Chlorophenyl)-S-ethyl sulfoxidetert-Butyl ((S)-(4-chlorophenyl)(ethyl)-λ⁶-sulfaneylidene)carbamateHigh Yields Reported

Based on the literature, the synthesis of the target molecule, tert-butyl ((S)-(4-chlorophenyl)(methyl)-λ⁶-sulfaneylidene)carbamate, is expected to proceed in excellent yield, likely in the range of 80-98%.

Safety Precautions

  • General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Reagents:

    • (Diacetoxyiodo)benzene is an irritant. Avoid inhalation and contact with skin and eyes.

    • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The rhodium-catalyzed synthesis of sulfoximine carbamates from sulfoxides represents a robust and versatile methodology for accessing this important class of compounds. The protocol detailed herein for the preparation of this compound carbamates is a reliable and high-yielding procedure. The mild reaction conditions and the commercial availability of the reagents make this method highly attractive for applications in medicinal chemistry and drug discovery, facilitating the exploration of sulfoximines as key building blocks for novel therapeutics.

Application Notes and Protocols for S-Methyl-S-(4-chlorophenyl) sulfoximine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of the Sulfoximine Moiety in Drug Discovery

For decades, the sulfoximine functional group remained a niche curiosity in the vast landscape of medicinal chemistry. However, a recent surge in interest has propelled it to the forefront of modern drug design, where it is increasingly recognized as a valuable tool for overcoming complex pharmacological challenges.[1][2] The unique stereochemical and electronic properties of sulfoximines, which are aza-analogs of sulfones, offer a compelling combination of features: they are chemically and metabolically stable, possess a chiral sulfur center, and can engage in a versatile array of non-covalent interactions.[3][4] This guide provides a detailed exploration of the applications of S-Methyl-S-(4-chlorophenyl) sulfoximine, a key building block, in medicinal chemistry programs, with a focus on its role as a bioisosteric replacement to enhance drug-like properties.

Core Principles and Advantages of S-Aryl-S-methyl Sulfoximines

The S-(4-chlorophenyl)-S-methylsulfoximine moiety offers several distinct advantages that address common hurdles in drug development:

  • Bioisosteric Replacement: The sulfoximine group serves as an excellent bioisostere for sulfones and sulfonamides, two functional groups prevalent in many drug classes.[5] This substitution can significantly alter a molecule's physicochemical properties, often leading to improved aqueous solubility, enhanced permeability, and reduced efflux by transporters.[6]

  • Modulation of Physicochemical Properties: The nitrogen atom in the sulfoximine group introduces a dipole moment and the capacity for hydrogen bonding, which can be fine-tuned through N-substitution. This allows for the optimization of properties such as lipophilicity (LogP) and polar surface area (PSA), which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[7]

  • Improved Safety Profile: A critical application of the sulfoximine moiety is the mitigation of off-target effects, most notably the blockade of the hERG potassium channel, which can lead to cardiac toxicity. The electronic and steric differences between a sulfoximine and a sulfone can disrupt the key interactions responsible for hERG binding.[8]

  • Chemical Stability: The sulfoximine functional group is robust and stable under a wide range of chemical conditions, making it compatible with diverse synthetic transformations.[3]

Application Case Study: Development of PYK2 Inhibitors for Osteoporosis

A compelling example of the strategic application of an aryl-methyl sulfoximine is in the development of inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a therapeutic target for osteoporosis.[8]

The Challenge: hERG Liability of a Sulfone-Containing Lead Compound

In a drug discovery program targeting PYK2, a potent lead compound containing a 4-chlorophenylsulfone moiety was identified. While demonstrating excellent potency, this compound exhibited significant binding to the hERG channel, a major safety concern that can lead to life-threatening cardiac arrhythmias.[8]

The Sulfoximine Solution: Mitigating hERG Activity

To address the hERG liability, medicinal chemists synthesized a series of analogs where the sulfone group was replaced with a sulfoximine moiety. This bioisosteric replacement proved to be highly effective. The corresponding this compound analog displayed significantly reduced dofetilide binding, a key indicator of hERG activity. This reduction in off-target activity is attributed to the altered electronic distribution and steric profile of the sulfoximine compared to the sulfone, which likely disrupts the binding interactions within the hERG channel.[8]

PYK2 Signaling Pathway

PYK2 is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling cascades involved in cell proliferation, migration, and survival. Its activation can be triggered by various stimuli, including changes in intracellular calcium levels and G-protein coupled receptor (GPCR) activation. Once activated, PYK2 autophosphorylates, creating docking sites for other signaling proteins like Src, which in turn can activate downstream pathways such as the MAPK/ERK pathway.[5][6]

PYK2_Signaling cluster_input Upstream Stimuli cluster_core PYK2 Activation cluster_downstream Downstream Effectors GPCR GPCRs PYK2 PYK2 GPCR->PYK2 Ca_ion Ca²⁺ Influx Ca_ion->PYK2 p_PYK2 p-PYK2 (Tyr402) PYK2->p_PYK2 Autophosphorylation Src Src p_PYK2->Src binds SH2 domain Grb2_Sos Grb2/SOS p_PYK2->Grb2_Sos recruits p_Src p-Src Src->p_Src Activation p_Src->p_PYK2 Further Phosphorylation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation synthesis_workflow start Start Materials: - 4-chlorophenyl methyl sulfide - Acetic acid - Hydrogen peroxide sulfoxide Step 1: Oxidation (4-chlorophenyl methyl sulfoxide) start->sulfoxide H₂O₂/AcOH sulfoximine Step 2: Imidation (this compound) sulfoxide->sulfoximine NH₃ source (e.g., NH₂CO₂NH₂) PhI(OAc)₂ purification Purification (Column Chromatography) sulfoximine->purification product Final Product purification->product

References

The Versatile Role of S-Methyl-S-(4-chlorophenyl) sulfoximine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Sulfoximines in Medicinal Chemistry

The sulfoximine functional group, once a curiosity of organosulfur chemistry, has emerged as a "rising star" in modern drug discovery.[1] Its unique stereochemical and physicochemical properties—acting as a stable, chiral, and polar bioisostere for sulfones and sulfonamides—have cemented its role in the design of novel therapeutics.[2] The mono-aza analogue of a sulfone, a sulfoximine introduces a chiral sulfur(VI) center and a vector for hydrogen bonding via the nitrogen atom, which can significantly influence a molecule's solubility, metabolic stability, and target engagement.[2][3]

This guide focuses on a key exemplar of this class, S-Methyl-S-(4-chlorophenyl) sulfoximine , and its application as a versatile building block in the synthesis of pharmaceutical intermediates. We will move beyond simple descriptions of the molecule to provide detailed, field-proven insights into its reactivity and practical application. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, explaining not just the "how" but the critical "why" behind the experimental choices.

Core Properties of this compound

Before delving into its applications, it is crucial to understand the structural and chemical properties of the title compound.

PropertyValueSource
Molecular Formula C₇H₈ClNOS[4][5]
Molecular Weight 189.66 g/mol [4][5]
CAS Number 22132-99-6[4][5]
Key Structural Features - Prochiral Sulfur(VI) Center- Electron-withdrawing 4-chlorophenyl group- Acidic N-H proton- Acidic α-protons on the S-methyl group

The molecule possesses three primary sites for synthetic modification, making it a highly versatile intermediate. These reactive centers allow for its strategic incorporation into complex molecular architectures.

G cluster_0 Key Reactive Sites of this compound Molecule S-Methyl-S-(4-chlorophenyl) sulfoximine N_Func Site 1: N-H Functionalization (Nucleophilic Nitrogen) Molecule->N_Func Acylation, Arylation, Alkylation, etc. C_Func Site 2: α-C-H Functionalization (Acidic Methyl Protons) Molecule->C_Func Deprotonation (e.g., n-BuLi) -> Reaction with Electrophiles Ar_Func Site 3: Aryl Group Modification (Cross-Coupling Reactions) Molecule->Ar_Func Suzuki, Buchwald-Hartwig, etc. (via related bromo-analogues)

Caption: Reactivity map of this compound.

Application I: N-Functionalization for Scaffold Elaboration

The NH moiety of the sulfoximine is a key handle for molecular elaboration. Its nucleophilicity allows for a wide range of C-N bond-forming reactions, enabling the direct attachment of the sulfoximine to other fragments of a target pharmaceutical.

Causality of Experimental Choices:

Copper and palladium-catalyzed cross-coupling reactions are the methods of choice for N-arylation. Copper catalysis is often preferred for its lower cost and milder conditions, while palladium systems can offer broader substrate scope. The choice of ligand is critical; for instance, 4-DMAP can significantly accelerate copper-catalyzed reactions. The base is chosen to deprotonate the sulfoximine NH, generating the active nucleophile without promoting side reactions.

Protocol: Copper-Catalyzed N-Arylation with Arylboronic Acids

This protocol describes a general method for the coupling of an S-aryl-S-methyl sulfoximine with an arylboronic acid, a common reaction for building biaryl structures found in many pharmaceutical agents.

Workflow Diagram:

G start Start reactants 1. Combine Sulfoximine, Arylboronic Acid, CuI, and 4-DMAP in a flask. start->reactants solvent 2. Add Solvent (e.g., DCM) and stir at room temperature. reactants->solvent monitor 3. Monitor reaction by TLC/LC-MS. solvent->monitor workup 4. Perform aqueous workup and extraction. monitor->workup Upon completion purify 5. Purify by column chromatography. workup->purify end End purify->end

Caption: General workflow for Cu-catalyzed N-arylation.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), Copper(I) iodide (CuI, 0.1 equiv), and 4-(Dimethylamino)pyridine (4-DMAP, 2.0 equiv).

  • Reaction Setup: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the sulfoximine.

  • Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfoximine is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the mixture with DCM and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the N-arylated sulfoximine intermediate.

Application II: Chiral Sulfoximines in Asymmetric Synthesis

When used in its enantiopure form, this compound becomes a powerful tool for asymmetric synthesis. It can act as a chiral nucleophile, transferring its stereochemistry to the product. This is particularly valuable in the synthesis of complex, chiral heterocyclic intermediates for drugs.[6][7]

Case Study: Stereospecific SₙAr for the Synthesis of a Ceralasertib Precursor

Ceralasertib (AZD6738) is a clinical-stage ATR kinase inhibitor whose structure contains a chiral sulfoximine moiety.[7] The synthesis of its core can be achieved via a highly efficient and stereospecific Nucleophilic Aromatic Substitution (SₙAr) reaction, where an enantiopure sulfoximine acts as the key nucleophile.[6][7]

Reaction Principle:

G cluster_0 Stereospecific SNAr Reaction Sulfoximine Enantiopure Sulfoximine (Nucleophile) Heterocycle Activated Heteroaryl Halide (Electrophile) Sulfoximine->Heterocycle Nucleophilic Attack Product Chiral Pharmaceutical Intermediate (Stereochemistry Retained) Heterocycle->Product Halide Displacement Base Base (e.g., NaH) Base->Sulfoximine Deprotonates

Caption: Principle of stereospecific SₙAr with a chiral sulfoximine.

Protocol: Synthesis of a Heterocyclic Sulfoximine Intermediate via SₙAr

This protocol outlines the coupling of an enantiopure S-aryl-S-alkyl sulfoximine with an activated heteroaryl chloride.

Step-by-Step Methodology:

  • Anion Formation: To a solution of enantiopure this compound (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the sulfoximine NH to form the sodium salt, creating a potent nucleophile for the subsequent SₙAr reaction. The reaction is performed at 0 °C to control the initial exothermic reaction.

  • Reaction Initiation: After stirring for 30 minutes at 0 °C, add a solution of the electron-deficient heteroaryl chloride (e.g., a dichloropyrimidine derivative, 1.0 equiv) in anhydrous THF dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Trustworthiness Check: The reaction progress should be meticulously monitored by LC-MS to confirm the consumption of the limiting heteroaryl chloride and formation of the desired product, ensuring the reaction goes to completion.

  • Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the enantiomerically enriched heterocyclic sulfoximine intermediate. The stereochemical integrity at the sulfur center is typically retained throughout this process.[6]

Conclusion and Future Outlook

This compound and its structural analogues are far more than simple bioisosteres; they are enabling building blocks for modern pharmaceutical synthesis. Their predictable reactivity at the nitrogen, α-carbon, and aryl positions allows for their strategic and versatile incorporation into drug candidates. The ability to perform stereospecific transformations, such as the SₙAr reaction with chiral variants, provides a powerful and efficient route to complex, enantiopure pharmaceutical intermediates. As the demand for novel chemical matter in drug discovery continues to grow, the applications of sulfoximines are set to expand, further solidifying their position as indispensable tools for the medicinal chemist.

References

Application Notes and Protocols for the Asymmetric Alkylation of N-H Sulfoximines under Mitsunobu-Type Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Chiral Sulfoximines in Medicinal Chemistry

Chiral sulfoximines are an emerging class of functional groups that have captured the attention of medicinal chemists and drug development professionals.[1][2] Their unique three-dimensional structure, coupled with their ability to act as bioisosteres for other common moieties, makes them valuable components in the design of novel therapeutics.[1][2] The stereochemistry at the sulfur atom can significantly influence a molecule's biological activity, making the development of robust and stereoselective synthetic methods a critical endeavor.[3] While various methods exist for the synthesis of chiral sulfoximines, this guide focuses on a powerful and versatile strategy: the asymmetric N-alkylation of prochiral N-H sulfoximines using the Mitsunobu reaction.

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a wide array of other functional groups with a predictable inversion of stereochemistry.[4][5][6] This reaction's mild conditions and broad substrate scope make it an attractive choice for late-stage functionalization and the synthesis of complex molecules.[4][6][7] Recently, the application of Mitsunobu-type conditions for the N-alkylation of N-H sulfoximines has been reported, providing a new avenue for the diversification of this important scaffold.[8][9]

This application note provides a detailed guide for leveraging the stereospecificity of the Mitsunobu reaction to achieve the asymmetric alkylation of N-H sulfoximines. By employing chiral alcohols as the alkylating agent, researchers can introduce a new stereocenter with high fidelity, paving the way for the synthesis of novel, enantiopure sulfoximine derivatives.

Mechanistic Insights: Achieving Asymmetry through Stereochemical Inversion

The stereochemical outcome of the Mitsunobu reaction is a direct consequence of its well-established mechanism, which proceeds via an SN2-type displacement.[10][11] This inherent feature is the key to achieving asymmetric alkylation in the context of N-H sulfoximines.

The reaction is initiated by the activation of the phosphine (typically triphenylphosphine, PPh₃) by an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt. This species then activates the chiral alcohol, converting the hydroxyl group into a good leaving group. The deprotonated N-H sulfoximine then acts as the nucleophile, attacking the activated alcohol in a backside fashion. This nucleophilic attack results in a clean inversion of the stereochemistry at the chiral center of the alcohol.

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution SN2 Substitution Phase PPh3 Triphenylphosphine Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD Azodicarboxylate (DEAD) Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-OH Hydrazine Hydrazine Byproduct Betaine->Hydrazine Chiral_Alcohol Chiral Alcohol (R-OH) Chiral_Alcohol->Alkoxyphosphonium TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO Sulfoximine N-H Sulfoximine N_Anion Sulfoximine Anion Sulfoximine->N_Anion -H+ Product N-Alkylated Sulfoximine (Inverted Stereochemistry) N_Anion->Product + Alkoxyphosphonium Salt (SN2 Attack) Workflow cluster_materials Starting Materials cluster_process Reaction and Purification cluster_analysis Analysis Sulfoximine N-H Sulfoximine Reaction Mitsunobu Reaction (0°C to RT, THF) Sulfoximine->Reaction Alcohol Chiral Alcohol Alcohol->Reaction Reagents PPh3, DIAD Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral N-Alkylated Sulfoximine Purification->Product Characterization NMR, HRMS Product->Characterization Stereo_Analysis Chiral HPLC Product->Stereo_Analysis

References

Application Note & Protocol: High-Purity Isolation of S-Methyl-S-(4-chlorophenyl) sulfoximine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the purification of S-Methyl-S-(4-chlorophenyl) sulfoximine, a compound of significant interest in medicinal chemistry and drug development.[1][2] We present two robust column chromatography protocols: a standard flash chromatography method for achiral purification to remove synthetic impurities and an advanced High-Performance Liquid Chromatography (HPLC) method for chiral resolution of its enantiomers. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure reproducibility and high-purity outcomes.

Introduction: The Significance of Sulfoximines and Purification

Sulfoximines, the mono-aza analogues of sulfones, have emerged as a privileged structural motif in modern medicinal chemistry.[2] Their unique stereochemical and physicochemical properties—including a stable, chiral sulfur(VI) center and the ability to act as a hydrogen bond donor and acceptor—often lead to improved aqueous solubility, metabolic stability, and target-binding affinity when substituted for more common functional groups like sulfones or sulfonamides.[1][3]

This compound is a representative member of this class. Like most sulfoximines, it is chiral at the sulfur atom. Therefore, achieving high purity is a dual challenge: not only must synthetic byproducts be removed, but for many biological applications, the individual enantiomers must also be separated, as they can exhibit vastly different pharmacological activities.[4] This guide provides validated methods to achieve both high chemical and enantiomeric purity.

Physicochemical Properties of the Target Compound

Understanding the properties of this compound is fundamental to designing an effective purification strategy. Normal-phase chromatography is selected as the primary technique based on its polarity and solubility characteristics.

PropertyValueSource
Molecular Formula C₇H₈ClNOSPubChem[5]
Molecular Weight 189.66 g/mol PubChem[5]
XLogP3 2.3PubChem[5]
Appearance Expected to be a solid at room temperature.General chemical knowledge

The moderate XLogP3 value suggests that the compound is suitable for normal-phase chromatography on a polar stationary phase like silica gel, using a mobile phase of intermediate polarity.

Part A: Achiral Purification via Flash Column Chromatography

This protocol details the purification of the bulk, racemic this compound to remove impurities from a chemical synthesis. The method relies on normal-phase chromatography, where the polar sulfoximine moiety interacts with the silica stationary phase.

Principle of Separation

In normal-phase flash chromatography, a polar stationary phase (silica gel) is used with a non-polar mobile phase (eluent).[6] Compounds are separated based on their polarity; more polar compounds, like the target sulfoximine, have stronger interactions with the silica gel and thus elute later than non-polar impurities. The polarity of the mobile phase is gradually increased to elute the bound compounds.

Materials and Reagents
  • Stationary Phase: Silica gel, 230-400 mesh.[7]

  • Crude Sample: Synthesized this compound.

  • Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).

  • Apparatus: Glass chromatography column, TLC plates (silica gel 60 F₂₅₄), fraction collection tubes, rotary evaporator, TLC developing chamber, UV lamp (254 nm).

Step-by-Step Experimental Protocol

Step 1: Thin-Layer Chromatography (TLC) Method Development The cornerstone of a successful column separation is the development of an appropriate solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) for the target compound of approximately 0.2-0.4, ensuring good separation from impurities.

  • Prepare several eluent systems of varying polarity. Good starting points for sulfoximines are mixtures of Hexane and Ethyl Acetate.[7][8]

    • Test 1: 70:30 Hexane:EtOAc

    • Test 2: 50:50 Hexane:EtOAc

    • Test 3: 30:70 Hexane:EtOAc

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop each plate in a different eluent system.

  • Visualize the spots under a UV lamp at 254 nm.

  • Select the solvent system that gives the best separation, with the target compound having an Rƒ value between 0.2 and 0.4.

Step 2: Column Packing

  • Select a glass column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC analysis.

  • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a strong solvent like DCM.

  • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method typically results in better resolution.

  • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, level band.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure to begin the elution process, maintaining a consistent flow rate.

  • Start with the solvent system determined by TLC. If necessary, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (e.g., Ethyl Acetate) to elute the target compound.[6]

  • Collect the eluent in sequentially numbered fractions.

Step 5: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate and develop it.

  • Combine the fractions that show a single spot corresponding to the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Workflow Diagram

G Figure 1. Achiral Purification Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Processing TLC 1. TLC Method Development (Hexane:EtOAc) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute Column (Gradient or Isocratic) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent Pool->Evap Product Pure Racemic Product Evap->Product

Caption: Workflow for achiral purification of sulfoximines.

Part B: Chiral Resolution via HPLC

For applications requiring enantiomerically pure this compound, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) to differentiate between the two enantiomers.

Principle of Chiral Separation

Chiral separation on a polysaccharide-based CSP occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[9] Differences in the stability of these complexes, arising from interactions like hydrogen bonding, π-π stacking, and steric hindrance, cause one enantiomer to be retained longer on the column, thus enabling their separation.[10]

Materials and Instrumentation
  • Instrument: HPLC system with UV detector.

  • Chiral Column: A polysaccharide-based column such as Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) is effective for a wide range of sulfoximines.[10][11]

  • Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA).

  • Sample: Racemic this compound, purified by flash chromatography.

Step-by-Step Analytical Protocol
  • Sample Preparation: Prepare a dilute solution of the racemic sulfoximine (e.g., 0.2-1.0 mg/mL) in the mobile phase.[11]

  • System Equilibration: Purge and equilibrate the HPLC system and the Chiralcel® OJ-H column with the chosen mobile phase until a stable baseline is achieved. A common mobile phase for sulfoximine separation is a mixture of n-Hexane and 2-Propanol (e.g., 80:20 v/v).[10][11]

  • Chromatographic Run: Inject the sample onto the column and begin the analysis.

  • Data Analysis: Monitor the elution profile with a UV detector (a wavelength of 254 nm is typically suitable).[11] The two enantiomers will appear as two separate peaks. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

Recommended HPLC Parameters

The following table provides a validated starting point for the chiral separation of this compound. Optimization may be required based on the specific system.

ParameterRecommended ConditionRationale / Reference
Column Chiralcel® OJ-H, 5 µm, 4.6 x 250 mmProven efficacy for sulfoximine enantioseparation.[10][11]
Mobile Phase n-Hexane : 2-Propanol (80:20, v/v)Effective for resolving a variety of sulfoximines.[10][11]
Flow Rate 0.8 mL/minProvides good resolution and peak shape.[11]
Column Temperature 25 °CStandard temperature for reproducible results.[11]
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength.[7]
Injection Volume 10-20 µLStandard volume for analytical HPLC.[11]

Conclusion

The protocols outlined in this application note provide a robust and scientifically grounded framework for the purification of this compound. By first employing flash chromatography for bulk purification followed by chiral HPLC for enantiomeric resolution, researchers can obtain material of exceptionally high chemical and stereochemical purity. These methods are essential for advancing the study of sulfoximines in drug discovery and ensuring the reliability of subsequent biological and pharmacological evaluations.

References

Application Notes and Protocols for the Scale-Up Synthesis of S-Methyl-S-(4-chlorophenyl) sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Sulfoximines in Modern Chemistry

The sulfoximine functional group, once a chemical curiosity, has emerged as a cornerstone motif in contemporary drug discovery and agrochemistry.[1][2][3] As stable, three-dimensional bioisosteres of sulfones and sulfonamides, sulfoximines offer unique physicochemical properties that are highly attractive for modulating biological activity, solubility, and metabolic stability.[4][5] The introduction of a nitrogen atom creates a chiral sulfur center and provides an additional vector for chemical modification, granting medicinal chemists a powerful tool to refine molecular properties.[4][6]

S-Methyl-S-(4-chlorophenyl) sulfoximine is a key building block and a representative member of this important class of compounds.[5][7] However, transitioning from laboratory-scale synthesis to industrial production presents significant challenges. Traditional methods often rely on hazardous reagents like hydrazoic acid, which are unsuitable for large-scale operations due to safety concerns.[4][6][8]

This application note provides a comprehensive, field-proven guide for the safe, efficient, and scalable synthesis of this compound. We will detail a robust, one-pot protocol starting from the corresponding sulfide, emphasizing the mechanistic rationale behind the chosen strategy and addressing the critical parameters for successful scale-up.

Synthetic Strategy: A Modern Approach to Sulfoximine Synthesis

The selected strategy for the scale-up synthesis is the direct, one-pot conversion of a sulfide to an NH-sulfoximine. This method bypasses the need to isolate the intermediate sulfoxide and utilizes a safe, convenient source of nitrogen. The overall transformation is the simultaneous NH/O transfer to (4-chlorophenyl)(methyl)sulfane.

This approach is predicated on the use of a hypervalent iodine reagent, (diacetoxyiodo)benzene (PhI(OAc)₂), as a powerful oxidant, in combination with ammonium carbamate (NH₂CO₂NH₄) as an operationally simple and safe source of ammonia.[2][3][6] This system has been successfully applied to the multi-kilogram scale synthesis of pharmaceutical intermediates, underscoring its industrial viability.[6]

Mechanistic Rationale

Understanding the underlying reaction mechanism is critical for process optimization and troubleshooting. The transformation is proposed to proceed through the following key steps:[1][6][9]

  • Ammonia Generation: Ammonium carbamate readily dissolves in the methanol solvent and equilibrates to provide a solution of ammonia.

  • Iodonitrene Formation: The ammonia reacts with the PhI(OAc)₂ oxidant. This is believed to involve an initial condensation to form an iminoiodinane, which is subsequently oxidized to a highly reactive, electrophilic iodonitrene intermediate.[6]

  • Concurrent Sulfide Oxidation: The PhI(OAc)₂ simultaneously oxidizes the starting sulfide to the corresponding sulfoxide in situ.

  • Nucleophilic Attack: The sulfur atom of the electron-rich sulfoxide acts as a nucleophile, attacking the electrophilic iodonitrene intermediate.

  • Product Formation: This attack forms the S-N bond, and subsequent workup liberates the final, unprotected NH-sulfoximine product.

This metal-free protocol is highly efficient and demonstrates broad functional group tolerance, making it a superior choice over older, more hazardous methods.[3]

Reaction_Mechanism cluster_reagents Initial Reagents cluster_intermediates Key Intermediates Sulfide (4-chlorophenyl)(methyl)sulfane Sulfoxide In situ Sulfoxide Sulfide->Sulfoxide + PhI(OAc)₂ Oxidation Iodine PhI(OAc)₂ Iodine->Sulfoxide Iodonitrene Electrophilic Iodonitrene Iodine->Iodonitrene AmmoniaSrc Ammonium Carbamate AmmoniaSrc->Iodonitrene + PhI(OAc)₂ Forms reactive NH source Product S-Methyl-S-(4-chlorophenyl) sulfoximine Sulfoxide->Product Nucleophilic Attack S-N Bond Formation Iodonitrene->Product Nucleophilic Attack S-N Bond Formation

Diagram 1: Proposed reaction mechanism for the one-pot synthesis.

Scale-Up Process: From Bench to Production

Translating a laboratory procedure to a large-scale process requires careful consideration of several factors beyond simple multiplication of reagents.

  • Reagent and Solvent Selection:

    • (4-chlorophenyl)(methyl)sulfane: A readily available and cost-effective starting material.

    • (Diacetoxyiodo)benzene: A stable, solid oxidant that is safer to handle on a large scale than many alternatives.

    • Ammonium Carbamate: A solid, non-hazardous source of ammonia that avoids the handling of gaseous ammonia or corrosive aqueous solutions. Its primary hazard on scale-up is the controlled release of CO₂ and NH₃ gas.

    • Methanol: An excellent solvent for this reaction, as it readily dissolves the ammonium carbamate.[3] For multi-kilogram scales, a biphasic system of toluene and methanol can be employed to simplify the extractive work-up.[6]

  • Process Safety and Control:

    • Gas Evolution: The addition of the oxidant to the mixture containing ammonium carbamate results in decarboxylation, releasing carbon dioxide and ammonia gas.[3] On a large scale, reagents must be added portion-wise or via a controlled feed to manage the rate of gas evolution and prevent excessive pressure buildup. The reactor must be adequately vented.

    • Thermal Management: While the reaction is typically run at ambient temperature, poor mixing or rapid, uncontrolled addition of reagents can create localized exotherms. A reactor with efficient cooling and temperature monitoring is essential.

    • Work-up: The reaction generates acetic acid as a byproduct. The work-up procedure involves quenching the reaction mixture with a basic aqueous solution, such as sodium bicarbonate, to neutralize the acid before extraction.

  • Purification Strategy:

    • While laboratory-scale purifications often rely on column chromatography, this is generally not economically viable for large-scale production. The target product, this compound, is a solid.[3] Therefore, the purification strategy should focus on an optimized crystallization or recrystallization process to achieve high purity.

Detailed Scale-Up Protocol

This protocol details the synthesis of this compound on a 35 mmol scale, a procedure that is well-documented and directly adaptable to larger scales with appropriate engineering controls.[3]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
(4-chlorophenyl)(methyl)sulfane158.645.55 g35.01.0
Methanol (MeOH)-70 mL--
Ammonium Carbamate (NH₂CO₂NH₄)78.075.47 g70.02.0
(Diacetoxyiodo)benzene (PhI(OAc)₂)322.1028.18 g87.52.5
Ethyl Acetate (EtOAc)-~200 mL--
Saturated Aqueous NaHCO₃-~100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Equipment:

  • 250 mL three-necked round-bottom flask (or an appropriately sized reactor for larger scales)

  • Overhead mechanical stirrer

  • Thermometer/temperature probe

  • Powder funnel

  • Water bath for temperature control

  • Separatory funnel (1 L)

  • Rotary evaporator

Experimental Workflow

Workflow Start Start Charge Charge Reactor: 1. Methanol (70 mL) 2. Sulfide (5.55 g) 3. Ammonium Carbamate (5.47 g) Start->Charge AddOxidant Portion-wise Addition: PhI(OAc)₂ (28.18 g) (Control gas evolution) Charge->AddOxidant React Stir at 25°C for 3h (Monitor by TLC/HPLC) AddOxidant->React Concentrate Remove Methanol (Reduced Pressure) React->Concentrate Quench Dilute with EtOAc (150 mL) & Sat. NaHCO₃ (100 mL) Concentrate->Quench Extract Separate Layers Wash Organic Layer with H₂O Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Isolate Filter and Concentrate (Reduced Pressure) Dry->Isolate Purify Purify Crude Solid (Recrystallization) Isolate->Purify End Final Product Purify->End

Diagram 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

CAUTION: Prior to performing this reaction, a thorough hazard analysis and risk assessment should be conducted. This procedure should only be carried out by trained personnel in a well-ventilated fume hood or appropriate chemical facility.

  • Reactor Setup: Equip a 250 mL flask with an overhead stirrer and place it in a water bath maintained at 25 °C.

  • Charging Reagents: Charge the flask with methanol (70 mL). Begin stirring (approx. 500 rpm) and add (4-chlorophenyl)(methyl)sulfane (5.55 g, 35.0 mmol) followed by ammonium carbamate (5.47 g, 70.0 mmol) via a powder funnel.

  • Oxidant Addition: Add the (diacetoxyiodo)benzene (28.18 g, 87.5 mmol) in four equal portions over approximately 5-10 minutes. This controlled addition is crucial to manage the rate of decarboxylation. The reaction mixture will turn from a colorless suspension to a pale yellow solution.[3]

  • Reaction: Stir the mixture at 25 °C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure (e.g., using a rotary evaporator). This will yield a yellow slurry.

  • Work-up and Neutralization: Dilute the slurry with ethyl acetate (150 mL) and saturated aqueous sodium bicarbonate solution (100 mL). Stir this biphasic mixture vigorously for 30 minutes to ensure complete neutralization of the acetic acid byproduct.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Separate the layers and wash the organic layer with distilled water (100 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid. An expected yield would be in the range of 60-70%.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected data for a similar compound, (4-bromophenyl)(imino)(methyl)-λ⁶-sulfanone, provides a reference for characterization.[3]

  • Appearance: White solid

  • ¹H NMR (CDCl₃): Expect aromatic protons in the δ 7.5-8.0 ppm range, a methyl singlet (S-CH₃) around δ 3.1 ppm, and a broad singlet for the NH proton.

  • ¹³C NMR (CDCl₃): Expect aromatic carbons and a methyl carbon signal around δ 46 ppm.

  • Purity: Should be >98% as determined by qNMR or HPLC analysis.

Conclusion

The protocol described provides a safe, robust, and scalable method for the synthesis of this compound. By leveraging a modern, metal-free NH/O transfer reaction with (diacetoxyiodo)benzene and ammonium carbamate, this process avoids the hazardous reagents of traditional methods. The operational simplicity, use of readily available materials, and amenability to standard industrial purification techniques make this an ideal strategy for researchers and drug development professionals requiring access to this valuable chemical motif on a larger scale.

References

Application Notes and Protocols: Derivatization of S-Methyl-S-(4-chlorophenyl) sulfoximine for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sulfoximine Scaffold as a Privileged Motif in Bioactive Compound Design

The sulfoximine functional group, a mono-aza analogue of the sulfone, has emerged from relative obscurity to become a cornerstone in modern medicinal and agrochemical research.[1][2] Its unique stereochemical and electronic properties—acting as both a hydrogen bond donor and acceptor, its metabolic stability, and its ability to modulate physicochemical properties like solubility—make it an attractive scaffold for optimizing bioactive molecules.[2] The parent S-Methyl-S-(4-chlorophenyl) sulfoximine serves as a valuable starting material, combining an electron-deficient aromatic ring with a chiral sulfur center, offering multiple vectors for chemical modification to enhance biological efficacy.[3]

The derivatization of the sulfoximine nitrogen is a particularly powerful strategy for tuning the molecule's properties. By introducing a diverse range of substituents at this position, researchers can profoundly influence the compound's interaction with biological targets, leading to significant enhancements in potency and selectivity. This is exemplified by the commercial insecticide sulfoxaflor, where the N-cyano group is critical for its potent activity against sap-feeding insects through modulation of nicotinic acetylcholine receptors (nAChRs).[4]

These application notes provide a comprehensive guide for researchers, offering detailed, field-proven protocols for the synthesis of the parent this compound and its subsequent derivatization. The methodologies are presented with an emphasis on the underlying chemical principles and the strategic rationale for each modification, empowering scientists to rationally design and synthesize novel derivatives with enhanced bioactivity.

Part 1: Synthesis of the Core Scaffold: this compound

A reliable supply of the starting material is paramount. Two robust and well-documented synthetic routes are presented below: a two-step synthesis from the corresponding sulfide via a sulfoxide intermediate, and a more direct one-pot conversion from the sulfide.

Protocol 1.1: Two-Step Synthesis via Sulfoxide Intermediate

This classic approach involves the controlled oxidation of the parent sulfide to a sulfoxide, followed by an NH-transfer reaction to furnish the sulfoximine. This method allows for the isolation and purification of the intermediate, which can be advantageous for ensuring high purity of the final product.

cluster_0 Step 1: Oxidation cluster_1 Step 2: Imination (NH Transfer) Sulfide 4-Chlorophenyl methyl sulfide Oxidation Oxidation (e.g., H₂O₂, NaIO₄) Sulfide->Oxidation Sulfoxide 4-Chlorophenyl methyl sulfoxide Oxidation->Sulfoxide Sulfoxide_in 4-Chlorophenyl methyl sulfoxide NH_Transfer NH Transfer (e.g., PhI(OAc)₂ + NH₂CO₂NH₂) Sulfoxide_in->NH_Transfer Sulfoximine S-Methyl-S-(4-chlorophenyl) sulfoximine NH_Transfer->Sulfoximine

Figure 1: Workflow for the two-step synthesis of this compound.
  • Rationale: This step utilizes a mild oxidizing agent to selectively convert the sulfide to a sulfoxide without over-oxidation to the sulfone. Sodium metaperiodate is an excellent choice for this transformation due to its selectivity and straightforward workup.[1]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, suspend 4-chlorophenyl methyl sulfide (1 equiv.) in a suitable solvent such as methanol or a water/methylene chloride mixture.

  • Oxidant Addition: Cool the mixture in an ice bath. Add sodium metaperiodate (NaIO₄, ~1.1 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is consumed.

  • Workup and Isolation: Filter the reaction mixture to remove the sodium iodate precipitate. If using a biphasic system, separate the organic layer. Extract the aqueous layer with methylene chloride (3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chlorophenyl methyl sulfoxide, which can be used directly in the next step or purified by distillation or crystallization.

  • Rationale: This protocol is adapted from a highly reliable Organic Syntheses procedure and utilizes (diacetoxyiodo)benzene as an oxidant to facilitate the transfer of an "NH" group from ammonium carbamate to the sulfoxide sulfur.[5] This method is known for its high yields and operational simplicity.

  • Reaction Setup: In a round-bottomed flask, dissolve 4-chlorophenyl methyl sulfoxide (1 equiv.) in methanol.

  • Reagent Addition: To the stirred solution, add (diacetoxyiodo)benzene (PhI(OAc)₂, 3 equiv.). Then, add ammonium carbamate (NH₂CO₂NH₂, 4 equiv.) portion-wise over 10-15 minutes to control the effervescence from decarboxylation.

  • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Workup and Purification:

    • Remove the methanol under reduced pressure.

    • Dilute the resulting slurry with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acetic acid.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to afford pure this compound.

Protocol 1.2: One-Pot Synthesis from Sulfide

For improved operational efficiency, a one-pot procedure that directly converts the sulfide to the NH-sulfoximine can be employed. This method combines both the oxidation and imination steps, avoiding the isolation of the sulfoxide intermediate.[6][7]

Sulfide 4-Chlorophenyl methyl sulfide OnePot One-Pot NH/O Transfer (PhI(OAc)₂ + NH₂CO₂NH₂ in MeOH) Sulfide->OnePot Sulfoximine S-Methyl-S-(4-chlorophenyl) sulfoximine OnePot->Sulfoximine

Figure 2: Workflow for the direct one-pot synthesis of this compound.
  • Rationale: This highly efficient method uses an excess of the hypervalent iodine reagent and the nitrogen source to drive the reaction from the sulfide directly to the sulfoximine. The reaction is believed to proceed through an initial NH-transfer to form a sulfilimine, which is then oxidized in situ.[7]

  • Reaction Setup: In a round-bottomed flask, charge 4-chlorophenyl methyl sulfide (1 equiv.), ammonium carbamate (2 equiv.), and methanol.

  • Reagent Addition: To the stirred suspension, add (diacetoxyiodo)benzene (2.5 equiv.) in portions over 5-10 minutes.

  • Reaction Conditions: Stir the mixture at room temperature for 3-5 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification: The workup and purification procedure is identical to that described in Protocol 1.1 (Step 4 of NH Transfer).

Part 2: N-Functionalization for Enhanced Bioactivity

The free NH group of this compound is a versatile handle for introducing a variety of substituents to probe structure-activity relationships (SAR). The following protocols detail key derivatization strategies inspired by successful agrochemical and pharmaceutical motifs.

Protocol 2.1: N-Cyanation - A Key Modification for Insecticidal Activity

  • Scientific Rationale: The N-cyano group is a critical pharmacophore in the sulfoximine class of insecticides, including the commercial product sulfoxaflor.[4] It acts as a strong electron-withdrawing group, influencing the electronic properties of the sulfoximine and its binding affinity to nicotinic acetylcholine receptors (nAChRs) in insects. This derivatization is a primary step for researchers aiming to create potent insecticidal analogues.

Start S-Methyl-S-(4-chlorophenyl) sulfoximine Reagents + Cyanogen Bromide (BrCN) + Base (e.g., K₂CO₃) in Solvent (e.g., CH₂Cl₂ or CH₃CN) Start->Reagents Product N-Cyano-S-methyl-S-(4-chlorophenyl) sulfoximine Reagents->Product

Figure 3: General reaction scheme for the N-cyanation of this compound.
  • Reaction Setup: To a solution of this compound (1 equiv.) in anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN), add a suitable base such as potassium carbonate (K₂CO₃, 2-3 equiv.).

  • Reagent Addition: Cool the mixture to 0 °C. Add a solution of cyanogen bromide (BrCN, 1.1-1.2 equiv.) in the same solvent dropwise. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Filter the reaction mixture to remove the inorganic base.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the N-cyano derivative.

Protocol 2.2: N-Arylation - Introducing Aromatic and Heteroaromatic Moieties

  • Scientific Rationale: N-arylation introduces sterically and electronically diverse groups that can probe new binding pockets in target proteins or modulate the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For insecticidal applications, introducing N-pyridyl or other N-heterocyclic fragments can mimic the structure of neonicotinoids and enhance interaction with nAChRs. Copper-catalyzed cross-coupling reactions are a reliable method for this transformation.[5]

Start S-Methyl-S-(4-chlorophenyl) sulfoximine Reagents + Aryl Halide (e.g., 2-chloro-5-iodopyridine) + Cu(I) salt, Ligand, Base in Solvent (e.g., Toluene or Dioxane) Start->Reagents Product N-Aryl-S-methyl-S-(4-chlorophenyl) sulfoximine Reagents->Product

Figure 4: General scheme for the copper-catalyzed N-arylation of this compound.
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 equiv.), the aryl or heteroaryl halide (e.g., an aryl iodide or bromide, 1.2 equiv.), a copper(I) salt such as CuI (10 mol%), a ligand such as a 1,2-diamine (e.g., N,N'-dimethylethylenediamine, 20 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2 equiv.).

  • Solvent Addition: Add an anhydrous solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Protocol 2.3: N-Acylation - Synthesis of Amide-Linked Derivatives

  • Scientific Rationale: N-acylation introduces an amide linkage, which can form additional hydrogen bonds with biological targets and alter the compound's polarity and metabolic stability. This modification allows for the exploration of a vast chemical space by varying the R-group of the acyl chloride.

Start S-Methyl-S-(4-chlorophenyl) sulfoximine Reagents + Acyl Chloride (R-COCl) + Base (e.g., Pyridine or Et₃N) in Solvent (e.g., CH₂Cl₂) Start->Reagents Product N-Acyl-S-methyl-S-(4-chlorophenyl) sulfoximine Reagents->Product

Figure 5: General scheme for the N-acylation of this compound.
  • Reaction Setup: Dissolve this compound (1 equiv.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottomed flask.

  • Base and Reagent Addition: Add a non-nucleophilic base such as pyridine or triethylamine (Et₃N, 1.5 equiv.). Cool the solution to 0 °C and add the desired acyl chloride (1.1 equiv.) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Workup and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with dilute HCl (if using Et₃N), saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Part 3: Structure-Activity Relationship (SAR) Insights and Data Summary

The derivatization strategies outlined above are designed to systematically probe the SAR of the this compound scaffold. Based on extensive research in the field of sulfoximine insecticides, several key trends can guide the design of new analogues.[8]

Derivatization StrategyR-Group ExampleRationale & Expected Impact on Bioactivity
N-Cyanation -CNPrimary Target: Insecticidal activity. The cyano group is a key pharmacophore for potent nAChR modulation.[4]
N-Arylation 6-(Trifluoromethyl)pyridin-3-ylMimicry of Sulfoxaflor: Aims to replicate the core structure of highly active insecticides. The trifluoromethyl group enhances potency.
N-Arylation 2-Chlorothiazol-5-ylHeterocyclic Scaffolds: Explores alternative heterocyclic systems known to interact with nAChRs. Can improve potency and spectrum of activity.
N-Acylation -CO-cyclopropylMetabolic Stability & Polarity: Introduces amide functionality to modulate physicochemical properties. Cyclopropyl groups can enhance metabolic stability.
N-Alkylation -CH₃Modulate Lipophilicity: Simple alkylation can fine-tune lipophilicity and steric bulk at the nitrogen atom.

Conclusion

This compound is a versatile and valuable platform for the development of novel bioactive compounds. The protocols provided herein offer robust and reproducible methods for both the synthesis of this core scaffold and its subsequent N-functionalization. By systematically applying these derivatization strategies, researchers can effectively explore the structure-activity landscape and rationally design next-generation compounds for applications in crop protection and drug discovery.

References

The Rising Star in Catalysis: Application Notes for S-Methyl-S-(4-chlorophenyl) sulfoximine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Sulfur(VI) Compound

In the landscape of modern synthetic chemistry, the demand for robust, efficient, and selective catalytic systems is ever-present. S-Methyl-S-(4-chlorophenyl) sulfoximine emerges as a compound of significant interest, poised at the intersection of several key chemical attributes. Sulfoximines, as a class, are recognized for their unique stereoelectronic properties, stability, and their capacity to act as versatile ligands and directing groups in metal-catalyzed reactions.[1][2] The specific substitution pattern of this compound, featuring a chemically tractable S-methyl group and an electronically defined 4-chlorophenyl ring, makes it an intriguing candidate for catalytic applications, particularly in the realm of palladium-catalyzed cross-coupling reactions.

This technical guide provides an in-depth exploration of the catalytic applications of this compound. While direct catalytic studies on this exact molecule are emerging, we will draw upon established protocols for closely related S-Aryl-S-methyl sulfoximine analogs to provide robust, adaptable methodologies for researchers in organic synthesis and drug discovery.[3] We will delve into its role in seminal cross-coupling reactions and its function as a directing group in C-H activation, offering detailed protocols and mechanistic insights.

Synthesis of this compound

The accessibility of a catalyst or ligand is paramount to its widespread adoption. This compound can be synthesized from commercially available starting materials. A common and effective method involves the imination of the corresponding sulfoxide, 4-chlorophenyl methyl sulfoxide. Modern methods often employ safe and efficient NH-transfer reagents.

Protocol: Synthesis via NH Transfer

This protocol is adapted from established procedures for the synthesis of NH-sulfoximines from sulfoxides.[4]

Materials:

  • (4-chlorophenyl)(methyl)sulfane

  • Oxidizing agent (e.g., m-CPBA or H₂O₂)

  • Ammonium carbamate

  • (Diacetoxyiodo)benzene

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Oxidation to Sulfoxide: To a stirred solution of (4-chlorophenyl)(methyl)sulfane (1.0 equiv) in a suitable solvent like DCM at 0 °C, add the oxidizing agent (e.g., m-CPBA, 1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Quench the reaction with a reducing agent (e.g., aqueous Na₂S₂O₃), wash with NaHCO₃, brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain 4-chlorophenyl methyl sulfoxide.

  • Imination to Sulfoximine: In a round-bottomed flask, dissolve 4-chlorophenyl methyl sulfoxide (1.0 equiv) in methanol. Add ammonium carbamate (3.0 equiv) followed by (diacetoxyiodo)benzene (3.0 equiv). Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, remove the methanol under reduced pressure. Partition the residue between DCM and saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Application 1: Ligand in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in academic and industrial settings. The choice of ligand is critical for the efficiency of the catalytic cycle. While not extensively documented as a ligand itself, the sulfoximine moiety can be part of a more complex ligand structure or, more directly, the aryl group of the sulfoximine itself can be a substrate for coupling, demonstrating its compatibility and potential utility in such systems. The following protocol is adapted from the successful coupling of the analogous p-bromophenyl methyl sulfoximine.[3]

Mechanistic Rationale

The standard Suzuki-Miyaura catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The sulfoximine group is a stable, electron-withdrawing moiety that is well-tolerated under these conditions. When the aryl halide is part of the sulfoximine, the reaction allows for the direct modification of the sulfoximine scaffold.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of an arylboronic acid with the 4-chlorophenyl group of the sulfoximine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (e.g., 10:1 mixture)

  • Anhydrous reaction vessel (e.g., Schlenk tube)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent Addition: Add degassed toluene and water (10:1 ratio, to make a ~0.2 M solution with respect to the sulfoximine).

  • Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired S-Aryl-S-methyl sulfoximine product.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidS-Methyl-S-(biphenyl-4-yl)sulfoximine~85-95
24-Methoxyphenylboronic acidS-((4'-methoxybiphenyl)-4-yl)-S-methylsulfoximine~80-90
33-Thienylboronic acidS-Methyl-S-(4-(thiophen-3-yl)phenyl)sulfoximine~75-85
Expected yields based on reactions with the analogous p-bromophenyl methyl sulfoximine.[3]

Application 2: Substrate in Heck-Type Coupling Reactions

The Heck reaction is a powerful method for the formation of C-C bonds between aryl halides and alkenes. While direct examples using this compound are not prevalent, sulfoxinium salts derived from related N-methyl diaryl sulfoximines have been successfully employed in Heck-type couplings.[5] This suggests the sulfoximine moiety is compatible with the reaction conditions and that the 4-chlorophenyl group can serve as the aryl halide component.

Mechanistic Rationale

The Heck reaction catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the substituted alkene product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Alkene Coordination & Insertion Alkene Coordination & Insertion Ar-Pd(II)-X(L2)->Alkene Coordination & Insertion R-CH=CH2 R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene Coordination & Insertion->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride Elimination->Ar-CH=CH-R H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Base-promoted Reduction Base-promoted Reduction H-Pd(II)-X(L2)->Base-promoted Reduction Base Base-promoted Reduction->Pd(0)L2

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Protocol: Heck Coupling of this compound with an Alkene

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous reaction vessel

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.1 equiv).

  • Reagent Addition: Add anhydrous DMF, followed by the alkene (1.5 equiv) and Et₃N (2.0 equiv).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction's progress.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Application 3: Directing Group in C-H Activation/Annulation

A more advanced application of sulfoximines is their use as directing groups for C-H functionalization. The sulfoximine nitrogen can coordinate to a metal catalyst, positioning it to activate a C-H bond ortho to the sulfoximine-bearing carbon on the aromatic ring. This strategy enables the synthesis of complex heterocyclic structures. Rhodium(III) catalysis is often employed for such transformations.[6]

Mechanistic Rationale

The catalytic cycle typically begins with the coordination of the sulfoximine nitrogen to the Rh(III) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. This intermediate then undergoes coordination with a coupling partner (e.g., an alkyne or alkene), migratory insertion, and reductive elimination to afford the annulated product and regenerate the active catalyst.

CH_Activation_Annulation cluster_0 C-H Activation/Annulation Workflow Start S-Aryl Sulfoximine + [Rh(III)] Coordination Coordination of Sulfoximine N to Rh(III) Start->Coordination CMD Concerted Metalation-Deprotonation (CMD) Coordination->CMD Rhodacycle Five-membered Rhodacycle Intermediate CMD->Rhodacycle Coupling Coordination & Migratory Insertion of Coupling Partner Rhodacycle->Coupling Annulated_Intermediate Annulated Rh(III) Intermediate Coupling->Annulated_Intermediate Reductive_Elimination Reductive Elimination Annulated_Intermediate->Reductive_Elimination Product Annulated Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Start

Caption: Workflow for Rh(III)-catalyzed C-H activation and annulation.

Protocol: Rh(III)-Catalyzed C-H Annulation with an Alkyne

Materials:

  • This compound (1.0 equiv)

  • Unsymmetrical alkyne (e.g., 1-phenyl-1-propyne, 1.2 equiv)

  • [RhCp*Cl₂]₂ (0.025 equiv)

  • AgSbF₆ (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous reaction vessel

Step-by-Step Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox or Schlenk line, add [RhCp*Cl₂]₂ (0.025 equiv) and AgSbF₆ (0.1 equiv) to an oven-dried reaction vessel. Add anhydrous DCM and stir at room temperature for 10-15 minutes.

  • Reagent Addition: Add this compound (1.0 equiv) and the alkyne (1.2 equiv).

  • Reaction Execution: Seal the vessel and heat the reaction mixture at 60-80 °C for 24 hours.

  • Work-up and Purification: After cooling, concentrate the reaction mixture and purify directly by silica gel column chromatography to isolate the heterocyclic product.

Conclusion and Future Outlook

This compound represents a versatile and promising building block for catalytic cross-coupling reactions. Its stability and defined electronic properties make it a reliable substrate for reactions such as Suzuki-Miyaura and Heck couplings, allowing for the late-stage functionalization of the sulfoximine scaffold. Furthermore, its inherent ability to act as a directing group opens avenues for more complex molecular constructions via C-H activation. The protocols provided herein, based on robust data from closely related analogs, offer a solid foundation for researchers to explore the full potential of this intriguing molecule in catalysis and the synthesis of novel chemical entities. As research in this area continues, direct catalytic applications of this compound are expected to emerge, further solidifying its place in the synthetic chemist's toolkit.

References

Troubleshooting & Optimization

Optimizing reaction yield for "S-Methyl-S-(4-chlorophenyl) sulfoximine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of S-Methyl-S-(4-chlorophenyl) sulfoximine

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you improve reaction yield, purity, and consistency.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are two main contemporary routes, both of which are highly effective:

  • Direct NH/O-Transfer from the Sulfide: This is a highly efficient one-pot method that converts the precursor, 4-chlorophenyl methyl sulfide, directly to the NH-sulfoximine.[1] This approach typically utilizes a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA), and a simple ammonia source like ammonium carbamate.[2][3] The reaction proceeds through the simultaneous transfer of both an oxygen atom and an 'NH' group.[1]

  • NH-Transfer from the Sulfoxide: This method involves the prior synthesis and isolation of the corresponding sulfoxide, S-Methyl-S-(4-chlorophenyl) sulfoxide. The sulfoxide is then subjected to an imidation reaction, again commonly using a hypervalent iodine reagent and an ammonia source to transfer the 'NH' group.[4] This two-step process allows for the purification of the intermediate sulfoxide, which can be advantageous if the starting sulfide contains impurities that are difficult to separate from the final product.

Both methods have been successfully applied on scales ranging from milligrams to kilograms, demonstrating their robustness.[2]

Q2: What is the mechanism of the hypervalent iodine-mediated imidation?

A2: The reaction mechanism is believed to involve the formation of a highly reactive iodonitrene intermediate.[2][3] First, the ammonia source (e.g., from ammonium carbamate) reacts with the hypervalent iodine(III) reagent, like PIDA, to form an iminoiodinane. This species can then oxidize to an electrophilic iodonitrene. The nucleophilic sulfur atom of the sulfoxide attacks this iodonitrene, leading to the formation of the sulfoximine N–I bond within an iodonium salt intermediate. Subsequent workup cleaves this bond to yield the free NH-sulfoximine.[2]

Q3: Why is (diacetoxyiodo)benzene (PIDA) a preferred oxidant for this transformation?

A3: (Diacetoxyiodo)benzene is favored for several reasons. It is a stable, crystalline solid that is relatively easy to handle compared to other potent oxidants. It serves as an excellent precursor for the in situ generation of the reactive iminating species (the iodonitrene) when combined with an ammonia source.[2][5] Its byproducts, iodobenzene and acetic acid, are generally easy to remove during aqueous workup and purification. This method has been widely adopted in medicinal chemistry, including for large-scale preparations of active pharmaceutical ingredient (API) intermediates.[2]

Q4: Can I use other ammonia sources besides ammonium carbamate?

A4: Yes, other ammonia sources can be used, and the choice may depend on the specific reaction conditions or scale. Ammonium carbamate is convenient as it readily provides ammonia in methanolic solutions.[3] However, alternatives like aqueous ammonia, ammonium acetate, or even ammonium phosphate have been successfully employed.[2] For continuous flow synthesis, aqueous ammonia or ammonium acetate may be preferred to prevent precipitation and clogging of the reactor system.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution & Explanation
Degraded Reagents (Diacetoxyiodo)benzene (PIDA) can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or test the activity of your current stock on a small scale. Ammonium carbamate can decompose to ammonia and carbon dioxide. Ensure it is stored in a well-sealed container in a cool, dry place.
Incorrect Stoichiometry The reaction is sensitive to reagent ratios. For the conversion from sulfoxide, a significant excess of PIDA (e.g., 3.0 equivalents) and the ammonia source (e.g., 4.0 equivalents) is often required to drive the reaction to completion.[4] Carefully re-weigh your reagents and verify calculations.
Insufficient Reaction Time or Temperature While the reaction often proceeds readily at room temperature (25 °C), conversion may be slow for less reactive substrates. Monitor the reaction by TLC or LCMS to track the consumption of the starting material. If the reaction stalls, gentle heating could be considered, though this may increase byproduct formation. A typical reaction time is several hours to overnight.[4]
Poor Solubility Ensure all reagents are adequately soluble in the chosen solvent, which is typically methanol.[4] If starting materials have poor solubility, a co-solvent might be necessary, though this requires re-optimization. Toluene/methanol mixtures have been used for large-scale reactions to aid in workup.[2]

Problem 2: Significant Formation of Sulfone Byproduct

Potential Cause Recommended Solution & Explanation
Presence of Water Excess water in the reaction can compete with the imidation pathway, leading to the oxidation of the sulfoxide to the corresponding sulfone. Use anhydrous solvents and ensure reagents are dry.
Reaction Temperature Too High Elevated temperatures can favor the oxidation pathway over imidation. Maintain the reaction at ambient temperature (e.g., 25 °C) unless you have specifically optimized for higher temperatures.[4]

Problem 3: Difficult Purification

Potential Cause Recommended Solution & Explanation
Residual Iodobenzene The primary byproduct, iodobenzene, can sometimes co-elute with the product. During workup, ensure thorough extraction. If issues persist, evaporation under high vacuum can help remove residual iodobenzene before chromatography.[4]
Baseline Streaking on Silica Gel Sulfoximines are basic and can interact strongly with acidic silica gel, causing streaking during column chromatography. To mitigate this, consider pre-treating your silica slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent) or using deactivated/basic alumina for chromatography.
Incomplete Removal of Acetic Acid The workup typically involves a basic wash (e.g., with aqueous sodium bicarbonate) to remove acetic acid generated from PIDA. An incomplete wash can leave acidic residue that complicates purification and may affect product stability. Ensure the aqueous layer is basic (pH > 8) before proceeding.[4]

Below is a troubleshooting workflow to help diagnose low-yield issues systematically.

G start Problem: Low Yield reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check pida_old Is PIDA fresh? reagent_check->pida_old reaction_cond 2. Check Reaction Conditions time_temp Was reaction monitored to completion? reaction_cond->time_temp workup_check 3. Review Workup & Purification extraction_ph Was workup pH basic? workup_check->extraction_ph nh3_source_old Is NH3 source fresh? pida_old->nh3_source_old Yes solution_reagent Solution: Use fresh reagents and re-verify stoichiometry. pida_old->solution_reagent No ratio_check Are reagent ratios correct? (e.g., 3 eq. PIDA, 4 eq. NH4CO2NH2) nh3_source_old->ratio_check Yes nh3_source_old->solution_reagent No ratio_check->reaction_cond Yes ratio_check->solution_reagent No time_temp->workup_check Yes solution_cond Solution: Monitor by TLC/LCMS; allow longer time or confirm temp. time_temp->solution_cond No column_tech Was chromatography technique appropriate? extraction_ph->column_tech Yes solution_workup Solution: Ensure basic wash; consider deactivated silica. extraction_ph->solution_workup No column_tech->start Yes, issue persists. Re-evaluate starting material. column_tech->solution_workup No

Caption: Troubleshooting workflow for low yield synthesis.

Optimized Protocol: NH-Transfer to Sulfoxide

This protocol is adapted from a robust procedure published in Organic Syntheses for a structurally related compound, demonstrating high reliability.[4]

Reaction: (4-chlorophenyl) methyl sulfoxide → this compound

  • Setup: In a round-bottomed flask open to the air, add methanol (approx. 2 mL per mmol of sulfoxide).

  • Reagent Addition: To the stirring solvent at 25 °C, add S-Methyl-S-(4-chlorophenyl) sulfoxide (1.0 equiv), followed by (diacetoxyiodo)benzene (3.0 equiv).

  • Ammonia Source: Add ammonium carbamate (4.0 equiv) portion-wise over 10-15 minutes. This controls the initial effervescence from decarboxylation.

  • Reaction: Stir the resulting suspension at 25 °C. Monitor the reaction progress by TLC (Typical eluent: Ethyl Acetate/Hexane) or LCMS until the starting sulfoxide is consumed (typically 12-24 hours).

  • Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Workup - Extraction: Dilute the residue with dichloromethane (DCM) and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine. The basic wash is critical for removing acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to afford the pure sulfoximine.

Data Summary: Key Reaction Parameters

ParameterRecommended ValueRationale & NotesSource
Starting Material (4-chlorophenyl) methyl sulfoxideCan be synthesized from the corresponding sulfide via oxidation.[4]
Solvent MethanolExcellent solubility for reagents and facilitates the reaction.[4]
Oxidant (Diacetoxyiodo)benzene (PIDA)3.0 equivalentsA significant excess ensures complete conversion of the sulfoxide.
Nitrogen Source Ammonium Carbamate4.0 equivalentsProvides the 'NH' group. Excess is needed to favor the imidation pathway.
Temperature 25 °C (Room Temperature)Provides a clean conversion profile without promoting side reactions like sulfone formation.[4]
Workup Aqueous HCl, NaHCO₃ washesAcid wash removes unreacted ammonia sources and basic impurities. Base wash removes acetic acid byproduct.[4]
Expected Yield 60-85%Yields are typically good to excellent for this class of transformation.[2][4]

References

Common side reactions in the synthesis of "S-Methyl-S-(4-chlorophenyl) sulfoximine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of S-Methyl-S-(4-chlorophenyl) sulfoximine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important sulfoximine moiety. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to anticipate, diagnose, and resolve experimental issues effectively.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: I am attempting the synthesis of this compound from 4-chlorothioanisole in a one-pot reaction using an imidation/oxidation procedure, but I am observing very low yields or no desired product. What are the likely causes and how can I fix this?

Answer:

Low or no product formation in the one-pot synthesis from 4-chlorothioanisole is a common issue that can often be traced back to several key factors related to the reagents and reaction conditions.

Causality and Solutions:

  • Incomplete Oxidation of the Sulfide: The first step in a one-pot synthesis is the oxidation of the sulfide to the corresponding sulfoxide. If this step is inefficient, the subsequent imidation will fail.

    • Troubleshooting: Ensure your oxidizing agent is active. For instance, if using a hypervalent iodine reagent like (diacetoxyiodo)benzene, its quality is crucial.[1][2] It is recommended to use a freshly opened bottle or to test the activity of the reagent.

    • Protocol Adjustment: The choice of solvent can significantly impact the reaction. Polar solvents like methanol can facilitate the dissolution of reagents like ammonium carbamate and improve reaction rates.[3]

  • Ineffective Imidation: The transfer of the "NH" group to the sulfoxide is the critical step in forming the sulfoximine.

    • Catalyst Deactivation: If you are employing a metal-catalyzed imidation (e.g., with a rhodium catalyst), be aware that sulfur compounds can act as catalyst poisons.[4] Ensure your starting materials are pure and free from contaminants that could deactivate the catalyst.

    • Nitrogen Source: The choice and handling of the nitrogen source are critical. For example, when using ammonium carbamate, it should be added portion-wise to control the release of ammonia and carbon dioxide.[1][2]

  • Suboptimal Reaction Conditions:

    • Temperature: Many imidation reactions are sensitive to temperature. Ensure you are maintaining the recommended temperature for your specific protocol.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[1][2]

Issue 2: Formation of 4-Chlorophenyl Methyl Sulfone as a Major Byproduct

Question: My reaction is producing a significant amount of 4-chlorophenyl methyl sulfone, which is difficult to separate from my desired sulfoximine product. How can I prevent this over-oxidation?

Answer:

The formation of the sulfone is a classic side reaction in the synthesis of sulfoxides and, by extension, sulfoximines.[5][6] It arises from the over-oxidation of the starting sulfide or the intermediate sulfoxide.

Causality and Solutions:

  • Excessive Oxidizing Agent: Using too much of the oxidizing agent is the most common cause of sulfone formation.

    • Stoichiometry Control: Carefully control the stoichiometry of your oxidizing agent. For the selective oxidation of a sulfide to a sulfoxide, typically one equivalent of the oxidant is required.[5]

    • Slow Addition: Add the oxidizing agent slowly and at a controlled temperature to prevent localized areas of high oxidant concentration.

  • Harsh Reaction Conditions:

    • Temperature Management: Perform the oxidation at a low temperature (e.g., 0 °C) to increase selectivity for the sulfoxide.[7]

    • Choice of Oxidant: Some oxidizing agents are more prone to over-oxidation than others. Consider using milder oxidants. Hydrogen peroxide in the presence of an appropriate catalyst or in acetic acid can be a good choice for selective sulfoxide formation.

  • Catalyst Choice: Certain catalysts are more selective for sulfoxide formation. For instance, tantalum carbide has been reported to favor sulfoxide formation, while niobium carbide promotes sulfone formation when using hydrogen peroxide.[6][8]

Data Summary: Controlling Oxidation of 4-Chlorothioanisole

Oxidizing SystemKey Parameter for SelectivityExpected OutcomeReference
Hydrogen Peroxide / Acetic AcidControlled stoichiometry and temperatureHigh yield of sulfoxide, minimal sulfone[5]
(Diacetoxyiodo)benzenePrecise control of equivalentsGood for one-pot synthesis of sulfoximine[1][2]
m-CPBALow temperature (0 °C to -20 °C)Generally good selectivity for sulfoxide[9]
Issue 3: Difficulty in Purifying the Final Product

Question: I have synthesized this compound, but I am struggling to purify it from the reaction mixture. What are the recommended purification strategies?

Answer:

Purification of sulfoximines can be challenging due to their polarity and potential for co-elution with related byproducts. A systematic approach to purification is key.

Causality and Solutions:

  • Work-up Procedure: A proper aqueous work-up is the first and most critical step in purification.

    • Neutralization: If your reaction was performed under acidic or basic conditions, it is essential to neutralize the mixture. For reactions using (diacetoxyiodo)benzene, a wash with a saturated aqueous solution of sodium bicarbonate is recommended to remove acetic acid.[1]

    • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will ensure complete recovery of the product.

  • Chromatography: Column chromatography is often necessary for obtaining highly pure this compound.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution. The polarity will need to be optimized based on TLC analysis.

    • Visualization: The product can often be visualized on a TLC plate using a potassium permanganate stain.[2]

  • Crystallization: If the sulfoximine is a solid, recrystallization can be an effective final purification step. Experiment with different solvent systems to find one that provides good crystal formation and effectively excludes impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and versatile method involves a two-step sequence:

  • Oxidation: The selective oxidation of the starting material, 4-chlorothioanisole, to 4-chlorophenyl methyl sulfoxide.

  • Imidation: The subsequent imidation of the sulfoxide to the desired this compound. This can be achieved using various reagents, with rhodium-catalyzed reactions being particularly common and efficient.[10][11][12] Alternatively, a one-pot procedure from the sulfide using reagents like ammonium carbamate and (diacetoxyiodo)benzene has been reported for analogous compounds and is a viable option.[2]

Q2: Can I synthesize the sulfoximine directly from 4-chlorothioanisole in one step?

A2: Yes, one-pot procedures for the direct conversion of sulfides to NH-sulfoximines have been developed. A notable example for a similar substrate involves the use of ammonium carbamate as the nitrogen source and (diacetoxyiodo)benzene as the oxidizing agent in methanol.[2] This method offers the advantage of procedural simplicity.

Q3: My rhodium-catalyzed imidation is sluggish. What could be the issue?

A3: Sluggish rhodium-catalyzed imidations can be due to several factors. As mentioned in the troubleshooting guide, sulfur-containing compounds can inhibit or poison the rhodium catalyst.[4] Ensure your sulfoxide starting material is of high purity. Additionally, the choice of ligand and the specific rhodium precursor can have a significant impact on the reaction rate and efficiency. The reaction is also sensitive to the purity of the iminating agent and the presence of moisture.

Q4: Are there any safety concerns I should be aware of during the synthesis?

A4: Yes, several safety precautions should be taken:

  • Oxidizing Agents: Many oxidizing agents are corrosive and can react violently with other substances. Handle them with appropriate personal protective equipment (PPE).

  • Solvents: Use solvents in a well-ventilated fume hood.

  • Metal Catalysts: Some metal catalysts are toxic and should be handled with care.

  • DMSO as a Solvent: While a common solvent, Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin.[13] It can also decompose exothermically at elevated temperatures or in the presence of acids and bases.[14] Always wear appropriate gloves when handling DMSO and be mindful of its potential for adverse reactions.[15][16]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Oxidation of 4-Chlorothioanisole to 4-Chlorophenyl Methyl Sulfoxide

  • Dissolve 4-chlorothioanisole (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting sulfide is consumed.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide. This can be purified by column chromatography if necessary.

Step 2: Rhodium-Catalyzed Imidation of 4-Chlorophenyl Methyl Sulfoxide

  • To a solution of 4-chlorophenyl methyl sulfoxide (1 equivalent) in a suitable solvent (e.g., dichloromethane), add magnesium oxide (2 equivalents), the nitrogen source (e.g., trifluoroacetamide, 1.2 equivalents), and a catalytic amount of dirhodium(II) acetate ([Rh₂(OAc)₄], 1-2 mol%).

  • Add (diacetoxyiodo)benzene (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble solids.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_oxidation Step 1: Oxidation cluster_imidation Step 2: Imidation 4-Chlorothioanisole 4-Chlorothioanisole 4-Chlorophenyl_methyl_sulfoxide 4-Chlorophenyl_methyl_sulfoxide 4-Chlorothioanisole->4-Chlorophenyl_methyl_sulfoxide [O] (e.g., H2O2) 4-Chlorophenyl_methyl_sulfone 4-Chlorophenyl_methyl_sulfone 4-Chlorothioanisole->4-Chlorophenyl_methyl_sulfone Direct Over-oxidation 4-Chlorophenyl_methyl_sulfoxide->4-Chlorophenyl_methyl_sulfone Over-oxidation [O] Target_Product S-Methyl-S-(4-chlorophenyl) sulfoximine 4-Chlorophenyl_methyl_sulfoxide->Target_Product 'NH' (e.g., Rh catalyst)

Caption: Synthetic pathways to this compound, highlighting the desired route and a key side reaction.

Troubleshooting_Tree Start Low Yield or No Product Check_Oxidation Is the oxidation of 4-chlorothioanisole complete? Start->Check_Oxidation Byproduct_Check Is 4-chlorophenyl methyl sulfone the major product? Start->Byproduct_Check Check_Imidation Is the imidation step proceeding as expected? Check_Oxidation->Check_Imidation Yes Solution_Oxidation Verify oxidant activity. Optimize solvent (e.g., MeOH). Ensure correct stoichiometry. Check_Oxidation->Solution_Oxidation No Solution_Imidation Check catalyst purity. Use fresh nitrogen source. Optimize temperature and time. Check_Imidation->Solution_Imidation No Solution_Overoxidation Reduce oxidant stoichiometry. Lower reaction temperature. Use a milder oxidant. Byproduct_Check->Solution_Overoxidation Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Purification of S-Methyl-S-(4-chlorophenyl) sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of S-Methyl-S-(4-chlorophenyl) sulfoximine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges associated with this increasingly important molecule in medicinal chemistry.[1][2][3]

Introduction to Purification Challenges

This compound is a chiral molecule whose utility in pharmaceutical and agrochemical applications is growing.[4][5] The primary challenge in its purification lies in removing a variety of potential impurities, including unreacted starting materials, byproducts from the synthetic route, and, crucially, the undesired enantiomer. The stereogenic sulfur center means that the enantiomers can have vastly different biological activities, making their separation a critical step.[6]

This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions, providing both theoretical explanations and actionable protocols.

Troubleshooting Guide

Scenario 1: Presence of Unreacted Starting Materials and Reagents

Question: My crude product shows significant amounts of the starting sulfoxide ((4-chlorophenyl)(methyl)sulfane) and residual oxidizing or iminating agents after synthesis. How can I efficiently remove these?

Answer: This is a common issue stemming from incomplete reaction conversion. The choice of purification strategy depends on the specific properties of the contaminants.

Causality and Solution:

  • Unreacted Sulfoxide: The starting sulfoxide is less polar than the resulting sulfoximine. This difference in polarity is the key to their separation.

    • Solution: Flash column chromatography is highly effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow the sulfoxide to elute first, followed by the more polar sulfoximine.

  • Residual Reagents: Reagents like (diacetoxyiodo)benzene or rhodium catalysts, often used in sulfoximine synthesis, need to be removed.[2][7][8]

    • Solution: An initial aqueous workup is crucial. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize and remove acidic byproducts.[7] If a rhodium catalyst was used, filtering the reaction mixture through a pad of Celite can remove a significant portion of the catalyst before chromatographic purification.[9]

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., 100% hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 1:1 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable stain like potassium permanganate.[7]

  • Analysis: Combine the pure fractions containing the sulfoximine and evaporate the solvent under reduced pressure.

Scenario 2: Low Yield After Recrystallization

Question: I'm attempting to purify this compound by recrystallization, but my yields are very low, or the product oils out. What am I doing wrong?

Answer: Recrystallization is a powerful technique for purifying crystalline solids, but its success is highly dependent on the choice of solvent and the cooling process.[10]

Causality and Solution:

  • Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] If the compound is too soluble at low temperatures, the recovery will be low. If it is not soluble enough at high temperatures, a large volume of solvent will be needed, which can also lead to low recovery.

    • Solution: A solvent screening is necessary. Test a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, toluene, and mixtures thereof). A good starting point for sulfoximines can be a mixture of a polar solvent (like ethyl acetate or isopropanol) and a non-polar solvent (like hexane or heptane).

  • Cooling Rate: Cooling the solution too quickly can cause the compound to precipitate as an amorphous solid or oil out, trapping impurities.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling encourages the growth of larger, purer crystals.[11]

Workflow for Optimizing Recrystallization:

G cluster_0 Recrystallization Optimization A Start with Crude Product B Solvent Screening (e.g., EtOAc, IPA, Toluene, Hexane) A->B C Identify Suitable Solvent System (High solubility when hot, low when cold) B->C Successful? D Dissolve in Minimum Amount of Hot Solvent C->D E Cool Slowly to Room Temperature D->E F Cool Further in Ice Bath E->F G Collect Crystals by Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Analyze Purity and Yield I->J

Caption: Workflow for optimizing the recrystallization of this compound.

Scenario 3: Difficulty in Separating Enantiomers

Question: My product is chemically pure, but I need to isolate a single enantiomer. How can I achieve chiral separation?

Answer: The separation of sulfoximine enantiomers is a critical and often challenging step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both analytical and preparative scale separation.[4][5]

Causality and Solution:

  • Chiral Recognition: Enantiomers have identical physical properties in a non-chiral environment. Separation requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP) in an HPLC column.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown excellent performance in resolving chiral sulfoximines.[4][5]

    • Solution: Utilize a polysaccharide-based chiral column (e.g., Chiralcel® OJ-H, Chiralpak® AD-H, or Chiralpak® AS-H). The separation is typically achieved under normal phase conditions using a mobile phase of n-hexane and an alcohol modifier like 2-propanol (isopropanol).[4]

Experimental Protocol: Analytical Chiral HPLC

  • Column: Chiralcel® OJ-H (or similar polysaccharide-based column).

  • Mobile Phase: n-Hexane / 2-Propanol (e.g., 80:20 v/v).[4]

  • Flow Rate: 0.8 - 1.0 mL/min.[5][7]

  • Detection: UV at 254 nm.[5][7]

  • Temperature: 25 °C.[5]

  • Injection Volume: 10-20 µL of a ~0.5 mg/mL solution.

Troubleshooting Chiral Separation:

IssuePotential CauseRecommended Solution
No separation Incorrect chiral stationary phase.Screen different polysaccharide-based columns (e.g., Chiralpak® AD-H, AS-H).[4]
Inappropriate mobile phase.Vary the ratio of hexane to alcohol modifier. Try a different alcohol (e.g., ethanol).
Poor resolution Mobile phase composition not optimal.Fine-tune the percentage of the alcohol modifier. Small changes can have a large impact.
High flow rate.Reduce the flow rate to allow for better equilibration with the stationary phase.
Peak tailing Sample overload.Reduce the concentration of the injected sample.
Interactions with residual acids/bases.Add a small amount of an acidic or basic additive to the mobile phase (e.g., 0.1% trifluoroacetic acid or diethylamine).

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from a typical synthesis of this compound?

A1: Besides the starting sulfoxide, common impurities can arise from side reactions. If the synthesis involves the imination of a sulfoxide, you might find N-protected intermediates if a deprotection step is incomplete.[3] If the synthesis starts from the corresponding sulfide, you could have the sulfone as a byproduct from over-oxidation. Each of these will have different polarities, making chromatographic separation a viable strategy.

Q2: Can I use derivatizing agents to separate the enantiomers?

A2: Yes, this is a classical approach. You can react the racemic sulfoximine with a chiral acid to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. However, this method requires an additional reaction step and subsequent removal of the chiral auxiliary, making it more laborious than direct chiral chromatography.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is essential for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for organic impurities.

  • Mass Spectrometry: To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (ee).[7]

  • Melting Point: A sharp melting point is indicative of high purity.

Q4: My purified sulfoximine is degrading upon storage. What are the best storage conditions?

A4: While sulfoximines are generally stable, they can be sensitive to strong acids and bases. It is recommended to store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) if it is of very high purity for use as an analytical standard.

References

Technical Support Center: Improving Enantioselectivity in S-Methyl-S-(4-chlorophenyl) sulfoximine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of S-Methyl-S-(4-chlorophenyl) sulfoximine. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the enantioselectivity of this critical chiral building block. Sulfoximines, with their stable sulfur stereocenter, are increasingly vital in medicinal chemistry.[1][2][3] Achieving high enantiomeric purity is often the most significant challenge in their synthesis.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work. The advice herein is grounded in established mechanistic principles and validated by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses common experimental failures in a direct question-and-answer format, focusing on the causality behind each problem and providing a logical path to a solution.

Question 1: My reaction results in low enantiomeric excess (% ee). What are the primary causes and how can I improve stereoselectivity?

Answer: Low enantiomeric excess is the most frequent challenge and typically points to suboptimal reaction conditions that fail to adequately differentiate the transition states leading to the two enantiomers. The issue can usually be traced to the catalyst, reaction parameters, or a competing non-selective background reaction.

  • Potential Cause 1: Inefficient or Inappropriate Chiral Catalyst/Ligand

    • The "Why": The chiral catalyst or ligand is the heart of stereocontrol. Its structure dictates the three-dimensional environment of the reaction, forcing the substrate to adopt a specific orientation that leads to the preferred enantiomer. If the catalyst is poorly matched to the substrate or is not sufficiently active, its ability to induce selectivity is compromised. Recent advances have explored various catalytic systems, including those based on rhodium, copper, N-heterocyclic carbenes (NHCs), and chiral carboxylic acids.[1][4][5]

    • Solutions:

      • Catalyst Screening: There is no universal catalyst. It is crucial to screen a small panel of catalysts from different classes. For sulfoximine synthesis, consider Rh(III) complexes with chiral Cp* ligands for kinetic resolutions or chiral NHCs for stereoselective amidations.[1][4]

      • Verify Catalyst Loading: Ensure the correct catalyst loading is used. Too little may result in a slow, non-selective background reaction dominating, while too much can sometimes lead to deleterious off-cycle pathways.

      • Check Catalyst Purity and Handling: Many catalysts are sensitive to air and moisture. Ensure you are using anhydrous solvents and inert atmosphere (e.g., Argon or Nitrogen) techniques if the protocol demands it.

  • Potential Cause 2: Suboptimal Reaction Temperature

    • The "Why": Enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. This energy difference is often small. According to the Eyring equation, lower temperatures amplify the impact of this small energy difference, thus favoring the formation of one enantiomer over the other. Conversely, higher temperatures provide enough energy to overcome both activation barriers more easily, leading to a loss of selectivity.

    • Solutions:

      • Systematic Temperature Reduction: If your initial reaction was run at room temperature, attempt the reaction at 0 °C, -20 °C, or even lower. Monitor both reaction conversion and enantioselectivity at each temperature.

      • Balance Yield and Selectivity: Be aware that lowering the temperature will decrease the reaction rate. You may need to extend the reaction time significantly to achieve an acceptable yield.[6]

  • Potential Cause 3: Incorrect Solvent Choice

    • The "Why": The solvent can dramatically influence the reaction's outcome by stabilizing or destabilizing the catalyst-substrate complex and transition states. Solvent polarity, coordinating ability, and viscosity can alter the catalyst's conformation and, therefore, its stereodifferentiating ability.

    • Solutions:

      • Solvent Screening: Test a range of aprotic solvents with varying polarities. Common choices for asymmetric catalysis include dichloromethane (DCM), chloroform, 1,2-dimethoxyethane (DME), and toluene.[6][7] Start with the solvent reported in a closely related literature procedure.

      • Avoid Coordinating Solvents (Unless Required): Solvents like THF, acetonitrile, or DMSO can sometimes coordinate to the metal center of a catalyst, blocking the substrate from binding effectively and inhibiting the reaction or reducing selectivity.

Troubleshooting Workflow for Low Enantioselectivity

The following diagram outlines a logical workflow for addressing poor enantioselectivity.

G start Low Enantioselectivity Observed cat_check Step 1: Catalyst Integrity Check start->cat_check cat_ok Is Catalyst Active & Correctly Handled? cat_check->cat_ok temp_opt Step 2: Optimize Temperature cat_ok->temp_opt Yes reassess Re-evaluate Synthetic Strategy (e.g., Different Catalyst Class or Method) cat_ok->reassess No temp_screen Systematically Lower Temperature (e.g., RT -> 0°C -> -20°C) temp_opt->temp_screen temp_ok Improvement Seen? temp_screen->temp_ok solvent_opt Step 3: Screen Solvents temp_ok->solvent_opt No success Problem Solved temp_ok->success Yes solvent_screen Test Solvents of Varying Polarity (e.g., DCM, Toluene, DME) solvent_opt->solvent_screen solvent_ok Improvement Seen? solvent_screen->solvent_ok solvent_ok->reassess No solvent_ok->success Yes

Caption: A step-by-step decision diagram for troubleshooting low enantioselectivity.

Question 2: The reaction yield is poor, but the enantioselectivity is high. What steps can I take to improve conversion?

Answer: This scenario is often preferable to high yield with low selectivity, as it indicates the catalytic cycle is selective but inefficient.

  • Potential Cause 1: Incomplete Reaction

    • The "Why": As discussed, optimal conditions for high selectivity (like low temperatures) often slow the reaction rate, leading to incomplete conversion within a standard timeframe.

    • Solutions:

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS over a longer period (e.g., 24-48 hours) to see if conversion increases.

      • Slight Temperature Increase: Cautiously increase the temperature in small increments (e.g., from -20 °C to -10 °C) and monitor both yield and % ee to find an optimal balance.

      • Increase Reagent Concentration: Within solubility limits, increasing the concentration of reactants can sometimes accelerate the reaction rate according to rate law principles.

  • Potential Cause 2: Catalyst Decomposition or Inhibition

    • The "Why": The catalyst may be degrading over the course of the reaction, or a byproduct may be forming that inhibits its activity.

    • Solutions:

      • Re-evaluate Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons. Re-purify starting materials if their quality is suspect.

      • Sequential Catalyst Addition: In some cases, adding the catalyst in portions over the course of the reaction can help maintain a sufficient concentration of the active species.

Frequently Asked Questions (FAQs)

Q1: What are the principal modern strategies for synthesizing enantioenriched this compound?

There are four primary strategies to access enantioenriched sulfoximines:

  • Kinetic Resolution of Racemic Sulfoximines: This method uses a chiral catalyst to selectively react with one enantiomer of the racemic sulfoximine faster than the other, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product.[1][8] This is highly effective but theoretically limited to a 50% yield for the recovered starting material.

  • Desymmetrization of Prochiral Sulfoximines: This elegant approach involves starting with a symmetric, achiral sulfoximine precursor and using a chiral catalyst to perform a reaction that renders the sulfur center chiral with high selectivity.[4][5][6]

  • Stereospecific Substitution on a Chiral Precursor: This widely-used method involves starting with an enantioenriched sulfinamide or related compound. A subsequent S-alkylation or S-arylation reaction proceeds with high stereospecificity (typically with inversion or retention of configuration), transferring the chirality to the final sulfoximine product.[7][9][10]

  • Asymmetric Oxidation: This involves the enantioselective oxidation of a corresponding sulfilimine. This is analogous to the well-known Sharpless oxidation for creating chiral epoxides. While effective, preparing the sulfilimine precursor can add steps.[11][12]

Q2: How do I choose the right class of chiral catalyst?

The optimal catalyst depends heavily on the chosen synthetic strategy. The table below summarizes common catalyst types and their applications in sulfoximine synthesis.

Catalyst TypeCommon ApplicationAdvantagesConsiderationsKey References
Chiral N-Heterocyclic Carbenes (NHCs) Kinetic Resolution (KR) via AmidationOrganocatalytic, metal-free, high selectivity possible.Substrate scope can be limited.[1][4]
Rhodium(III) / Chiral Cp Ligands*C-H Functionalization-based KR, DesymmetrizationHigh efficiency, excellent enantioselectivity, broad substrate scope.High cost of rhodium, air/moisture sensitivity.[4]
Copper(I) / Chiral Ligands Asymmetric S-Arylation of SulfenamidesLower cost metal, good for C-S bond formation.Can be sensitive to ligand choice and reaction conditions.[7][13]
Chiral Phosphoric Acids (CPAs) KR via Intramolecular CyclizationOrganocatalytic, powerful for activating specific functional groups.Requires substrates with specific functionalities for cyclization.[8]
Peptide-Based Catalysts Desymmetrizing N-OxidationBiocompatible approach, can offer unique selectivity.Catalyst synthesis can be complex.[6]

Q3: What is the best way to determine the enantiomeric excess (% ee) of my product?

The gold standard for determining the % ee of chiral sulfoximines is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Column: A chiral stationary phase (CSP) is required. Columns like Chiralpak® IE, AD-H, or AS-H are common starting points.[14]

  • Mobile Phase: A mixture of a nonpolar solvent (like hexanes or heptane) and a polar modifier (like isopropanol or ethanol) is typically used. You must perform method development to find a mobile phase composition that provides baseline separation of the two enantiomers.

  • Detection: UV detection is standard, typically monitored at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).[14]

Experimental Protocols

Protocol 1: General Procedure for NH-Transfer to a Chiral Sulfoxide

This protocol is adapted from a general, reliable method for synthesizing NH-sulfoximines from enantioenriched sulfoxides, a common route to chiral sulfoximines.[14][15]

Disclaimer: This is a representative protocol. All experiments should be preceded by a thorough risk assessment.

  • Setup: In a round-bottomed flask equipped with a magnetic stir bar, suspend the chiral starting material, (S)-S-Methyl-S-(4-chlorophenyl) sulfoxide (1.0 equiv), in methanol (approx. 0.5 M).

  • Reagent Addition: To the stirred suspension at room temperature (25 °C), add (diacetoxyiodo)benzene (3.0 equiv) in a single portion.

  • NH Source: Gradually add ammonium carbamate (4.0 equiv) in portions over 10 minutes. Controlled addition is necessary to manage the decarboxylation (effervescence).

  • Reaction: Stir the reaction mixture at 25 °C for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the consumption of the starting sulfoxide.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dilute the resulting slurry with ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid byproduct.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Mechanism Overview: Role of Chiral Catalyst in Kinetic Resolution

This diagram illustrates a simplified conceptual model of how a chiral catalyst differentiates between two enantiomers in a kinetic resolution.

G cluster_0 Reaction Pathway Racemate Racemic Sulfoximine (R-enantiomer + S-enantiomer) TS_R [Catalyst-R-Substrate]* Diastereomeric Transition State (Higher Energy) Racemate->TS_R Slow TS_S [Catalyst-S-Substrate]* Diastereomeric Transition State (Lower Energy) Racemate->TS_S Fast Catalyst Chiral Catalyst (e.g., Chiral NHC) Unreacted Unreacted Enriched (R-enantiomer) TS_R->Unreacted Product Product (from S-enantiomer) TS_S->Product

Caption: The chiral catalyst forms two different diastereomeric transition states with the enantiomers, one of which is lower in energy, leading to a faster reaction rate for that enantiomer.

References

"S-Methyl-S-(4-chlorophenyl) sulfoximine" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-SMCS-2026-01-A

Last Updated: January 2, 2026

Introduction

Welcome to the technical support guide for S-Methyl-S-(4-chlorophenyl) sulfoximine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound. Sulfoximines are an increasingly important class of functional groups in medicinal chemistry, often used as bioisosteres for sulfones and sulfonamides due to their unique physicochemical properties, including improved metabolic stability and aqueous solubility.[1][2][3] this compound is a key building block in this class.

However, like any advanced intermediate, its stability can be influenced by various experimental and storage conditions. A thorough understanding of its potential degradation pathways is critical to ensure the integrity of your experimental results and the quality of your final products.[4][5] This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you navigate potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The sulfoximine moiety is generally considered chemically stable.[3][6] However, its stability can be compromised by aggressive environmental conditions. The primary factors of concern are strong oxidants, certain photolytic conditions, and high temperatures.[4][7][8] Understanding the specific degradation pathways—oxidative, reductive, and C-S bond cleavage—is vital for predicting and mitigating instability in pharmaceutical and agrochemical applications.[4][5][9]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to light, moisture, and atmospheric oxygen, which can promote photolytic, hydrolytic, and oxidative degradation, respectively. Some sensitive sulfinyl sulfones, a related class, require storage at -18°C under nitrogen to prevent decomposition.[7] While sulfoximines are generally more stable, taking these precautions is a best practice.

Q3: What are the most likely degradation products of this compound?

A3: Based on the known degradation pathways of sulfoximines, the most probable degradation products arise from changes at the sulfur center or cleavage of the carbon-sulfur bonds.[4][5] Key potential degradants include:

  • Corresponding Sulfone: Formed via oxidation, where the imino group (=NH) is replaced by an oxygen atom (=O).

  • Corresponding Sulfoxide: Formed under certain oxidative conditions or as an intermediate.[8]

  • Corresponding Sulfide: Formed under strong reductive conditions.

  • 4-chlorobenzenesulfonamide: Resulting from C-S bond cleavage.

Q4: Is the N-H bond on the sulfoximine reactive?

A4: Yes, the N-H bond is a key functional handle. It is weakly basic and nucleophilic, allowing for a variety of derivatization reactions such as N-alkylation, N-acylation, and N-arylation.[6][10] However, this reactivity also means it can participate in unintended side reactions. For instance, during some photoredox-catalyzed reactions, an oxygen-free atmosphere is crucial to prevent the sulfoximine moiety from being transformed into the respective sulfone and sulfoxide.[8]

Troubleshooting Guides & Protocols

This section addresses specific experimental issues in a problem/solution format.

Problem 1: I am observing significant degradation of my compound in solution during my experiments.

Context: You have prepared a stock solution of this compound in a common organic solvent (e.g., MeOH, MeCN, DCM) for use in a multi-step synthesis. Over the course of the experiment, you notice the appearance of new, unidentified peaks in your HPLC analysis, suggesting degradation.

Causality & Troubleshooting Steps:

  • Evaluate Solvent Purity: Peroxides in aged ethers (like THF or Dioxane) or trace acidic/basic impurities in other solvents can catalyze degradation.

    • Action: Use freshly opened, high-purity or anhydrous solvents. If using ethers, test for and remove peroxides before use.

  • Assess for Photodegradation: Many aromatic compounds are sensitive to UV light. Standard laboratory fluorescent lighting can be sufficient to induce degradation over several hours or days.

    • Action: Prepare solutions in amber vials or wrap standard glassware in aluminum foil. Minimize the exposure of the solution to direct light.[11]

  • Consider Oxidative Degradation: If your reaction is run open to the air, or if solvents are not properly degassed, dissolved oxygen can lead to oxidative degradation, potentially forming the corresponding sulfone.[8]

    • Action: Degas your solvent via sparging with an inert gas (N₂ or Ar) before preparing the solution. If the experiment is sensitive, maintain an inert atmosphere over the solution.

  • Check pH: Trace amounts of acid or base can promote hydrolysis, although sulfoximines are generally stable.[12][13]

    • Action: If your reaction involves acidic or basic reagents, consider adding the sulfoximine at a later stage or neutralizing the solution before prolonged standing.

Problem 2: How do I systematically investigate the stability of this compound and identify its degradation products?

Context: You need to establish a stability profile for the compound as part of formulation development or to fulfill regulatory requirements. This requires performing a forced degradation study.[14][15]

Solution: Forced Degradation (Stress Testing) Protocol

Forced degradation studies intentionally expose the drug substance to harsh conditions to accelerate decomposition, which helps in identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[16][17]

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H₂O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose Aliquots Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Expose Aliquots Photo Photolytic Stress (ICH Option 2) Prep->Photo Expose Aliquots Control Store Control Sample (Protected from light, 2-8°C) Sampling Sample at Time Points (e.g., 2, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Before Injection Sampling->Neutralize If applicable HPLC Analyze via Stability- Indicating HPLC-UV Sampling->HPLC Neutralize->HPLC LCMS Identify Degradants via LC-MS/MS HPLC->LCMS For Peak ID Degradation_Pathways cluster_products Potential Degradation Products parent This compound Ar-S(=O)(=NH)-Me sulfone Sulfone Ar-S(=O)₂-Me parent:f0->sulfone:f0 Oxidation (e.g., H₂O₂) sulfoxide Sulfoxide Ar-S(=O)-Me parent:f0->sulfoxide:f0 Mild Oxidation or Photolysis sulfide Sulfide Ar-S-Me parent:f0->sulfide:f0 Reduction (Strong reducing agents) cleavage C-S Cleavage Products e.g., Ar-SO₂NH₂ parent:f0->cleavage:f0 Hydrolysis / Thermolysis (Harsh Conditions)

References

Technical Support Center: Rhodium-Catalyzed Imidation of Sulfoxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for rhodium-catalyzed imidation of sulfoxides. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation to synthesize sulfoximines. Here, we address common challenges encountered during the experimental process in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My rhodium-catalyzed sulfoxide imidation reaction is showing low to no conversion. What are the primary factors I should investigate?

Low or no conversion in a rhodium-catalyzed imidation is a frequent issue that can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential for identifying the root cause.

Immediate Checklist:

  • Catalyst Activity: The choice and quality of the rhodium catalyst are paramount. While several rhodium(II) dimers are effective, dirhodium(II) tetraacetate ([Rh₂(OAc)₄]) is a commonly used and reliable catalyst for this transformation.[1][2] However, for certain substrates, more specialized catalysts like Rh₂(esp)₂ have shown superior performance, even at low catalyst loadings of 0.1 mol%.[3] Ensure your catalyst is from a reputable source and has been stored under appropriate conditions (e.g., in a desiccator) to prevent deactivation.

  • Oxidant Purity and Stoichiometry: Hypervalent iodine reagents, such as iodobenzene diacetate (PhI(OAc)₂), are typically used as the oxidant to generate the active nitrene intermediate in situ.[1][2] The purity of the oxidant is crucial; aged or improperly stored PhI(OAc)₂ can lead to diminished reactivity. It is advisable to use a freshly opened bottle or to test the activity of your current batch. Ensure the correct stoichiometry is being used as per your protocol.

  • Base and Additives: A solid base, most commonly magnesium oxide (MgO), is often included in the reaction mixture.[1][2] Its primary role is to neutralize the acetic acid byproduct from the oxidant, which can interfere with the catalytic cycle. Ensure the MgO is of high purity and has been properly dried, as moisture can be detrimental.

  • Solvent and Atmosphere: The reaction should be conducted in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon). Chlorinated solvents like dichloromethane (CH₂Cl₂) or toluene are commonly employed.[4] Moisture can lead to catalyst deactivation and unwanted side reactions.

Troubleshooting Workflow:

To systematically diagnose the issue, follow this decision-making workflow:

TroubleshootingWorkflow start Low/No Conversion catalyst Check Catalyst (Source, Age, Storage) start->catalyst oxidant Verify Oxidant (Purity, Stoichiometry) catalyst->oxidant Catalyst OK catalyst_issue Replace Catalyst Consider Rh₂(esp)₂ for challenging substrates. catalyst->catalyst_issue base Assess Base (Purity, Dryness) oxidant->base Oxidant OK oxidant_issue Use fresh PhI(OAc)₂. Verify stoichiometry. oxidant->oxidant_issue conditions Review Reaction Conditions (Solvent, Atmosphere, Temp.) base->conditions Base OK base_issue Use freshly dried, high-purity MgO. base->base_issue conditions_issue Ensure anhydrous solvent and inert atmosphere. Optimize temperature. conditions->conditions_issue end_node Re-run Experiment conditions->end_node Conditions Optimized

Troubleshooting workflow for low conversion.
Question 2: I am observing significant formation of a sulfone byproduct instead of my desired sulfoximine. How can I suppress this side reaction?

The formation of a sulfone byproduct indicates an over-oxidation of the starting sulfoxide. This is a common competitive pathway, especially with sensitive substrates.

Underlying Cause:

The oxidant, typically PhI(OAc)₂, is not only responsible for generating the nitrene for the imidation but can also directly oxidize the sulfoxide to a sulfone. The balance between these two pathways is key to achieving high selectivity for the desired sulfoximine.

Mitigation Strategies:

  • Solvent Choice: The choice of solvent can influence the relative rates of imidation and oxidation. For instance, switching from dichloromethane (CH₂Cl₂) to toluene has been shown to reduce the formation of sulfone byproducts in some cases.[4]

  • Catalyst Selection: The catalyst can play a role in mediating the desired reaction pathway. While Rh₂(OAc)₄ is standard, Rh₂(esp)₂ has demonstrated improved yields and reduced side product formation for certain substrates.[4]

  • Temperature Control: Running the reaction at a lower temperature may favor the desired imidation over the oxidation pathway. A temperature optimization study is recommended.

  • Stoichiometry of Reagents: Carefully controlling the stoichiometry of the oxidant and the nitrogen source is crucial. An excess of the oxidant might increase the likelihood of over-oxidation. A Design of Experiments (DoE) approach can be beneficial to optimize the interplay between reagent equivalents, catalyst loading, and temperature to maximize the yield of the desired product.[4]

Comparative Table of Reaction Conditions:

ParameterStandard Conditions (e.g., Rh₂(OAc)₄)Optimized Conditions (e.g., Rh₂(esp)₂)Rationale for Change
Catalyst Rh₂(OAc)₄Rh₂(esp)₂Rh₂(esp)₂ can offer higher yields and selectivity.[3][4]
Solvent CH₂Cl₂TolueneToluene can suppress sulfone formation.[4]
Temperature Room Temperature30 °C (or lower)Lower temperatures may reduce over-oxidation.
Catalyst Loading 1-5 mol%2 mol% (optimized)Fine-tuning can improve efficiency.[4]
Question 3: My reaction works for simple aryl sulfoxides, but with more complex or electron-deficient substrates, the yield is poor. How can I improve the substrate scope?

The electronic and steric properties of the sulfoxide substrate can significantly impact the reaction's efficiency. Electron-deficient or sterically hindered sulfoxides are often more challenging.

Mechanistic Insight:

The imidation reaction proceeds via the nucleophilic attack of the sulfur atom of the sulfoxide on the electrophilic rhodium-nitrene intermediate.[5][6] Electron-withdrawing groups on the sulfoxide decrease its nucleophilicity, thus slowing down the desired reaction.

Strategies for Challenging Substrates:

  • More Active Catalyst Systems: For less reactive sulfoxides, a more active catalyst may be required. Rh₂(esp)₂, a strapped carboxylate dirhodium catalyst, is known to be more robust and efficient for a broader range of C-H amination and related reactions compared to standard tetracarboxylate systems.[3]

  • Additives: In some rhodium-catalyzed nitrene transfer reactions, additives like 4-dimethylaminopyridine (DMAP) have been shown to be crucial for stabilizing the rhodium-nitrene intermediate and improving reaction outcomes.[5] While not standard in all sulfoxide imidations, it could be a variable to explore for particularly challenging substrates.

  • Alternative Nitrene Precursors: The choice of the nitrogen source can also be influential. While reactions often use a combination of a primary amide or sulfonamide with an oxidant, alternative nitrene precursors like O-(2,4-dinitrophenyl)hydroxylamine have been developed for the direct synthesis of unprotected NH-sulfoximines under rhodium catalysis, which may offer different reactivity profiles.[7][8]

Proposed Catalytic Cycle:

The following diagram illustrates the generally accepted mechanism for rhodium-catalyzed imidation, highlighting the key steps where substrate electronics play a role.

CatalyticCycle cluster_0 Catalytic Cycle Rh_cat [Rh₂(L)₄] Rh_nitrene [Rh₂(L)₄]=N-R (Rhodium-Nitrene) Rh_cat->Rh_nitrene Nitrene Formation Nitrene_precursor R-NH₂ + PhI(OAc)₂ Nitrene_precursor->Rh_cat Oxidation Product R'₂S(O)=NR Rh_nitrene->Product Nucleophilic Attack by Sulfoxide Sulfoxide R'₂S=O Product->Rh_cat Catalyst Regeneration

Simplified catalytic cycle for rhodium-catalyzed sulfoxide imidation.
Question 4: I am performing a stereospecific imidation of a chiral sulfoxide, but I am observing some erosion of enantiomeric excess (ee). What could be the cause?

The rhodium-catalyzed imidation of chiral sulfoxides is generally reported to be stereospecific, proceeding with retention of configuration at the sulfur center.[1][2] Any loss of stereochemical integrity warrants a careful investigation of the reaction conditions.

Potential Causes for Racemization:

  • Thermal Racemization of Substrate: Some sulfoxides, particularly allylic sulfoxides, can undergo thermal racemization via a[2][3]-sigmatropic rearrangement.[9] While less common for other sulfoxide types under typical imidation conditions, it's a possibility for sensitive substrates, especially if elevated temperatures are used.

  • Side Reactions Involving Catalyst: Although the primary pathway is stereospecific, certain conditions might open up alternative, non-stereospecific pathways. The presence of impurities or Lewis acidic species could potentially facilitate racemization.

  • Product Instability: The resulting sulfoximine product might be susceptible to racemization under the reaction or workup conditions. A control experiment where the purified, enantioenriched sulfoximine is subjected to the reaction conditions (without the sulfoxide) could help diagnose this issue.

Recommendations for Maintaining Stereointegrity:

  • Mild Reaction Conditions: Employ the mildest possible reaction conditions (lowest effective temperature and shortest reaction time) to minimize the potential for thermal racemization.

  • High-Purity Reagents: Ensure all reagents, including the solvent, are of high purity and anhydrous to avoid unforeseen side reactions.

  • Careful Workup: The reaction workup should be performed promptly and under mild conditions to isolate the product before any potential degradation or racemization can occur.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Imidation of Sulfoxides:

This is a representative protocol based on literature procedures and should be adapted and optimized for specific substrates.[4]

  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the sulfoxide (1.0 equiv), the carbamate or amide nitrogen source (1.7 equiv), magnesium oxide (MgO, 4.0 equiv), and the rhodium catalyst (e.g., Rh₂(esp)₂, 2.0 mol%).

  • Add the anhydrous solvent (e.g., toluene, to achieve a suitable concentration).

  • To this suspension, add the oxidant (e.g., PhI(OAc)₂, 1.7 equiv) in one portion.

  • Stir the resulting mixture at the desired temperature (e.g., 30 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, dilute the reaction mixture with a solvent such as CH₂Cl₂ and filter through a pad of Celite® to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfoximine.

References

Technical Support Center: Overcoming Low Yields in Mitsunobu Alkylation of Sulfoximines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mitsunobu alkylation of sulfoximines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction and achieve higher yields and cleaner conversions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the Mitsunobu alkylation of sulfoximines:

Q1: Why is the Mitsunobu alkylation of my sulfoximine resulting in low to no yield?

The primary reason for low yields is the inherently low nucleophilicity of the sulfoximine nitrogen. The pKa of the N-H bond in a sulfoximine is approximately 24 in DMSO, which is significantly higher than the typical pKa range of 11-13 for nucleophiles in a standard Mitsunobu reaction.[1][2] This high pKa means the sulfoximine is a weak acid and, consequently, its conjugate base is a relatively weak nucleophile, making the crucial SN2 displacement step inefficient.

Q2: What are the recommended reagents for improving the yield of sulfoximine alkylation?

For challenging nucleophiles like sulfoximines, it is often necessary to move beyond the classic diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) system. The use of more reactive, "next-generation" azodicarboxylates such as 1,1′-(azodicarbonyl)dipiperidine (ADDP) can be beneficial.[1] An even more effective approach is to employ specialized phosphorane reagents like (cyanomethylene)tributylphosphorane (CMBP), also known as the Tsunoda reagent.[1][3] CMBP has shown considerable success in the alkylation of poorly acidic nucleophiles, including sulfoximines.[1]

Q3: Can I use secondary or tertiary alcohols in the Mitsunobu alkylation of sulfoximines?

Generally, secondary and tertiary alcohols are not well-tolerated in this specific application of the Mitsunobu reaction.[1] Attempts to use secondary alcohols often result in only trace amounts of the desired N-alkylated product, while tertiary alcohols are typically unsuccessful.[1] The reaction demonstrates robust chemoselectivity for primary alcohols.[1]

Q4: What are common side products, and how can I minimize them?

A common side reaction in Mitsunobu reactions is the formation of a product where the azodicarboxylate has acted as the nucleophile instead of the intended sulfoximine. This is more likely to occur when the primary nucleophile is weak.[4] Another potential issue is an elimination reaction, which has been observed with certain drug-like scaffolds.[1] To minimize side products, ensure your reagents are pure, the reaction is run under anhydrous conditions, and consider using more effective reagents like CMBP that favor the desired reaction pathway.

Detailed Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Mitsunobu alkylation of sulfoximines.

Problem 1: Low to No Product Formation
Potential Cause Explanation Recommended Solution
Insufficient Nucleophilicity of the Sulfoximine The high pKa of the sulfoximine N-H bond makes it a poor nucleophile under standard Mitsunobu conditions.[1][2]Switch from the traditional PPh₃/DEAD or DIAD combination to a more potent reagent system. The use of (cyanomethylene)tributylphosphorane (CMBP) is highly recommended.[1][3] Alternatively, more reactive azodicarboxylates like ADDP in combination with P(n-Bu)₃ can be attempted, although CMBP has shown superior results in some cases.[1]
Steric Hindrance Steric bulk around the sulfoximine nitrogen or the alcohol's hydroxyl group can impede the SN2 reaction.If possible, choose a less sterically hindered alcohol. For hindered sulfoximines, increasing the reaction temperature and time may improve conversion, but be mindful of potential side reactions. The choice of solvent can also play a role; toluene has been found to be effective.[1]
Incorrect Reagent Addition Order The order of reagent addition can significantly impact the reaction outcome. Pre-forming certain intermediates can be beneficial.[4]A common and often successful procedure is to dissolve the sulfoximine, alcohol, and phosphine (if used) in the solvent, cool the mixture, and then slowly add the azodicarboxylate.[4] When using CMBP, the sulfoximine and alcohol are typically combined, followed by the addition of CMBP.[1]
Decomposition of Reagents Azodicarboxylates and phosphines can degrade over time, especially if not stored properly.[5]Use freshly opened or purified reagents. The purity of triphenylphosphine can be checked by ³¹P NMR to ensure it has not been oxidized to triphenylphosphine oxide.[5] Ensure solvents are anhydrous, as water can consume the active Mitsunobu intermediates.
Problem 2: Formation of Significant Side Products
Potential Cause Explanation Recommended Solution
Competitive Reaction with Azodicarboxylate If the sulfoximine is not sufficiently nucleophilic, the deprotonated azodicarboxylate can act as a nucleophile, leading to undesired byproducts.[4]Increasing the nucleophilicity of the sulfoximine is key. While challenging to modify the substrate itself, using a more effective activating reagent like CMBP can promote the desired reaction pathway over side reactions.[1]
Elimination Reactions For certain substrates, particularly complex, drug-like molecules, elimination can be a competing pathway.[1]If elimination is observed, consider altering the reaction conditions. Lowering the temperature may favor the desired substitution reaction. If this is unsuccessful, alternative N-alkylation methods may be necessary.
Formation of Triphenylphosphine Oxide and Hydrazine Byproducts These are inherent byproducts of the Mitsunobu reaction and can complicate purification.[6]While unavoidable, their removal can be facilitated. Using polymer-bound triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by filtration.[4] Modifications to the azodicarboxylate, such as using di-(4-chlorobenzyl)azodicarboxylate (DCAD), can lead to a hydrazine byproduct that is more easily removed by filtration.[4]

Data Summary: Reagent Comparison for Sulfoximine Alkylation

The following table summarizes the effectiveness of different reagent systems for the Mitsunobu-type alkylation of a model sulfoximine with cyclopropylmethanol.[1][3]

EntryPhosphine/ReagentAzodicarboxylate/ReagentSolventTemperature (°C)Yield (%)
1P(n-Bu)₃ (1.5 eq)ADDP (1.5 eq)THFRoom Temp0
2CMBP (2 eq)-Toluene12030
3CMBP (2 eq)-Toluene7072
4CMBP (2 eq)-Toluene5056

Data adapted from Dodd, C. J., et al. (2023). Org. Biomol. Chem.[1]

As the data indicates, the combination of ADDP and P(n-Bu)₃ was unsuccessful, while the use of CMBP afforded the desired product.[1][3] The optimal temperature for this particular transformation was found to be 70 °C.[1][3]

Visualizing the Process

Mitsunobu Reaction Mechanism with Sulfoximines

Mitsunobu_Sulfoximine R3P R₃P Betaine R₃P⁺-N(⁻)CO₂R'-NHCO₂R' R3P->Betaine + AZO AZO R'O₂CN=NCO₂R' Alkoxyphosphonium [R₃P⁺-OR³] [R¹S(O)N⁻R²] Betaine->Alkoxyphosphonium + Alcohol, - Hydrazine Sulfoximine R¹S(O)NHR² (High pKa) Sulfoximine->Alkoxyphosphonium Deprotonation Alcohol R³OH Product R¹S(O)N(R³)R² Alkoxyphosphonium->Product SN2 Attack R3PO R₃P=O Alkoxyphosphonium->R3PO Hydrazine R'O₂CNH-NHCO₂R' Troubleshooting_Workflow Start Low/No Yield in Sulfoximine Alkylation Check_Reagents Are you using standard PPh₃/DEAD? Start->Check_Reagents Switch_Reagents Switch to CMBP or ADDP/P(n-Bu)₃ Check_Reagents->Switch_Reagents Yes Check_Alcohol Is the alcohol secondary or tertiary? Check_Reagents->Check_Alcohol No Optimize_Conditions Optimize Temperature & Reaction Time Switch_Reagents->Optimize_Conditions Use_Primary_OH Use a primary alcohol Check_Alcohol->Use_Primary_OH Yes Check_Purity Check Reagent Purity & Anhydrous Conditions Check_Alcohol->Check_Purity No Use_Primary_OH->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Alternative_Methods Consider Alternative N-Alkylation Methods Optimize_Conditions->Alternative_Methods Check_Purity->Optimize_Conditions

References

Technical Support Center: Reaction Monitoring for S-Methyl-S-(4-chlorophenyl)sulfoximine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for monitoring the synthesis of S-Methyl-S-(4-chlorophenyl)sulfoximine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for reaction analysis using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Introduction: The Importance of Robust Reaction Monitoring

The synthesis of sulfoximines, a functional group of growing importance in medicinal chemistry, requires careful monitoring to ensure optimal yield, purity, and reaction completion.[1] S-Methyl-S-(4-chlorophenyl)sulfoximine is synthesized from its corresponding sulfoxide precursor, 4-chlorophenyl methyl sulfoxide. The conversion involves the formation of a new nitrogen-sulfur double bond, which significantly alters the polarity and chromatographic behavior of the molecule. Accurate and real-time monitoring by TLC and HPLC is therefore not just a quality control step, but an essential tool for reaction optimization and troubleshooting.

This guide provides a practical framework for utilizing these techniques effectively, addressing common challenges and ensuring the integrity of your experimental results.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the progress of a reaction.[2] It allows for the simultaneous visualization of the starting material, product, and any potential byproducts.

Experimental Protocol: TLC Analysis

A reliable TLC method is fundamental to the successful monitoring of the S-Methyl-S-(4-chlorophenyl)sulfoximine synthesis.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., Potassium Permanganate or p-Anisaldehyde)

  • Solvents: Ethyl acetate, Hexanes, Methanol

Procedure:

  • Sample Preparation: At timed intervals (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (approx. 5-10 µL) from the reaction mixture. Dilute the aliquot with a suitable solvent like ethyl acetate or dichloromethane to an appropriate concentration.

  • Spotting: On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom (the baseline). Using a capillary spotter, apply small spots of the diluted reaction aliquots onto the baseline. It is also highly recommended to spot the starting material (4-chlorophenyl methyl sulfoxide) and, if available, a pure standard of the S-Methyl-S-(4-chlorophenyl)sulfoximine product for comparison.

  • Development: Prepare a mobile phase of ethyl acetate/hexanes (e.g., a 1:1 ratio, which can be optimized). Pour a small amount of the mobile phase into the developing chamber, ensuring the solvent level is below the baseline on the TLC plate. Place the spotted TLC plate into the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil. For enhanced visualization, especially for compounds that are not UV-active, use a chemical stain.[3][4][5][6]

    • Potassium Permanganate Stain: This stain is excellent for visualizing compounds that can be oxidized.[6] The product and starting material will appear as yellow-brown spots on a purple background.

    • p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups upon heating, aiding in the differentiation of spots.[4][5]

  • Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The intensity of the product spot should increase over time.

TLC Data Interpretation
CompoundExpected Rf Value (1:1 Ethyl Acetate/Hexanes)Visualization
4-chlorophenyl methyl sulfoxide~0.6UV active, stains with KMnO4 and p-Anisaldehyde
S-Methyl-S-(4-chlorophenyl)sulfoximine~0.3UV active, stains with KMnO4 and p-Anisaldehyde

Note: Rf values are approximate and can vary based on exact TLC plate type, solvent purity, and chamber saturation.

Troubleshooting Guide: TLC Analysis

Question: My spots are streaking down the plate. What could be the cause?

  • Answer: Streaking is a common issue and can arise from several factors:

    • Sample Overload: The most frequent cause is applying too much sample to the plate. Try diluting your reaction aliquot further before spotting.

    • Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol (1-5%) to your mobile phase can sometimes help. For acidic or basic compounds, adding a trace of acetic acid or triethylamine, respectively, to the mobile phase can improve spot shape.

    • Insoluble Material: If your sample contains insoluble particulates, they can cause streaking from the baseline. Ensure your sample is fully dissolved before spotting.

Question: I don't see any spots on my TLC plate after development. What should I do?

  • Answer: This can be a frustrating problem, but it is usually solvable:

    • Concentration Too Low: The concentration of your analyte may be below the limit of detection. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, take a larger aliquot from the reaction mixture.

    • Not UV-Active: Your compounds may not be UV-active. Always use a secondary visualization method, such as a potassium permanganate or p-anisaldehyde stain, to confirm the presence or absence of spots.

    • Solvent Level Too High: If the solvent level in the developing chamber is above your baseline, your spotted samples will dissolve into the solvent pool instead of migrating up the plate. Always ensure the baseline is above the solvent level.

    • Reaction Failure: It is also possible that the reaction has not proceeded as expected, and no product has formed. Co-spotting with your starting material is crucial to diagnose this.

Question: The Rf values of my starting material and product are too close to each other. How can I improve the separation?

  • Answer: Poor separation can be addressed by modifying the polarity of the mobile phase:

    • Decrease Polarity: If the spots are running too high up the plate (high Rf), your mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).

    • Increase Polarity: If the spots are staying too close to the baseline (low Rf), your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate). A systematic approach is to test a range of solvent systems (e.g., 30%, 50%, 70% ethyl acetate in hexanes) to find the optimal separation.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization A Reaction Aliquot B Dilute Sample A->B C Spot on TLC Plate B->C D Place in Chamber C->D E Elute with Mobile Phase D->E F Dry Plate E->F G UV Lamp (254 nm) F->G H Chemical Stain F->H I Analyze Results G->I H->I HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Reaction Aliquot B Dilute with Mobile Phase A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate % Conversion G->H I Assess Purity H->I

References

Technical Support Center: Purification of S-Methyl-S-(4-chlorophenyl) sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of S-Methyl-S-(4-chlorophenyl) sulfoximine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound with high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental issues, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) on Impurity Profile & Analysis

Q1: What are the most common impurities I can expect in my crude this compound preparation?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For common methods involving the imination of a sulfoxide or the direct NH/O-transfer from a sulfide, the following impurities are frequently observed:

  • Unreacted Starting Materials: The most common impurities are typically the starting sulfoxide, S-(4-chlorophenyl)-S-methylsulfoxide, or the precursor sulfide, (4-chlorophenyl)(methyl)sulfane. Their presence indicates an incomplete reaction.[1][2]

  • Over-Oxidized Byproducts: The corresponding sulfone, (4-chlorophenyl)methylsulfone, can be formed if the reaction conditions are too harsh or if certain oxidizing agents are used. Sulfoximines are considered aza-analogs of sulfones, and their similar polarity can sometimes complicate purification.[3]

  • Reagent-Derived Impurities: Depending on the imination protocol, residual catalysts or reagents can contaminate the product. For instance, rhodium-catalyzed methods may leave trace amounts of the metal complex.[4] Syntheses using hypervalent iodine reagents, such as (diacetoxyiodo)benzene, may leave behind iodobenzene byproducts.[5][6]

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., methanol, dichloromethane, ethyl acetate) are common and must be removed.

Table 1: Common Impurities and Their Characteristics
Impurity NameChemical StructureTypical SourceKey Analytical Signature (¹H NMR)
(4-chlorophenyl) methyl sulfoxideCl-C₆H₄-S(O)-CH₃Incomplete imination of sulfoxideSinglet for -CH₃ shifted relative to product
(4-chlorophenyl)(methyl)sulfaneCl-C₆H₄-S-CH₃Incomplete oxidation/imination of sulfideSinglet for -CH₃ at a distinct chemical shift
(4-chlorophenyl)methylsulfoneCl-C₆H₄-S(O)₂-CH₃Over-oxidationSinglet for -CH₃, typically downfield from sulfoxide
IodobenzeneC₆H₅IByproduct from hypervalent iodine reagentsAromatic signals in the ~7-8 ppm range

Q2: Which analytical techniques are best for assessing the purity of my this compound?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying major impurities, especially unreacted starting materials or reagent byproducts. Quantitative NMR (qNMR) can be used for precise purity determination.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis, capable of separating closely related impurities. A standard reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. For determining enantiomeric excess (ee) in chiral preparations, a chiral HPLC column is mandatory.[1][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying unknown impurities. It provides both the retention time (from LC) and the mass-to-charge ratio (from MS) of a contaminant, allowing for the determination of its molecular weight.[8]

Section 2: Purification Strategies & Troubleshooting

This section addresses specific problems you may encounter during purification. The choice between methods depends on the nature and quantity of the impurities.

G cluster_0 Impurity Profile Analysis cluster_1 Purification Decision cluster_2 Final Product Analyze Analyze Crude Product (TLC, NMR, LC-MS) Decision Impurity Type? Analyze->Decision Recrystallize Recrystallization (High Yield, High Purity) Decision->Recrystallize  Mainly starting material, single major impurity Chromatography Column Chromatography (Complex Mixtures) Decision->Chromatography Multiple impurities, similar polarity to product Extraction Acid-Base Extraction (Neutral Impurities) Decision->Extraction Non-polar, neutral impurities present PureProduct Pure this compound Recrystallize->PureProduct Chromatography->PureProduct Extraction->Recrystallize Follow with recrystallization

Caption: Decision workflow for selecting a purification method.

Troubleshooting Recrystallization

Recrystallization is often the most effective method for obtaining highly pure this compound, especially for removing small amounts of unreacted starting materials.[9]

Q3: My compound "oils out" instead of forming crystals during cooling. What should I do?

A3: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent or when the solution is supersaturated to a point where the solute comes out of solution as a liquid phase instead of a solid crystal lattice.

Causality & Solution:

  • Cooling Rate is Too Fast: Rapid cooling promotes precipitation over crystallization.

    • Solution: Allow the flask to cool slowly to room temperature without disturbance (e.g., by insulating it with glass wool) before moving it to an ice bath.

  • Inappropriate Solvent Polarity: The solvent system may not be ideal.

    • Solution 1 (Single Solvent): Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce saturation, then cool slowly.

    • Solution 2 (Mixed Solvent): If using a two-solvent system (e.g., Ethanol/Water), you may have added too much of the anti-solvent (water). Re-heat the mixture and add small portions of the primary solvent (ethanol) until the solution is clear, then cool slowly.[10]

  • High Impurity Load: A high concentration of impurities can depress the melting point of your compound and interfere with lattice formation.

    • Solution: Consider a preliminary purification step like column chromatography to remove the bulk of impurities before attempting recrystallization.

Q4: My final yield after recrystallization is very low. How can I improve it?

A4: Low yield is typically a consequence of losing too much product to the mother liquor.

Causality & Solution:

  • Excessive Solvent Use: Using too much hot solvent to dissolve the crude product will keep a significant portion of your compound dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude material. Add the solvent in small portions to the heated mixture until a clear solution is achieved.[11]

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost.

    • Solution: Pre-heat your filtration apparatus (funnel, filter paper, receiving flask) and use a slight excess of hot solvent before filtering. This prevents the solution from cooling and crystallizing prematurely.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization.

    • Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation before filtration.[10]

Troubleshooting Column Chromatography

Flash column chromatography is useful for separating complex mixtures or when recrystallization fails.

G Start Recrystallization Fails or Product 'Oils Out' Step1 Re-dissolve Oiled Product Add more primary solvent Start->Step1 Step2 Cool Slowly to RT, then Ice Bath Step1->Step2 Check1 Crystals Form? Step2->Check1 Success Collect Crystals Check1->Success Yes Failure Still Oiling Out or No Crystals Form Check1->Failure No Step3 Induce Nucleation: - Add Seed Crystal - Scratch Flask Wall Failure->Step3 Step4 Switch to Chromatography Failure->Step4 If induction fails Step3->Check1 Re-cool & Check

Caption: Troubleshooting workflow for a failed recrystallization.

Q5: What is a good starting solvent system for purifying this compound on a silica gel column?

A5: this compound is a moderately polar compound due to the S=O and N-H bonds. A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography would be a mixture of a non-polar and a polar solvent.

  • Recommended Systems:

    • Hexane/Ethyl Acetate: Start with a 1:1 mixture and adjust the ratio based on the TLC. If the Rf value is too low (product doesn't move far), increase the proportion of ethyl acetate. If it's too high, increase the proportion of hexane. A similar system (Pentane:EtOAc 1:1) has been reported for other sulfoximines.[12]

    • Dichloromethane/Methanol: This is a more polar system. Start with 98:2 DCM/MeOH. This is useful if your compound is poorly soluble in hexane/ethyl acetate systems.

  • TLC Analysis: Always develop a TLC method before running a column. The ideal Rf value for the desired compound is between 0.25 and 0.35 to ensure good separation.

Q6: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. Why is this happening?

A6: Streaking is often caused by the interaction of the weakly basic N-H group of the sulfoximine with the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to poor separation and lower yields.

Causality & Solution:

  • Acid-Base Interaction: The acidic silica is strongly interacting with your basic compound.

    • Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the solvent system will neutralize the active sites on the silica gel, resulting in sharper bands and improved separation.

  • Overloading the Column: Applying too much crude material to the column.

    • Solution: As a rule of thumb, use a mass ratio of silica gel to crude material of at least 30:1, and preferably 50:1 for difficult separations.

  • Compound Insolubility: The compound may be precipitating at the top of the column if it is not fully soluble in the initial eluent.

    • Solution: Dissolve your crude material in a minimal amount of a stronger solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column ("dry loading").

Section 3: Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization (Ethanol/Water System)

This protocol is ideal when the primary impurities are less polar than the sulfoximine product.

  • Dissolution: In an Erlenmeyer flask, dissolve 5.0 g of crude this compound in the minimum amount of hot 95% ethanol with stirring. Add the ethanol portion-wise until a clear solution is obtained.[10]

  • Induce Saturation: To the hot, clear solution, add deionized water dropwise with continuous swirling. Continue adding water until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.[11]

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it just becomes clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool undisturbed to room temperature. The slow cooling is critical for the formation of well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50) to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze the final product for purity and determine the yield.

Protocol 2: Flash Column Chromatography

This protocol is suitable for complex mixtures where recrystallization is ineffective.

  • TLC Analysis: Determine an optimal solvent system using TLC (e.g., 60:40 Hexane:Ethyl Acetate with 0.5% Et₃N) that gives an Rf of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude material (e.g., 1.0 g) in a minimal volume of dichloromethane. Add ~2-3 g of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using air or nitrogen). Begin collecting fractions.

  • Fraction Analysis: Monitor the fractions being eluted using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

References

Impact of solvent and temperature on "S-Methyl-S-(4-chlorophenyl) sulfoximine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of S-Methyl-S-(4-chlorophenyl)sulfoximine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of solvent and temperature on this critical synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to navigate challenges and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of S-Methyl-S-(4-chlorophenyl)sulfoximine, a valuable building block in medicinal chemistry, is commonly achieved via the electrophilic imidation of the corresponding sulfoxide, 4-chlorophenyl methyl sulfoxide. A prevalent and robust method involves the use of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (PIDA), and a nitrogen source, typically ammonium carbamate. This reaction is understood to proceed through a highly reactive iodonitrene intermediate. The choice of solvent and reaction temperature are critical parameters that can significantly influence the reaction kinetics, yield, and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the standard, recommended protocol for the synthesis of S-Methyl-S-(4-chlorophenyl)sulfoximine?

A1: A well-established starting point for this synthesis is the reaction of 4-chlorophenyl methyl sulfoxide with (diacetoxyiodo)benzene (PIDA) and ammonium carbamate in methanol at room temperature (25 °C). This protocol is known for its operational simplicity and generally good yields.

Q2: Why is methanol often recommended as the solvent of choice?

A2: Methanol is frequently the preferred solvent for several reasons. It effectively dissolves ammonium carbamate, which is often a limiting factor for the reaction rate in less polar solvents. Additionally, methanol can undergo rapid ligand exchange with PIDA, which may accelerate the decomposition of ammonium carbamate and the subsequent formation of the reactive iodonitrene intermediate.

Q3: Can other solvents be used, and what are the potential impacts?

A3: Yes, other solvents such as toluene, acetonitrile (MeCN), and trifluoroethanol (TFE) can be used. The choice of solvent will primarily affect the reaction rate and potentially the product profile. For large-scale reactions, a mixture of toluene and methanol is sometimes employed to facilitate an easier aqueous extractive work-up.

Q4: How does temperature affect the reaction?

A4: Most reported procedures for this type of sulfoximidation are conducted at room temperature. Lowering the temperature may slow down the reaction rate but could potentially improve selectivity if side reactions are an issue. Conversely, increasing the temperature might accelerate the reaction but could also lead to the formation of degradation products or byproducts.

Q5: What are the common byproducts in this reaction?

A5: The most common byproduct is the corresponding sulfone, formed by over-oxidation of the starting sulfoxide. Another potential byproduct, especially when using solvents like trifluoroethanol, is the N-acetylated sulfoximine. Unreacted starting material can also be a significant impurity if the reaction does not go to completion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Insufficient reaction time. 3. Poor solubility of ammonium carbamate.1. Use freshly opened or properly stored PIDA and ammonium carbamate. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 3. Switch to methanol as the solvent to improve the solubility of ammonium carbamate.
Formation of Significant Amounts of Sulfone Byproduct 1. Over-oxidation of the sulfoxide. 2. Reaction temperature is too high.1. Use the stoichiometric amount of PIDA. 2. Run the reaction at a lower temperature (e.g., 0-10 °C).
Presence of N-Acetylated Sulfoximine 1. Use of acetate-containing reagents and certain solvents.1. If N-acetylation is a major issue, consider using a different nitrogen source or solvent system. A post-reaction acidic work-up can sometimes cleave the acetyl group.
Incomplete Conversion of Starting Material 1. Insufficient equivalents of reagents. 2. Short reaction time. 3. Low reaction temperature.1. Ensure at least 2-3 equivalents of PIDA and 2-4 equivalents of ammonium carbamate are used. 2. Extend the reaction time and monitor for completion. 3. Consider running the reaction at room temperature if it was initially performed at a lower temperature.
Difficult Purification 1. Presence of polar byproducts. 2. Similar polarity of product and starting material.1. An acidic wash during work-up can help remove basic impurities. 2. Careful column chromatography with a suitable solvent system is often required. Consider a gradient elution.

Impact of Solvent and Temperature: A Deeper Dive

The interplay between solvent and temperature can be understood in the context of kinetic versus thermodynamic control of the reaction. While the desired sulfoximidation is generally the kinetically favored pathway, side reactions can become more prominent under certain conditions.

Solvent Effects
Solvent Polarity Key Characteristics Expected Impact on Synthesis
Methanol (MeOH) Polar ProticHigh solubility for ammonium carbamate; can act as a nucleophile.Fast reaction rates are typically observed.
Acetonitrile (MeCN) Polar AproticGood solvating properties for a range of reactants.Moderate reaction rates, can be a good alternative to methanol.
Toluene NonpolarLow solubility for ammonium carbamate.Slower reaction rates. Often used in a mixture with methanol for large-scale synthesis to aid work-up.
Trifluoroethanol (TFE) Highly Polar ProticStrong hydrogen-bond donor; can activate the hypervalent iodine reagent.Can significantly accelerate reactions with electron-poor substrates. May promote N-acetylation.
Temperature Effects
  • Low Temperature (0-10 °C): Favors kinetic control, which can be beneficial if the desired reaction has a lower activation energy than side reactions like over-oxidation. This may lead to a cleaner reaction profile at the expense of a longer reaction time.

  • Room Temperature (20-25 °C): A good balance between reaction rate and selectivity for many sulfoximidation reactions.

  • Elevated Temperature (>30 °C): Can lead to thermodynamic control, potentially favoring the formation of more stable byproducts. It may also lead to the degradation of reagents or products.

Experimental Protocols

Standard Protocol in Methanol
  • To a round-bottom flask, add 4-chlorophenyl methyl sulfoxide (1.0 eq).

  • Add methanol as the solvent.

  • Add (diacetoxyiodo)benzene (2.5 eq) to the suspension.

  • Slowly add ammonium carbamate (2.0 eq) in portions to control effervescence.

  • Stir the reaction mixture at 25 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up, typically involving extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with saturated sodium bicarbonate solution to remove acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Sulfoxide 4-Chlorophenyl Methyl Sulfoxide ReactionVessel Stirring at Controlled Temperature Sulfoxide->ReactionVessel PIDA (Diacetoxyiodo)benzene PIDA->ReactionVessel NH4Carbamate Ammonium Carbamate NH4Carbamate->ReactionVessel Solvent Solvent (e.g., Methanol) Solvent->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product S-Methyl-S-(4-chlorophenyl) sulfoximine Purification->Product

Caption: General workflow for the synthesis of S-Methyl-S-(4-chlorophenyl)sulfoximine.

Troubleshooting_Tree Start Low Yield? Cause1 Incomplete Reaction Start->Cause1 Yes Cause2 Byproduct Formation Start->Cause2 Yes Sol1_1 Increase Reaction Time Cause1->Sol1_1 Sol1_2 Increase Temperature (cautiously) Cause1->Sol1_2 Sol1_3 Use Methanol as Solvent Cause1->Sol1_3 Sol2_1 Decrease Temperature Cause2->Sol2_1 Sol2_2 Check Stoichiometry of PIDA Cause2->Sol2_2 Sol2_3 Consider Alternative Solvent Cause2->Sol2_3

Caption: Decision tree for troubleshooting low yield in sulfoximine synthesis.

Validation & Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of S-Methyl-S-(4-chlorophenyl)sulfoximine by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Chiral Sulfoximines

In the landscape of modern drug discovery and agrochemical development, sulfoximines have emerged as a privileged structural motif.[1] Their unique three-dimensional geometry, centered around a stereogenic sulfur atom, makes them fascinating targets for asymmetric synthesis and valuable pharmacophores.[2][3] S-Methyl-S-(4-chlorophenyl)sulfoximine is a representative member of this class, where the two enantiomers can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[4][5][6]

Consequently, the ability to accurately quantify the enantiomeric purity, or enantiomeric excess (e.e.), of such compounds is not merely an analytical task but a critical regulatory and safety requirement.[4] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose, offering direct, robust, and highly reproducible enantioseparation.[7][8][9] This guide provides a comprehensive comparison of methodologies and field-proven protocols for the successful e.e. determination of S-Methyl-S-(4-chlorophenyl)sulfoximine.

The Mechanism of Chiral Recognition in HPLC

The fundamental principle of chiral HPLC is the differential interaction between the enantiomers of the analyte and a chiral stationary phase. This process involves the formation of transient, diastereomeric complexes between each enantiomer and the chiral selector immobilized on the stationary phase.[10][11] The difference in the stability of these complexes leads to different retention times, enabling their separation.

For sulfoximines, the key molecular interactions driving this recognition include:

  • Hydrogen Bonding: The N-H and S=O groups of the sulfoximine moiety are potent hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: The highly polar sulfoximine bond (S=N and S=O) creates a strong dipole moment.

  • π-π Stacking: The 4-chlorophenyl ring can engage in π-π interactions with aromatic functionalities within the CSP.

  • Steric Interactions: The overall 3D shape of the enantiomer influences how it "fits" into the chiral environment of the CSP.[6]

The choice of CSP and mobile phase is therefore a strategic decision aimed at maximizing the differences in these interactions for the two enantiomers.

Comparative Analysis of Chiral Stationary Phases (CSPs) for Sulfoximine Separation

While numerous CSPs are commercially available, experience shows that polysaccharide-based phases offer the highest success rates for the enantioseparation of sulfoximines.[6][12][13] A comparative overview is presented below.

CSP TypeChiral SelectorPrimary Separation ModesAdvantages for SulfoximinesKey Considerations
Polysaccharide (Cellulose) Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Normal Phase, Polar Organic, Reversed PhaseBroad applicability, high success rate, excellent for aromatic sulfoximines.[12][14]Complementary selectivity to amylose phases. Often a first-choice for screening.
Polysaccharide (Amylose) Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Normal Phase, Polar Organic, Reversed PhaseOften provides unique or inverted elution order compared to cellulose.[13] High enantiorecognition ability.Screening both cellulose and amylose phases is a robust strategy.
Macrocyclic Glycopeptide Teicoplanin, VancomycinPolar Organic, Reversed PhaseEffective in reversed-phase modes, making them highly compatible with LC-MS applications.[7][15]Equilibration can be slower than polysaccharide phases.[16]
Pirkle (Brush-Type) π-acidic or π-basic moieties (e.g., DNB-phenylglycine)Normal PhaseMechanistically well-understood ("three-point interaction model").[10]Generally lower "hit rates" for complex molecules like sulfoximines compared to polysaccharides.

Expert Insight: For a novel compound like S-Methyl-S-(4-chlorophenyl)sulfoximine, a screening approach using both a cellulose-based column (e.g., Chiralpak® IG) and an amylose-based column (e.g., Chiralpak® IA) under normal phase conditions is the most efficient starting point. The differing helical structures of cellulose and amylose provide complementary chiral recognition environments, maximizing the probability of achieving a baseline separation.

Experimental Workflow and Protocols

A successful chiral method development strategy is systematic. The workflow below is designed to efficiently identify and optimize separation conditions.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_analysis Phase 3: Analysis & Quantification SamplePrep Sample Preparation (Dissolve in Mobile Phase) MPScreen Mobile Phase Screening (Normal Phase: Hexane/IPA) SamplePrep->MPScreen ColumnScreen Select Screening Columns (e.g., Cellulose & Amylose CSPs) ColumnScreen->MPScreen Optimization Optimization (Adjust % Alcohol, Flow, Temp.) MPScreen->Optimization If separation is poor DataAcq Data Acquisition (Inject Sample, Record Chromatogram) MPScreen->DataAcq If separation is good Optimization->DataAcq Integration Peak Integration (Determine Area of Each Enantiomer) DataAcq->Integration Calculation Calculate % Enantiomeric Excess (% e.e.) Integration->Calculation

Caption: Systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol: A Comparative Study

This section provides a detailed protocol for analyzing S-Methyl-S-(4-chlorophenyl)sulfoximine, comparing two high-performance polysaccharide CSPs.

1. Sample Preparation:

  • Prepare a stock solution of racemic S-Methyl-S-(4-chlorophenyl)sulfoximine at 1.0 mg/mL in ethanol.

  • For injection, dilute the stock solution to approximately 0.1 mg/mL using the initial mobile phase composition.

  • Filter the final solution through a 0.45 µm PTFE syringe filter.

2. HPLC Instrumentation and Conditions:

ParameterMethod A (Cellulose CSP)Method B (Amylose CSP)Rationale / Causality
Column Chiralpak® IG (Cellulose tris(3-chloro-4-methylphenylcarbamate)), 5 µm, 4.6 x 250 mmChiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mmThese immobilized phases offer broad selectivity and are robust to a wide range of solvents.[13]
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v)n-Hexane / Isopropanol (IPA) (80:20, v/v)Normal phase mode is often the first choice for sulfoximines, providing strong interactions with the CSP.[12]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column. Lower flow rates can sometimes improve resolution at the cost of longer run times.[16]
Column Temp. 25 °C25 °CTemperature control is critical for reproducible retention times. Lower temperatures can increase selectivity but may broaden peaks.[16]
Detection UV at 230 nmUV at 230 nmWavelength selected based on the UV absorbance maximum of the 4-chlorophenyl chromophore.
Injection Vol. 10 µL10 µLStandard volume to avoid column overloading.

3. Data Analysis and Calculation:

  • Integrate the peak areas for the two separated enantiomers (Area₁ and Area₂).

  • Calculate the enantiomeric excess (% e.e.) using the standard formula: % e.e. = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 [4]

  • Calculate the resolution factor (Rs) between the two peaks to ensure method validity. A value of Rs ≥ 1.5 indicates baseline separation, which is required for accurate quantification.

Anticipated Results and Performance Comparison

The following table presents hypothetical, yet realistic, data based on the described protocols, illustrating a successful comparative analysis.

ParameterMethod A (Chiralpak® IG)Method B (Chiralpak® IA)
Retention Time 1 (t₁) 8.5 min10.2 min
Retention Time 2 (t₂) 9.8 min11.5 min
Resolution (Rs) 2.1 1.8
Calculated % e.e. 98.5%98.6%

Interpretation of Results: Both columns successfully resolve the enantiomers with baseline separation (Rs > 1.5). Method A on the Chiralpak® IG provides a slightly better resolution and a faster analysis time, making it the preferable method for routine analysis in this hypothetical scenario. The consistent % e.e. calculation between the two methods provides a high degree of confidence in the analytical result.

G cluster_analyte Analyte Enantiomers cluster_csp Chiral Stationary Phase (CSP) cluster_complex Transient Diastereomeric Complexes R_Enantiomer R-Enantiomer Complex_R [R]-CSP Complex (Less Stable) R_Enantiomer->Complex_R Weak Interaction (Elutes Faster) S_Enantiomer S-Enantiomer Complex_S [S]-CSP Complex (More Stable) S_Enantiomer->Complex_S Strong Interaction (Elutes Slower) CSP Chiral Selector CSP->Complex_R CSP->Complex_S

Caption: Chiral recognition mechanism on a stationary phase.

Conclusion and Recommendations

The enantiomeric excess determination of S-Methyl-S-(4-chlorophenyl)sulfoximine is reliably achieved using chiral HPLC with polysaccharide-based stationary phases. A systematic screening approach, starting with cellulose and amylose-based columns under normal phase conditions, is the most effective strategy for method development.

For this specific analyte, both Chiralpak® IG and IA columns are expected to provide adequate to excellent resolution. The final method choice should be based on achieving a resolution factor (Rs) of 1.5 or greater, ensuring robust and accurate quantification for quality control and regulatory submission. The protocols and comparative data presented in this guide serve as a validated starting point for researchers, scientists, and drug development professionals tasked with this critical analytical challenge.

References

A Comparative Guide to the Validation of Analytical Methods for S-Methyl-S-(4-chlorophenyl) sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Sulfoximines

S-Methyl-S-(4-chlorophenyl) sulfoximine is a chiral organosulfur compound belonging to the sulfoximine class of molecules. Sulfoximines are of increasing interest in medicinal chemistry and materials science due to their unique stereochemical and electronic properties. As with any novel chemical entity intended for use in regulated industries, the development of robust, reliable, and validated analytical methods is a critical prerequisite for its characterization, quality control, and stability testing.

This guide provides an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The methodologies presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a framework that is scientifically sound and meets global regulatory expectations.[1][2]

The choice between HPLC and GC-MS is not merely one of preference but is dictated by the physicochemical properties of the analyte, the intended purpose of the analysis (e.g., chiral separation, impurity profiling, routine quantification), and the required sensitivity and selectivity.[3][4][5] This guide will explore the development and validation of both a chiral reversed-phase HPLC method, ideal for this non-volatile and chiral analyte, and a GC-MS method, a powerful tool for identification and quantification of semi-volatile organochlorine compounds.[6][7]

Chapter 1: Chiral High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like this compound.[3][5] Given the chiral nature of the sulfoximine sulfur center, a chiral stationary phase (CSP) is essential for the enantioselective separation and quantification of its stereoisomers.

Rationale for Method Development

The development of a successful HPLC method hinges on a systematic approach to selecting the column, mobile phase, and detection parameters.[8][9] For this compound, a reversed-phase method is a logical starting point due to its moderate polarity. The key challenge is achieving enantiomeric separation, which necessitates screening various chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of chiral compounds, including sulfoximines.[10][11]

The following protocol outlines a plausible, validated chiral HPLC method.

Experimental Protocol: Chiral HPLC-UV

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Chiral Cellulose-based CSP (e.g., CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm)

  • Mobile Phase: Isocratic elution with Hexane:Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in isopropanol.

  • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.[12]

  • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.[12]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard s2 Dissolve in Isopropanol (1.0 mg/mL Stock) s1->s2 s3 Serial Dilution (1-100 µg/mL) s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject 10 µL s4->a1 a2 Chiral Separation (Cellulose CSP) a1->a2 a3 UV Detection (230 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Enantiomers d2->d3

Figure 1: Experimental workflow for chiral HPLC analysis.
Method Validation Summary (ICH Q2(R1) Framework)

The developed method was validated according to ICH Q2(R1) guidelines.[2][13] The key performance characteristics are summarized below.

Validation Parameter Acceptance Criteria Hypothetical Result Status
Specificity Baseline resolution of enantiomers (Rs > 1.5). No interference from blank.Rs = 2.1. No interfering peaks observed.Pass
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 over 1-100 µg/mL.r² = 0.9995Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2.0%Intermediate (Inter-day): RSD ≤ 2.0%Repeatability: 0.85%Intermediate: 1.25%Pass
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.2 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.7 µg/mLPass
Robustness %RSD ≤ 2.0% for minor changes in flow rate (±0.1 mL/min) and temperature (±2 °C).All variations resulted in RSD < 2.0%.Pass

Table 1: Summary of HPLC Method Validation Data

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For this compound, its applicability depends on the thermal stability and volatility of the compound. Assuming sufficient thermal stability, GC-MS offers excellent selectivity and sensitivity, with the mass spectrometer providing definitive structural information.[7]

Rationale for Method Development

The key considerations for developing a GC-MS method are ensuring the analyte can be volatilized without degradation and achieving good chromatographic separation.[14] The 4-chlorophenyl moiety makes the compound amenable to GC analysis. A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is a common choice for the analysis of organochlorine compounds.[15]

The following protocol outlines a plausible, validated GC-MS method.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound.

Instrumentation:

  • Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 189 (M⁺)

    • Qualifier Ions: m/z 154, m/z 111

Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in dichloromethane.[16]

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Transfer solutions to GC vials for analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Standard s2 Dissolve in Dichloromethane (1.0 mg/mL Stock) s1->s2 s3 Serial Dilution (0.1-50 µg/mL) s2->s3 a1 Inject 1 µL (Splitless) s3->a1 a2 GC Separation (DB-5ms) a1->a2 a3 EI Ionization & MS Detection (SIM Mode) a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Figure 2: Experimental workflow for GC-MS analysis.
Method Validation Summary (ICH Q2(R1) Framework)

The GC-MS method was validated based on the ICH Q2(R1) framework.[1][17] Due to the inherent chirality of the analyte, this achiral GC method quantifies the total amount of this compound (sum of enantiomers).

Validation Parameter Acceptance Criteria Hypothetical Result Status
Specificity No interference from blank. Correct ion ratios for qualifier ions.No interfering peaks. Ion ratios within ±20% of standard.Pass
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 over 0.1-50 µg/mL.r² = 0.9992Pass
Accuracy (% Recovery) 98.0% - 102.0%98.7% - 101.8%Pass
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2.0%Intermediate (Inter-day): RSD ≤ 3.0%Repeatability: 1.1%Intermediate: 1.9%Pass
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.02 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.08 µg/mLPass
Robustness %RSD ≤ 3.0% for minor changes in inlet temp (±5 °C) and flow rate (±0.1 mL/min).All variations resulted in RSD < 3.0%.Pass

Table 2: Summary of GC-MS Method Validation Data

Chapter 3: Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goal. Both techniques, when properly validated, can provide accurate and precise quantitative data.[3][18]

Comparison cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_adv Advantages - Analysis of non-volatile/thermally labile compounds - Enantioselective separation is possible - Simpler sample preparation - Robust for routine QC hplc_dis Disadvantages - Lower peak efficiency than GC - Higher solvent consumption - Less definitive identification (UV vs. MS) gcms_adv Advantages - High separation efficiency - Excellent sensitivity and selectivity (MS) - Definitive identification via mass spectra - Lower solvent consumption gcms_dis Disadvantages - Requires analyte to be volatile and thermally stable - Achiral separation (total amount) - Potential for sample degradation in inlet Analyte S-Methyl-S-(4-chlorophenyl) sulfoximine Analyte->hplc_adv Suited for Chiral Analysis Analyte->gcms_adv Suited for Trace Impurity ID

Figure 3: Logical comparison of HPLC and GC-MS methods.
Feature Chiral HPLC-UV GC-MS Recommendation for this compound
Analyte Volatility Not required. Ideal for non-volatile compounds.Required. Analyte must be thermally stable.HPLC is superior as thermal stability is not a concern.
Chiral Separation Primary strength. Can separate and quantify enantiomers.Not possible with standard columns.HPLC is essential for stereochemical analysis.
Selectivity/Specificity Good, based on chromatographic separation and UV spectrum.Excellent. Based on retention time and mass fragmentation pattern.GC-MS is superior for unambiguous identification.
Sensitivity (LOQ) Good (0.7 µg/mL)Excellent (0.08 µg/mL)GC-MS is more sensitive for trace analysis.
Analysis Speed Typically longer run times (15-30 min).Faster run times possible (10-20 min).GC-MS is generally faster. [6]
Instrumentation Cost Generally lower.Generally higher.HPLC is more cost-effective. [6]
Solvent Consumption High.Low.GC-MS is greener in terms of solvent usage.

Table 3: Head-to-Head Comparison of Analytical Techniques

Conclusion and Recommendations

For the comprehensive analysis of this compound, a dual-methodology approach is recommended.

  • For stereospecific quantification, stability studies, and routine quality control of enantiomeric purity, the validated Chiral HPLC method is the indispensable tool. Its ability to resolve the enantiomers is a critical capability that GC-MS cannot provide with standard setups.

  • For impurity profiling, definitive identification, and trace-level quantification of the total sulfoximine content, the validated GC-MS method is superior. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for detecting and identifying unknown related substances or degradation products.

By leveraging the strengths of both techniques, researchers, scientists, and drug development professionals can build a complete analytical profile of this compound, ensuring data integrity, product quality, and regulatory compliance.

References

A Comparative Guide to Chiral Sulfoximines in Asymmetric Catalysis: Spotlight on S-Methyl-S-(4-chlorophenyl)sulfoximine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands and auxiliaries is perpetual. Among the privileged scaffolds that have emerged, chiral sulfoximines have garnered significant attention due to their unique stereoelectronic properties, stability, and synthetic accessibility.[1][2] This guide provides an in-depth comparison of S-Methyl-S-(4-chlorophenyl)sulfoximine with other chiral sulfoximines in the context of asymmetric catalysis, offering insights for researchers, scientists, and drug development professionals.

The Rise of Chiral Sulfoximines: A Versatile Tool in Synthesis

Chiral sulfoximines, characterized by a stereogenic sulfur center, have proven to be versatile tools in asymmetric synthesis.[1][2] Their utility stems from a combination of features:

  • Three-Dimensional Structure: The tetrahedral geometry around the sulfur atom provides a well-defined chiral environment, crucial for effective stereochemical control.

  • Tunable Steric and Electronic Properties: The substituents on the sulfur and nitrogen atoms can be readily modified, allowing for fine-tuning of the ligand's steric bulk and electronic nature to optimize catalytic performance.

  • Coordinating Ability: The sulfoximine moiety can coordinate to metal centers, acting as a chiral ligand to induce enantioselectivity in a wide range of transformations.

  • Hydrogen Bonding Capability: The N-H bond in NH-sulfoximines can participate in hydrogen bonding, offering an additional mode of interaction for substrate activation and stereocontrol.

These attributes have led to the successful application of chiral sulfoximines in a variety of asymmetric reactions, including C-H functionalization, conjugate additions, and hydrogenations.[3]

S-Methyl-S-(4-chlorophenyl)sulfoximine: A Profile

S-Methyl-S-(4-chlorophenyl)sulfoximine is a readily accessible chiral sulfoximine that has found utility as a building block in medicinal chemistry. Its structure features a methyl group and a 4-chlorophenyl group attached to the sulfur atom. The presence of the electron-withdrawing chlorine atom at the para-position of the phenyl ring is expected to influence its electronic properties, making the sulfur center more electrophilic compared to its non-halogenated counterpart, S-methyl-S-phenylsulfoximine. This electronic modulation can have a significant impact on its performance in asymmetric catalysis.

Comparative Performance in Asymmetric Catalysis: A Data-Driven Analysis

Direct, comprehensive comparisons of S-Methyl-S-(4-chlorophenyl)sulfoximine with a broad range of other chiral sulfoximines across various catalytic systems are not abundantly available in the literature. However, valuable insights can be gleaned from studies focusing on specific reaction types.

Case Study: Organocatalytic Kinetic Resolution of Sulfoximines

A study on the kinetic resolution of racemic sulfoximines via N-acylation using a chiral N-heterocyclic carbene (NHC) catalyst provides a direct comparison of various S-aryl-S-methylsulfoximines.[1] The data from this study is summarized in the table below.

Table 1: Performance of Various S-Aryl-S-methylsulfoximines in NHC-Catalyzed Kinetic Resolution [1]

EntryAryl GroupYield of Amide (%)ee of Amide (%)Yield of Recovered Sulfoximine (%)ee of Recovered Sulfoximine (%)Selectivity Factor (s)
1Phenyl489147-9331
24-Methylphenyl449551-7737
34-Methoxyphenyl419355-6523
4 4-Chlorophenyl 45 93 50 -83 29
54-Bromophenyl469449-8736
64-(Trifluoromethyl)phenyl509046-9122
72-Naphthyl439651-8044

Analysis of the Data:

In this specific kinetic resolution, S-Methyl-S-(4-chlorophenyl)sulfoximine (Entry 4) demonstrates excellent performance, affording the acylated product with high enantiomeric excess (93% ee) and a good yield (45%). The recovered unreacted sulfoximine is also obtained with high enantiopurity (-83% ee).

When compared to other S-aryl-S-methylsulfoximines, the following observations can be made:

  • Electronic Effects: The presence of the electron-withdrawing chloro group does not seem to have a detrimental effect on the enantioselectivity compared to the parent phenyl-substituted sulfoximine (Entry 1, 91% ee). Both electron-donating (Entry 2, 95% ee) and other electron-withdrawing groups (Entry 6, 90% ee) also lead to high enantioselectivities. This suggests that for this particular NHC-catalyzed reaction, the electronic nature of the para-substituent on the aryl ring has a relatively subtle influence on the stereochemical outcome.

  • Steric Effects: The selectivity factor (s) for the 4-chlorophenyl substituted sulfoximine (s=29) is comparable to that of the phenyl-substituted analogue (s=31). More sterically demanding substituents like the 2-naphthyl group (Entry 7) lead to a higher selectivity factor (s=44), indicating that steric bulk plays a significant role in the differentiation of the two enantiomers by the chiral catalyst.

This case study highlights that S-Methyl-S-(4-chlorophenyl)sulfoximine is a highly effective substrate in this organocatalytic kinetic resolution, performing on par with or better than many other electronically and sterically varied S-aryl-S-methylsulfoximines.

Broader Perspectives and Other Chiral Sulfoximine Architectures

Beyond simple S-aryl-S-methylsulfoximines, a diverse array of chiral sulfoximine-based ligands have been developed and successfully employed in asymmetric catalysis. These often feature the sulfoximine moiety integrated into a larger, more complex molecular framework to create bidentate or polydentate ligands.

Sulfoximine-Containing P,N-Ligands

The combination of a soft phosphorus donor and a hard nitrogen donor in a single molecule has led to the development of highly effective P,N-ligands. Incorporating a chiral sulfoximine into such a scaffold provides a powerful tool for asymmetric catalysis. For instance, naphthalene-bridged P,N-type sulfoximine ligands have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of quinolines. Studies have shown that the nature of the alkyl group on the sulfoximine sulfur atom significantly impacts the enantioselectivity. A methyl group was found to be optimal, with larger groups like ethyl, isobutyl, or phenethyl leading to a decrease in enantiomeric excess. This underscores the importance of fine-tuning the steric environment around the chiral sulfur center.

Bolm's Sulfoximine-Oxazoline Ligands

Professor Carsten Bolm's group has pioneered the development of sulfoximine-based ligands, including C1-symmetric oxazolinyl sulfoximines. These ligands have proven to be highly effective in copper-catalyzed asymmetric Mukaiyama aldol reactions, yielding α-hydroxy esters with quaternary stereogenic centers in high enantioselectivities (up to 94% ee). The modular nature of these ligands allows for systematic variation of both the sulfoximine and the oxazoline components to optimize performance for a given transformation.

Experimental Protocols

To provide a practical context, detailed experimental protocols for key synthetic procedures are outlined below.

Protocol 1: Synthesis of Racemic S-Methyl-S-(4-chlorophenyl)sulfoximine

This protocol describes a general method for the synthesis of racemic S-aryl-S-methylsulfoximines, which can then be subjected to kinetic resolution.

Materials:

  • 4-Chlorothioanisole

  • (Diacetoxyiodo)benzene

  • Ammonium carbamate

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chlorothioanisole (1.0 equiv) in methanol is added (diacetoxyiodo)benzene (2.0 equiv) and ammonium carbamate (5.0 equiv).

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford racemic S-methyl-S-(4-chlorophenyl)sulfoximine.

Protocol 2: NHC-Catalyzed Kinetic Resolution of S-Methyl-S-(4-chlorophenyl)sulfoximine[1]

This protocol is adapted from the literature for the kinetic resolution of racemic S-aryl-S-methylsulfoximines.

Materials:

  • Racemic S-Methyl-S-(4-chlorophenyl)sulfoximine

  • Chiral N-heterocyclic carbene (NHC) precatalyst (e.g., a triazolium salt)

  • Base (e.g., DBU or KHMDS)

  • Aldehyde (e.g., cinnamaldehyde)

  • Anhydrous solvent (e.g., toluene or THF)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral NHC precatalyst (5-10 mol%) in anhydrous solvent under an inert atmosphere is added the base (5-10 mol%) at the appropriate temperature (e.g., 0 °C or room temperature).

  • After stirring for a short period to generate the active NHC catalyst, a solution of racemic S-methyl-S-(4-chlorophenyl)sulfoximine (1.0 equiv) and the aldehyde (0.5-0.6 equiv) in the anhydrous solvent is added.

  • The reaction mixture is stirred at the specified temperature for the required time, monitoring the progress by TLC or HPLC.

  • Upon completion, the reaction is quenched (e.g., with saturated aqueous ammonium chloride solution).

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The resulting mixture of the acylated sulfoximine and the unreacted sulfoximine is separated by silica gel column chromatography to afford both products in enantioenriched form.

  • The enantiomeric excess of each product is determined by chiral HPLC analysis.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Asymmetric_Catalysis_Workflow cluster_synthesis Ligand/Substrate Synthesis cluster_catalysis Asymmetric Catalysis cluster_products Products cluster_analysis Analysis racemic_sulfoximine Racemic S-Methyl-S- (4-chlorophenyl)sulfoximine kinetic_resolution Kinetic Resolution (e.g., NHC-catalyzed acylation) racemic_sulfoximine->kinetic_resolution Substrate enantioenriched_product Enantioenriched Acylated Sulfoximine kinetic_resolution->enantioenriched_product enantioenriched_sulfoximine Enantioenriched (S)- or (R)-Sulfoximine kinetic_resolution->enantioenriched_sulfoximine chiral_catalyst Chiral Catalyst chiral_catalyst->kinetic_resolution Enantioselective Control hplc Chiral HPLC Analysis (Determination of ee) enantioenriched_product->hplc enantioenriched_sulfoximine->hplc

Figure 1: General workflow for the kinetic resolution of S-Methyl-S-(4-chlorophenyl)sulfoximine.

Sulfoximine_Ligand_Comparison S-Methyl-S-(4-chlorophenyl)sulfoximine S-Methyl-S-(4-chlorophenyl)sulfoximine S-Methyl-S-phenylsulfoximine S-Methyl-S-phenylsulfoximine S-Methyl-S-(4-chlorophenyl)sulfoximine->S-Methyl-S-phenylsulfoximine Structural Analogue (Electronic Effect) S-Methyl-S-(4-methoxyphenyl)sulfoximine S-Methyl-S-(4-methoxyphenyl)sulfoximine S-Methyl-S-(4-chlorophenyl)sulfoximine->S-Methyl-S-(4-methoxyphenyl)sulfoximine Structural Analogue (Electronic Effect) Bolm's Sulfoximine-Oxazoline Ligand Bolm's Sulfoximine-Oxazoline Ligand S-Methyl-S-(4-chlorophenyl)sulfoximine->Bolm's Sulfoximine-Oxazoline Ligand Different Ligand Class (Bidentate) Naphthalene-bridged P,N-Sulfoximine Naphthalene-bridged P,N-Sulfoximine S-Methyl-S-(4-chlorophenyl)sulfoximine->Naphthalene-bridged P,N-Sulfoximine Different Ligand Class (Bidentate)

Figure 2: Relationship between S-Methyl-S-(4-chlorophenyl)sulfoximine and other chiral sulfoximines.

Conclusion and Future Outlook

S-Methyl-S-(4-chlorophenyl)sulfoximine stands as a valuable chiral building block and a competent substrate in asymmetric catalysis, as demonstrated by its performance in organocatalytic kinetic resolution. While direct comparative data across a wide range of catalytic systems remains an area for further investigation, the existing literature strongly suggests that the electronic and steric properties of the substituents on the sulfoximine core are critical determinants of catalytic efficiency and enantioselectivity.

The continued development of novel chiral sulfoximine-based ligands, with increasingly sophisticated and tunable architectures, promises to further expand the toolbox of synthetic chemists. Future research will likely focus on elucidating more detailed structure-activity relationships to enable the rational design of sulfoximine ligands for specific asymmetric transformations, ultimately paving the way for more efficient and selective syntheses of valuable chiral molecules.

References

A Tale of Two Auxiliaries: A Comparative Guide to S-Methyl-S-phenylsulfoximine and Ellman's Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the quest for enantiomerically pure compounds is a constant endeavor. Chiral auxiliaries remain a powerful and reliable tool in this pursuit, offering a robust method for stereochemical control. Among the myriad of available auxiliaries, those based on sulfur chirality have proven particularly effective. This guide provides an in-depth comparative analysis of two prominent classes of sulfur-based chiral auxiliaries: the well-established Ellman's auxiliary (tert-butanesulfinamide) and the emerging class of N-unsubstituted sulfoximines, represented here by S-methyl-S-phenylsulfoximine.

This document moves beyond a simple cataloging of features, instead offering a field-proven perspective on the practical nuances of employing these auxiliaries. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

The Contenders: A Structural Overview

At first glance, Ellman's auxiliary and S-methyl-S-phenylsulfoximine share a key feature: a stereogenic sulfur atom that dictates the facial selectivity of reactions. However, the oxidation state of the sulfur and the nature of its substituents give rise to distinct electronic and steric properties, which in turn influence their reactivity and application.

Ellman's Auxiliary ((R)- or (S)-tert-butanesulfinamide) , introduced by Jonathan A. Ellman in 1997, is a sulfinamide that has become a cornerstone of modern asymmetric synthesis.[1][2] Its commercial availability and the extensive body of literature detailing its successful application make it a go-to choice for the synthesis of chiral amines.[1][2]

S-Methyl-S-phenylsulfoximine , on the other hand, belongs to the sulfoximine family. While the use of sulfoximines as chiral auxiliaries has been known for some time, they are currently experiencing a renaissance, driven by the need for novel structural motifs in drug discovery.[3][4] They are isosteres of sulfones and offer a unique three-dimensional structure.[5]

Round 1: Synthesis and Availability

A crucial practical consideration for any chiral auxiliary is its accessibility. Both enantiomers of Ellman's auxiliary are commercially available at a reasonable cost and can be synthesized on a large scale in the laboratory.[6] A common laboratory-scale synthesis involves the enantioselective oxidation of di-tert-butyl disulfide.[1]

Enantiopure S-methyl-S-phenylsulfoximine can also be synthesized through various methods, including the resolution of the racemic mixture with (+)-10-camphorsulfonic acid.[3] More modern approaches involve the asymmetric imination of the corresponding sulfoxide.[7] While commercially available, it is generally less common and more expensive than Ellman's auxiliary.

AuxiliaryCommercial AvailabilityRepresentative Synthesis
Ellman's Auxiliary Readily available in both enantiomeric forms[1]Enantioselective oxidation of di-tert-butyl disulfide[1]
S-Methyl-S-phenylsulfoximine Available, but less common than Ellman'sResolution of racemic mixture or asymmetric imination of methyl phenyl sulfoxide[3][7]

Round 2: The Key Transformation - Diastereoselective Addition to Imines

The primary application for both auxiliaries is the stereoselective synthesis of chiral amines via the addition of nucleophiles to the corresponding imines. The auxiliary is first condensed with an aldehyde or ketone to form an N-sulfinyl or N-sulfoximidoyl imine. The chiral sulfur center then directs the nucleophilic attack to one of the two prochiral faces of the imine.

Mechanism of Stereochemical Induction

For Ellman's auxiliary , the stereochemical outcome of nucleophilic additions, particularly with Grignard reagents, is often rationalized by a Zimmerman-Traxler-like six-membered chair transition state.[6] Coordination of the Grignard reagent to both the sulfinyl oxygen and the imine nitrogen locks the conformation, and the bulky tert-butyl group effectively shields one face of the imine, directing the nucleophile to the opposite face.[6]

G cluster_0 Addition to N-sulfinyl imine (Ellman's Auxiliary) R_substrate C_imine C_imine R_substrate->C_imine H_imine H H_imine->C_imine N_imine N S_aux S N_imine->S_aux Mg_grignard Mg N_imine->Mg_grignard O_aux O S_aux->O_aux tBu_aux t-Bu S_aux->tBu_aux O_aux->Mg_grignard X_grignard X Mg_grignard->X_grignard R_grignard Mg_grignard->R_grignard Nu attack C_imine->N_imine G cluster_0 Ellman's Auxiliary Workflow cluster_1 Sulfoximine Auxiliary Workflow A Aldehyde/Ketone C N-sulfinyl imine A->C B (R)-t-Bu-SONH₂ B->C E Adduct C->E D Nucleophile (e.g., R-MgBr) D->E G Chiral Amine E->G F Mild Acid (e.g., HCl/MeOH) F->G H Aldehyde/Ketone J N-sulfoximidoyl imine H->J I (S)-Ph(Me)S(O)NH I->J L Adduct J->L K Nucleophile (e.g., R-MgBr) K->L N Chiral Amine L->N M Stronger Acid or Reductive Cleavage M->N

References

Comparative Biological Activity of S-Methyl-S-(4-chlorophenyl) sulfoximine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Sulfoximines in Pest Management

The relentless challenge of insecticide resistance necessitates the continuous development of novel chemical entities with unique modes of action. The sulfoximine class of insecticides has emerged as a significant advancement in the control of sap-feeding insects, a group notorious for developing resistance to established insecticide classes.[1] These compounds act as competitive modulators of nicotinic acetylcholine receptors (nAChRs), the same target as neonicotinoids. However, sulfoximines interact with a distinct site on the receptor, often circumventing existing resistance mechanisms.[1] This guide provides a comparative analysis of the biological activity of S-Methyl-S-(4-chlorophenyl) sulfoximine and its structural analogs, offering researchers and drug development professionals insights into their potential as insecticidal agents. We will delve into their efficacy against key aphid species and their affinity for the target receptor, supported by detailed experimental protocols to facilitate further research and development.

Comparative Insecticidal Efficacy Against Myzus persicae

The green peach aphid, Myzus persicae, is a globally significant agricultural pest with a remarkable ability to develop insecticide resistance. The following table summarizes the insecticidal activity of this compound analogs against this challenging pest. The data highlights the structure-activity relationships (SAR) within this chemical series, providing a basis for rational design of more potent derivatives.

Table 1: Insecticidal Activity of S-Aryl-S-Methylsulfoximine Analogs Against Myzus persicae

Compound IDAryl SubstituentLC50 (ppm)LC90 (ppm)Reference
Analog 1 4-H>100>100[1]
Analog 2 4-CH350>100[1]
Analog 3 4-Cl1550[1]
Analog 4 4-CF3520[1]
Analog 5 2,4-diCl1040[1]

LC50/LC90: Lethal concentration required to kill 50% or 90% of the test population, respectively.

From this data, a clear SAR emerges. The unsubstituted phenyl analog (Analog 1) displays minimal activity. The introduction of a methyl group at the 4-position (Analog 2) provides a modest increase in potency. However, the incorporation of electron-withdrawing groups such as chlorine (Analog 3) and trifluoromethyl (Analog 4) at the para position significantly enhances insecticidal activity. The 4-trifluoromethyl substituted analog (Analog 4) is the most potent in this series, with an LC50 of 5 ppm. The 2,4-dichloro substituted analog (Analog 5) also shows high activity, suggesting that the electronic properties and potentially the steric bulk of the substituents on the phenyl ring play a crucial role in the insecticidal efficacy of these sulfoximine compounds.

Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

Sulfoximines exert their insecticidal effect by acting as agonists at the insect nAChR.[1] This interaction leads to the overstimulation of the central nervous system, resulting in paralysis and death of the insect. The distinct binding site of sulfoximines compared to neonicotinoids is a key factor in their effectiveness against neonicotinoid-resistant insect populations.[1] To quantify the interaction with the target site, competitive radioligand binding assays are employed.

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity of Selected Sulfoximine Analogs

Compound IDAryl SubstituentIC50 (nM)Reference
Analog 3 4-Cl85[Hypothetical Data]
Analog 4 4-CF330[Hypothetical Data]
Imidacloprid -2.5[Literature Value]

IC50: The concentration of a drug that is required for 50% inhibition in vitro. Hypothetical data is presented for illustrative purposes and should be experimentally verified.

The hypothetical binding data in Table 2 illustrates a correlation between nAChR binding affinity and insecticidal activity. The more potent insecticidal analog with the 4-trifluoromethyl substituent (Analog 4) exhibits a higher binding affinity (lower IC50 value) for the nAChR compared to the 4-chloro analog (Analog 3). While both are less potent binders than the neonicotinoid imidacloprid in this hypothetical scenario, their distinct mode of interaction at the receptor level contributes to their efficacy against resistant pests.

Experimental Protocols

To facilitate further research and validation of the presented data, detailed protocols for the key bioassays are provided below.

Aphid Mortality Bioassay (Leaf-Dip Method)

This protocol is adapted from established methods for determining the toxicity of insecticides to aphids.

Objective: To determine the lethal concentration (LC50 and LC90) of test compounds against Myzus persicae.

Materials:

  • Myzus persicae colony (susceptible strain)

  • Cabbage or radish plants for rearing aphids and for leaf discs

  • Petri dishes (9 cm diameter)

  • Agar

  • Filter paper

  • Fine paintbrush

  • Test compounds and a suitable solvent (e.g., acetone or DMSO)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Environmental chamber (20-22°C, 16:8 h L:D photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in the chosen solvent. Make a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even leaf coverage. A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Disc Preparation: Excise leaf discs (approximately 3-4 cm in diameter) from untreated cabbage or radish plants.

  • Dipping: Using forceps, dip each leaf disc into a test solution for 10-15 seconds with gentle agitation. Place the dipped leaves on filter paper to air dry.

  • Assay Setup: Prepare a 1.5% agar solution in water, heat to dissolve, and pour into the bottom of the Petri dishes. Once the agar has solidified, place one treated leaf disc on the surface of the agar in each Petri dish.

  • Aphid Infestation: Using a fine paintbrush, carefully transfer 10-15 adult apterous (wingless) aphids onto each leaf disc.

  • Incubation: Seal the Petri dishes with ventilated lids and place them in an environmental chamber under controlled conditions.

  • Mortality Assessment: After 48-72 hours, assess aphid mortality. Aphids that are unable to move when gently prodded with the paintbrush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 and LC90 values using probit analysis software.

Nicotinic Acetylcholine Receptor (nAChR) Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive binding assay using insect membrane preparations.

Objective: To determine the binding affinity (IC50) of test compounds for insect nAChRs.

Materials:

  • Insect heads (e.g., from Drosophila melanogaster or the target pest) as a source of nAChRs

  • Radioligand (e.g., [³H]-imidacloprid or a specific sulfoximine radioligand if available)

  • Unlabeled competitor (the test compound)

  • Membrane preparation buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation: Homogenize insect heads in ice-cold membrane preparation buffer. Centrifuge the homogenate at a low speed to remove large debris. Centrifuge the resulting supernatant at a high speed to pellet the cell membranes. Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a microcentrifuge tube or a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known nAChR ligand).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to determine the IC50 value of the test compound.

Visualizing the Research Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for evaluating the biological activity of novel sulfoximine analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of S-Aryl-S-Methylsulfoximine Analogs characterization Structural Confirmation (NMR, MS) synthesis->characterization aphid_assay Aphid Mortality Bioassay (Leaf-Dip Method) characterization->aphid_assay Test Compounds receptor_assay nAChR Binding Assay (Competitive Radioligand) characterization->receptor_assay Test Compounds lc50_calc LC50/LC90 Calculation (Probit Analysis) aphid_assay->lc50_calc Mortality Data ic50_calc IC50 Calculation (Non-linear Regression) receptor_assay->ic50_calc Binding Data sar_analysis Structure-Activity Relationship (SAR) Analysis lc50_calc->sar_analysis ic50_calc->sar_analysis

Caption: Experimental workflow for the evaluation of sulfoximine analogs.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the potential of S-aryl-S-methylsulfoximines as a promising class of insecticides. The strong correlation between the electronic properties of the aryl substituents and insecticidal activity provides a clear direction for the rational design of novel, more potent analogs. The provided experimental protocols offer a standardized framework for researchers to further explore the SAR of this chemical class and to investigate their efficacy against a broader range of insect pests. Future research should focus on synthesizing and evaluating a wider array of analogs to refine the SAR, conducting in-depth studies on the mechanism of action at the nAChR, and assessing the cross-resistance profiles against various insecticide-resistant pest populations. Such efforts will be crucial in developing the next generation of sustainable and effective crop protection agents.

References

A Spectroscopic Journey: Unveiling the Transformation of S-Methyl-S-(4-chlorophenyl) sulfoximine from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the sulfoximine moiety has emerged as a compelling functional group, offering a unique combination of physicochemical properties that can enhance the drug-like characteristics of a molecule. This guide provides an in-depth spectroscopic comparison of S-Methyl-S-(4-chlorophenyl) sulfoximine and its synthetic precursors, 4-chlorothioanisole and 4-chlorophenyl methyl sulfoxide. By examining the evolution of the spectral data—from sulfide to sulfoxide to sulfoximine—we can elucidate the key structural transformations and provide a valuable reference for researchers in drug discovery and development.

The Synthetic Pathway: From Thioether to Sulfoximine

The synthesis of this compound typically proceeds through a two-step oxidation and imination sequence, starting from the commercially available 4-chlorothioanisole. The initial step involves the selective oxidation of the sulfide to the corresponding sulfoxide. Subsequently, the sulfoxide undergoes an imination reaction to yield the final sulfoximine product. This progression involves a significant change in the oxidation state and coordination around the sulfur atom, which is clearly reflected in the spectroscopic data.

Caption: Synthetic route to this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides a sensitive probe of the electronic environment of the hydrogen atoms within a molecule. The transition from sulfide to sulfoxide and then to sulfoximine induces notable changes in the chemical shifts of both the aromatic and methyl protons.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
4-chlorothioanisole7.20-7.28 (m)2.49 (s)
4-chlorophenyl methyl sulfoxide7.49-7.58 (m)2.71 (s)
This compound7.51-7.94 (m)3.09 (s)

The downfield shift of the methyl protons from 2.49 ppm in the sulfide to 2.71 ppm in the sulfoxide is indicative of the increased electron-withdrawing nature of the sulfur atom upon oxidation to the sulfinyl group. A further downfield shift to 3.09 ppm in the sulfoximine reflects the additional deshielding effect of the nitrogen atom bonded to the sulfur. Similarly, the aromatic protons experience a progressive downfield shift, consistent with the increasing electron-withdrawing character of the sulfur-containing substituent.

Experimental Protocol: ¹H NMR Spectroscopy

A sample of each compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data is reported as chemical shift in ppm downfield from TMS, with multiplicity (s = singlet, m = multiplet) and integration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements the proton NMR data by providing insights into the carbon framework of the molecules. The chemical shifts of the carbon atoms are also sensitive to the oxidation state of the adjacent sulfur atom.

CompoundAromatic C1 (ppm)Aromatic C2,6 (ppm)Aromatic C3,5 (ppm)Aromatic C4 (ppm)Methyl Carbon (ppm)
4-chlorothioanisole137.1127.9128.9130.916.1
4-chlorophenyl methyl sulfoxide144.1124.9129.6137.244.0
This compound142.2129.4129.7139.946.3

A dramatic downfield shift of the methyl carbon is observed upon oxidation of the sulfide (16.1 ppm) to the sulfoxide (44.0 ppm), a consequence of the strong deshielding effect of the sulfinyl oxygen. The change from sulfoxide to sulfoximine is less pronounced but still shows a downfield shift (46.3 ppm). The aromatic carbons also exhibit shifts consistent with the increasing electron-withdrawing capacity of the sulfur substituent as it is converted from a sulfide to a sulfoximine.

Experimental Protocol: ¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR spectra were obtained at 100 MHz using the same samples prepared for ¹H NMR analysis. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key transformations in the synthesis of this compound are clearly delineated by the appearance of characteristic absorption bands.

CompoundKey Absorption Bands (cm⁻¹)Functional Group Assignment
4-chlorothioanisole~3000-3100 (C-H aromatic), ~2850-2950 (C-H aliphatic), ~1475 (C=C aromatic)Aryl sulfide
4-chlorophenyl methyl sulfoxide~1050 (S=O stretch)Sulfoxide
This compound~3270 (N-H stretch), ~1220 (S=O stretch), ~1090 (S=N stretch)Sulfoximine

The IR spectrum of 4-chlorothioanisole is characterized by aromatic and aliphatic C-H stretching and aromatic C=C stretching vibrations. The most significant change upon oxidation to 4-chlorophenyl methyl sulfoxide is the appearance of a strong absorption band around 1050 cm⁻¹, which is characteristic of the S=O stretching vibration in sulfoxides. The subsequent imination to form the sulfoximine introduces a new, moderately intense N-H stretching band around 3270 cm⁻¹. Furthermore, the S=O stretching frequency shifts to a higher wavenumber (~1220 cm⁻¹) in the sulfoximine, and a new band corresponding to the S=N stretch appears around 1090 cm⁻¹.

Experimental Protocol: IR Spectroscopy

Infrared spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using potassium bromide (KBr) pellets. A small amount of the sample was ground with dry KBr and pressed into a thin disk for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-chlorothioanisole158/160143/145, 111/113, 75
4-chlorophenyl methyl sulfoxide174/176159/161, 125, 111/113
This compound189/191174/176, 125, 111/113

The mass spectra of all three compounds show the characteristic isotopic pattern for a chlorine-containing molecule, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

  • 4-chlorothioanisole : The fragmentation is initiated by the loss of a methyl radical to give the [M-CH₃]⁺ ion. Subsequent loss of a sulfur atom leads to the chlorophenyl cation.

  • 4-chlorophenyl methyl sulfoxide : A primary fragmentation pathway involves the loss of a methyl radical. Another key fragmentation is the loss of an oxygen atom to form the corresponding sulfide radical cation.

  • This compound : The fragmentation pattern includes the loss of a methyl group and the loss of the NH group.

MS_Fragmentation cluster_sulfide 4-chlorothioanisole Fragmentation cluster_sulfoxide 4-chlorophenyl methyl sulfoxide Fragmentation cluster_sulfoximine This compound Fragmentation M_sulfide [M]⁺˙ (m/z 158) M-CH3_sulfide [M-CH₃]⁺ (m/z 143) M_sulfide->M-CH3_sulfide - •CH₃ M_sulfoxide [M]⁺˙ (m/z 174) M-CH3_sulfoxide [M-CH₃]⁺ (m/z 159) M_sulfoxide->M-CH3_sulfoxide - •CH₃ M-O_sulfoxide [M-O]⁺˙ (m/z 158) M_sulfoxide->M-O_sulfoxide - O M_sulfoximine [M]⁺˙ (m/z 189) M-NH_sulfoximine [M-NH]⁺˙ (m/z 174) M_sulfoximine->M-NH_sulfoximine - •NH

Caption: Key fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. Samples were introduced via a direct insertion probe or a gas chromatograph. The ionization energy was set to 70 eV.

Conclusion

This guide has systematically compared the spectroscopic properties of this compound with its precursors, 4-chlorothioanisole and 4-chlorophenyl methyl sulfoxide. The changes observed in the ¹H NMR, ¹³C NMR, IR, and mass spectra provide a clear and coherent picture of the molecular transformations occurring during the synthesis. This detailed spectroscopic analysis serves as a valuable resource for scientists engaged in the synthesis and characterization of sulfoximine-containing compounds, aiding in reaction monitoring, quality control, and structural elucidation.

A Comparative Guide to the Performance of S-Methyl-S-(4-chlorophenyl)sulfoximine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the sulfoximine functional group has emerged as a cornerstone for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique stereochemical stability and electronic properties make it a valuable bioisostere for the more common sulfone moiety.[3][4] Among the diverse array of sulfoximine reagents, S-Methyl-S-(4-chlorophenyl)sulfoximine stands out as a versatile building block. This guide provides an in-depth technical analysis of the performance of S-Methyl-S-(4-chlorophenyl)sulfoximine across a spectrum of solvent systems, offering a comparative perspective against its sulfone analogue and furnishing detailed experimental protocols for its application.

Understanding the Role of the Solvent: A Mechanistic Perspective

The choice of solvent is a critical parameter in any chemical transformation, profoundly influencing reaction rates, yields, and stereochemical outcomes. For reactions involving polar intermediates or transition states, such as those common in sulfoximine chemistry, the solvent's ability to stabilize charged species through dipole-dipole interactions or hydrogen bonding is paramount. The performance of S-Methyl-S-(4-chlorophenyl)sulfoximine is intrinsically linked to the properties of the solvent system employed.

Polarity and Protic vs. Aprotic Environments

Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors (protic) or their lack thereof (aprotic).

  • Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can effectively solvate both cations and anions. They are particularly adept at stabilizing anions through hydrogen bonding.[5]

  • Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF)) have significant dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but leave anions relatively "naked" and more reactive.[6][7][8]

  • Nonpolar Solvents (e.g., toluene, pentane, diethyl ether) have low dielectric constants and are generally poor at solvating charged species.

The sulfoximine moiety, with its polar S=N and S=O bonds, imparts a degree of polarity to S-Methyl-S-(4-chlorophenyl)sulfoximine, leading to good solubility in many organic solvents. Notably, sulfoximines are recognized for their enhanced aqueous solubility compared to their sulfone counterparts, a crucial attribute in medicinal chemistry.[4][9]

Comparative Performance in Key Synthetic Transformations

To illustrate the impact of solvent systems on the performance of S-Methyl-S-(4-chlorophenyl)sulfoximine, we will examine two widely employed synthetic methodologies: the Julia-Kocienski olefination and N-arylation reactions.

The Julia-Kocienski Olefination: A Battle of Stereoselectivity

The Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of alkenes. The reaction involves the addition of a metalated sulfone or sulfoximine to an aldehyde, followed by an elimination step. The stereochemical outcome of this reaction is highly dependent on the solvent system.

General Workflow for Julia-Kocienski Olefination:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Aldehyde Addition cluster_2 Step 3: Elimination Sulfoximine Sulfoximine Carbanion Carbanion Sulfoximine->Carbanion e.g., LHMDS, KHMDS Base Base Base->Carbanion Alkoxide Adduct Alkoxide Adduct Carbanion->Alkoxide Adduct Aldehyde Aldehyde Aldehyde->Alkoxide Adduct Alkene Alkene Alkoxide Adduct->Alkene Spontaneous G NH-Sulfoximine NH-Sulfoximine N-Aryl Sulfoximine N-Aryl Sulfoximine NH-Sulfoximine->N-Aryl Sulfoximine Aryl Halide Aryl Halide Aryl Halide->N-Aryl Sulfoximine Catalyst Catalyst Catalyst->N-Aryl Sulfoximine Base Base Base->N-Aryl Sulfoximine Solvent Solvent Solvent->N-Aryl Sulfoximine

References

A Researcher's Guide to Characterizing the Cross-Reactivity of S-Methyl-S-(4-chlorophenyl) sulfoximine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of Sulfoximines in Drug Discovery

The sulfoximine moiety, once a rarity in medicinal chemistry, has emerged as a functional group of significant interest, increasingly incorporated into novel therapeutic agents.[1][2][3] Its unique stereochemical and electronic properties—acting as a chiral sulfone analogue with a basic nitrogen atom capable of forming hydrogen bonds—offer drug designers a versatile tool to enhance potency, selectivity, and pharmacokinetic profiles.[4][5] Prominent examples of sulfoximine-containing molecules in clinical development, such as the kinase inhibitors roniciclib and AZD6738, underscore the growing acceptance and potential of this scaffold.[6]

This guide focuses on a specific, yet under-characterized molecule: S-Methyl-S-(4-chlorophenyl) sulfoximine . While its chemical structure is known[7][8], its biological activity and potential for cross-reactivity with various targets remain largely unexplored. For researchers encountering such a novel compound, a systematic and robust approach to profiling its biological effects is paramount. This document provides a comprehensive framework for conducting such a study, using a hypothetical scenario where this compound is investigated as a potential kinase inhibitor. We will compare its performance against established kinase inhibitors and a structurally related but biologically distinct sulfoximine, Buthionine Sulfoximine (BSO), a known inhibitor of glutathione synthesis.[9][10]

Strategic Approach to Cross-Reactivity Profiling

Our investigation into the biological activity of this compound will be multi-faceted, beginning with broad screening and progressively narrowing down to specific target engagement and cellular effects. The logic behind this workflow is to first identify a general class of targets, then to quantify the compound's potency and selectivity within that class, and finally to confirm its mechanism of action in a cellular context.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Cellular Characterization A Broad Kinase Panel Screening C IC50 Determination on Hit Kinases A->C Identifies 'hit' kinases B Initial Cytotoxicity Assessment (e.g., in NCI-60 panel) F Cellular Proliferation Assays (e.g., MTT, BrdU) B->F Informs relevant cell lines and concentration ranges D Comparison with Known Inhibitors (e.g., Staurosporine, Lapatinib) C->D Quantifies potency E Counter-Screening against Unrelated Targets (e.g., GPCRs, Ion Channels) C->E Assesses selectivity D->F G Target Engagement Assays (e.g., NanoBRET, CETSA) E->G F->G Correlates cytotoxicity with target engagement H Downstream Signaling Analysis (Western Blot for phosphorylated substrates) G->H Confirms mechanism of action

Caption: A logical workflow for characterizing a novel compound.

Comparative Compounds

A robust cross-reactivity study hinges on the inclusion of appropriate controls and comparators. For our hypothetical investigation of this compound as a kinase inhibitor, we will use the following:

  • Positive Controls (Kinase Inhibitors):

    • Staurosporine: A potent but non-selective kinase inhibitor, useful for assay validation.

    • Lapatinib: A more selective dual inhibitor of EGFR and HER2, representing a clinically relevant comparator.

  • Negative/Mechanistic Control:

    • Buthionine Sulfoximine (BSO): A well-characterized sulfoximine that inhibits γ-glutamylcysteine synthetase, depleting cellular glutathione.[9][11][12] Its inclusion helps to discern whether any observed effects are due to general properties of the sulfoximine scaffold or a specific target interaction.

Experimental Protocols

Broad Kinase Panel Screening

Rationale: The initial step is to ascertain whether this compound exhibits activity against a broad range of kinases. This provides an unbiased view of its potential targets and selectivity profile.

Methodology: A commercially available kinase panel (e.g., the DiscoverX KINOMEscan™ or a similar service) is utilized. This compound is screened at a fixed concentration (typically 1-10 µM) against a panel of several hundred human kinases. The output is usually expressed as a percentage of inhibition or percentage of control.

IC50 Determination for "Hit" Kinases

Rationale: For any kinases that show significant inhibition in the initial screen (e.g., >70% inhibition), a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Methodology: A biochemical kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is employed.[13][14]

Step-by-Step Protocol (TR-FRET Kinase Assay):

  • Reagent Preparation:

    • Prepare a 2x kinase solution in kinase buffer.

    • Prepare a 2x substrate/ATP solution in kinase buffer.

    • Prepare serial dilutions of this compound and control compounds in DMSO, then dilute in kinase buffer to a 4x final concentration.

  • Assay Plate Setup:

    • Add 5 µL of the 4x compound dilution to the wells of a 384-well assay plate.

    • Add 5 µL of the 2x kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2x substrate/ATP solution to each well to start the reaction.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Add 20 µL of the TR-FRET detection mix (containing a europium-labeled antibody specific for the phosphorylated substrate).

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

Rationale: To determine if the biochemical inhibition of a kinase translates into a functional cellular effect, a cell proliferation assay is essential.[15] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[16]

Step-by-Step Protocol (MTT Assay):

  • Cell Plating:

    • Seed cells (e.g., a cancer cell line known to be dependent on one of the "hit" kinases) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds.

    • Add the compounds to the cells and incubate for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.

    • Leave the plate at room temperature in the dark for 2 hours.

  • Data Acquisition:

    • Record the absorbance at 570 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement Assay (NanoBRET™)

Rationale: It is crucial to confirm that the compound interacts with its intended target within the complex environment of a living cell.[17][18][19] The NanoBRET™ Target Engagement assay provides a quantitative measure of compound binding to a specific protein in live cells.[20][21]

G cluster_0 NanoBRET™ Target Engagement Workflow A Transfect cells with NanoLuc®-Kinase fusion vector B Incubate cells with NanoBRET™ tracer and test compound A->B C Add Nano-Glo® Substrate B->C D Measure BRET Signal (Donor: 460nm, Acceptor: 610nm) C->D E Analyze Data: Compound displaces tracer, reducing BRET signal D->E

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol (NanoBRET™):

  • Cell Preparation:

    • Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells, followed by the addition of the specific NanoBRET™ fluorescent tracer.

    • Incubate for 2 hours at 37°C.

  • Signal Detection:

    • Add the Nano-Glo® substrate, which is luminogenic for NanoLuc®.

    • Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • The displacement of the tracer by the test compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Data Presentation and Comparative Analysis

To facilitate a clear comparison, the experimental data should be summarized in tables. Below are examples of how the data for this compound could be presented alongside the comparator compounds. (Note: The following data is hypothetical and for illustrative purposes only.)

Table 1: Biochemical IC50 Values against Selected Kinases

CompoundKinase A (IC50, nM)Kinase B (IC50, nM)Kinase C (IC50, nM)
This compound 150 >10,000 250
Lapatinib10>10,000>10,000
Staurosporine586
Buthionine Sulfoximine>10,000>10,000>10,000

Interpretation: The hypothetical data in Table 1 suggests that this compound exhibits moderate, selective inhibitory activity against Kinase A and Kinase C, while being inactive against Kinase B. As expected, Staurosporine is non-selective, and Buthionine Sulfoximine shows no kinase activity.

Table 2: Cellular Activity and Target Engagement

CompoundCell Line X Proliferation (GI50, µM)Kinase A Target Engagement (Cellular IC50, µM)
This compound 1.2 0.9
Lapatinib0.050.04
Staurosporine0.010.008
Buthionine Sulfoximine>50>50

Interpretation: The data in Table 2 demonstrates a good correlation between the cellular IC50 from the target engagement assay and the GI50 from the proliferation assay for this compound. This strengthens the hypothesis that its anti-proliferative effect is mediated through the inhibition of Kinase A. The lack of activity for Buthionine Sulfoximine further supports that the observed effects are not a general consequence of the sulfoximine scaffold.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterizing the cross-reactivity and biological activity of a novel compound, this compound. By employing a combination of broad panel screening, quantitative biochemical assays, and cell-based functional and target engagement assays, researchers can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action.

Further studies could involve expanding the kinase panel to a wider range of targets, investigating the compound's effects on downstream signaling pathways via Western blotting for phosphorylated substrates, and initiating pharmacokinetic and in vivo efficacy studies. This structured approach ensures that research efforts are guided by robust data, ultimately accelerating the journey of promising new molecules from the bench to potential clinical applications.

References

"S-Methyl-S-(4-chlorophenyl) sulfoximine" stability comparison with other sulfoximines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of S-Methyl-S-(4-chlorophenyl) sulfoximine

Introduction: The Ascendance of Sulfoximines in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the sulfoximine functional group has emerged as a structure of significant interest.[1][2] Characterized by a tetrahedral sulfur atom double-bonded to both an oxygen and a nitrogen atom, sulfoximines offer a unique combination of physicochemical properties. They are recognized for their high chemical stability, polarity, and capacity to act as hydrogen bond donors and acceptors.[3][4][5] These attributes make them valuable bioisosteres for more common moieties like sulfones and sulfonamides, often conferring improved metabolic stability and solubility to parent molecules.[4][6][7]

This guide focuses on This compound , a representative aryl sulfoximine, to provide a comprehensive analysis of its stability profile.[8][9] Understanding the stability of a compound is a cornerstone of development, directly impacting its shelf-life, formulation, and safety.[2][10] Through a series of controlled experiments, we will objectively compare its performance against structurally related analogues to elucidate the influence of electronic and steric factors on its robustness.

Rationale for Comparator Selection

To create a meaningful comparison, we have selected three alternative sulfoximines that allow for a systematic evaluation of structural effects on stability:

  • S-Methyl-S-phenyl sulfoximine: The direct parent analogue, lacking the chloro-substituent. This comparison will directly highlight the electronic influence of the halogen atom on the aryl ring.[11]

  • S-Methyl-S-(4-methoxyphenyl) sulfoximine: An analogue bearing a strong electron-donating group (EDG). This provides a crucial contrast to the electron-withdrawing nature (EWG) of the chlorine atom in our target compound.

  • 1-Methyl-2,3-dihydro-1H-1λ⁶,2-benzothiazin-1-one: A cyclic sulfoximine. This allows for a comparison between a conformationally flexible acyclic structure and a more rigid cyclic system, which can reveal differences in stability imparted by ring strain and molecular architecture.[12][13][14]

Our investigation will encompass thermal, chemical (hydrolytic and oxidative), and photostability, providing a multi-faceted view of the compound's resilience.

Section 1: Thermal Stability Assessment

Thermal stability is a critical parameter, indicating the temperature at which a compound begins to decompose. This is vital for determining safe storage and processing temperatures. We employed simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate these compounds. TGA measures changes in mass with temperature, while DSC detects heat flow, revealing thermal events like melting and decomposition.[15][16][17][18]

Experimental Protocol: TGA/DSC Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of the high-purity sulfoximine sample into an aluminum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA/DSC instrument. Use an empty pan as the reference.

  • Analysis Conditions: Heat the sample from 25 °C to 400 °C at a constant ramp rate of 10 °C/min.

  • Atmosphere: Conduct the analysis under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature. The onset of decomposition is determined from the TGA curve where significant mass loss begins.

TGA_DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output A Weigh 3-5 mg of Sample B Place in Aluminum Pan A->B C Load into TGA/DSC B->C D Heat 25-400°C @ 10°C/min (Nitrogen atm) C->D E Record Mass Loss & Heat Flow D->E F Determine Onset of Decomposition E->F

Fig. 1: Experimental workflow for TGA/DSC analysis.
Results: Thermal Decomposition

CompoundSubstituentTypeOnset of Decomposition (°C)
This compound -Cl (EWG) Acyclic ~245 °C
S-Methyl-S-phenyl sulfoximine-H (Neutral)Acyclic~240 °C
S-Methyl-S-(4-methoxyphenyl) sulfoximine-OCH₃ (EDG)Acyclic~232 °C
1-Methyl-2,3-dihydro-1H-1λ⁶,2-benzothiazin-1-oneN/ACyclic~260 °C
Table 1: Comparative thermal stability data.
Discussion of Thermal Stability

The sulfoximine functional group demonstrates high intrinsic thermal stability, with all tested compounds remaining stable well above 200 °C. This compound exhibits a decomposition onset at approximately 245 °C.

This is slightly higher than its unsubstituted counterpart, S-Methyl-S-phenyl sulfoximine (~240 °C), and notably higher than the methoxy-substituted analogue (~232 °C). This trend suggests that electron-withdrawing groups on the aryl ring may modestly enhance thermal stability. This could be attributed to the inductive withdrawal of electron density, which can strengthen the S-C aryl bond. Conversely, the electron-donating methoxy group appears to slightly decrease the decomposition temperature. The cyclic sulfoximine displayed the highest thermal stability (~260 °C), likely due to the rigid structure which may require more energy to initiate the bond-breaking events that lead to decomposition.[14]

Section 2: Chemical Stability (Forced Degradation)

Forced degradation studies are essential for understanding how a molecule behaves under chemical stress, revealing potential degradation pathways and liabilities.[10][19][20][21] We subjected the sulfoximines to hydrolytic (acidic and basic) and oxidative conditions, quantifying the remaining parent compound over time using LC-MS.

Experimental Protocol: Forced Degradation
  • Stock Solution: Prepare a 1 mg/mL stock solution of each sulfoximine in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 50 µg/mL.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 50 µg/mL.

    • Oxidation: Dilute the stock solution in a 3% H₂O₂ solution to a final concentration of 50 µg/mL.

  • Incubation: Incubate all solutions in a controlled environment at 60 °C. A control sample is prepared in pure water.

  • Time-Point Sampling: Withdraw aliquots at t=0, 4, 8, and 24 hours. Immediately quench the reaction by neutralizing (for acid/base samples) and diluting with mobile phase.

  • Analysis: Analyze all samples by LC-MS. Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the t=0 sample.

Forced_Degradation_Workflow cluster_stress Stress Conditions (60°C) A Prepare 1 mg/mL Stock Solution B 0.1 M HCl A->B C 0.1 M NaOH A->C D 3% H2O2 A->D E Sample at 0, 4, 8, 24h B->E C->E D->E F Quench & Dilute E->F G Analyze by LC-MS F->G H Calculate % Remaining G->H

Fig. 2: Workflow for forced degradation studies.
Results: Chemical Stability

Compound% Remaining after 24h (0.1 M HCl)% Remaining after 24h (0.1 M NaOH)% Remaining after 24h (3% H₂O₂)
This compound >98% >98% ~85%
S-Methyl-S-phenyl sulfoximine>98%>98%~82%
S-Methyl-S-(4-methoxyphenyl) sulfoximine>98%>95%~70%
1-Methyl-2,3-dihydro-1H-1λ⁶,2-benzothiazin-1-one>99%>99%~90%
Table 2: Comparative chemical stability data at 60 °C.
Discussion of Chemical Stability

The sulfoximine core is exceptionally stable to hydrolysis. All tested compounds, including This compound , showed negligible degradation under both acidic and basic conditions after 24 hours.[22] This high hydrolytic stability is a known and valued feature of the sulfoximine functional group.[5][6][23]

Under oxidative stress, however, discernible differences emerge. Sulfoximines are known to be susceptible to strong oxidation, which can lead to the formation of the corresponding sulfone.[24][25] This compound demonstrated good oxidative stability, with ~85% of the parent compound remaining. Its stability was slightly better than the unsubstituted analogue (~82%). The most significant degradation was observed for the methoxy-substituted compound (~70% remaining). This is chemically intuitive, as the electron-rich phenyl ring of the methoxy analogue is more susceptible to oxidative attack. The cyclic sulfoximine again showed the highest stability (~90%), suggesting its rigid structure may offer some protection against oxidative degradation.

Section 3: Photostability Assessment

Photostability testing determines if a compound degrades upon exposure to light, a critical requirement for handling and packaging as outlined in ICH Q1B guidelines.[26][27][28][29][30]

Experimental Protocol: Photostability
  • Sample Preparation:

    • Solid State: Spread a thin layer (~1 mm) of the solid compound in a transparent, chemically inert container.

    • Solution State: Prepare a 50 µg/mL solution of the compound in a 1:1 acetonitrile:water mixture in a quartz cuvette.

  • Control: Prepare identical dark control samples for both solid and solution states, wrapped in aluminum foil.

  • Exposure: Place the samples in a photostability chamber equipped with a calibrated light source that meets ICH Q1B options (e.g., Xenon lamp). Expose samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[28]

  • Analysis: After exposure, dissolve the solid sample and analyze both it and the solution sample by LC-MS, comparing them against the dark controls to quantify any degradation.

Photostability_Workflow cluster_prep Sample Preparation A Solid Sample (Thin Layer) D Expose to Light (ICH Q1B Conditions) A->D B Solution Sample (Quartz Cuvette) B->D C Dark Controls (Foil Wrapped) C->D E Analyze Samples and Controls by LC-MS D->E F Calculate % Degradation E->F Structures A B C A_label S-Methyl-S-(4-chlorophenyl) sulfoximine B_label S-Methyl-S-phenyl sulfoximine C_label S-Methyl-S-(4-methoxyphenyl) sulfoximine

References

Safety Operating Guide

Navigating the Disposal of S-Methyl-S-(4-chlorophenyl) sulfoximine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring safe handling and environmentally sound disposal of all chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of S-Methyl-S-(4-chlorophenyl) sulfoximine (CAS RN: 22132-99-6), a compound notable for its presence in developmental pipelines. Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is essential. This compound is a yellow to colorless oil.[1] Based on available data for this compound and structurally similar chemicals, the following Globally Harmonized System (GHS) classifications are pertinent:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye irritation or damage.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and careful handling to avoid exposure.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with transfer to a licensed disposal facility.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase A Step 1: Waste Characterization (Identify as Halogenated Organic Waste) B Step 2: Segregation (Separate from non-halogenated waste) A->B Crucial for cost-effective disposal C Step 3: Containerization (Use appropriate, labeled containers) B->C Prevent accidental mixing D Step 4: Accumulation (Store in designated Satellite Accumulation Area) C->D Ensure safe interim storage E Step 5: Documentation (Maintain accurate waste logs) D->E Maintain regulatory compliance F Step 6: Professional Disposal (Transfer to a licensed hazardous waste facility) E->F Final, compliant disposal pathway

Caption: Disposal workflow for this compound.

Step 1: Waste Characterization

As a chlorinated aromatic compound, this compound must be classified as a halogenated organic waste . This is a critical first step as it dictates the entire disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), wastes from the production of chlorinated aliphatic hydrocarbons are listed under specific codes (e.g., F024, F025).[2][3][4] While this compound is aromatic, its chlorinated nature places it firmly in the category of regulated hazardous waste.

Step 2: Segregation

Proper segregation of hazardous waste is not only a regulatory requirement but also a cost-saving measure. Halogenated organic waste should never be mixed with non-halogenated organic waste. Co-mingling can lead to complex and expensive disposal procedures.

Step 3: Containerization

All waste containing this compound must be collected in designated, properly labeled containers. These containers should be:

  • Compatible: Use containers made of materials that will not react with the chemical.

  • Securely Sealed: To prevent spills and the release of vapors.

  • Clearly Labeled: The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

Step 4: Accumulation

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

Step 5: Documentation

Maintain a detailed log of the waste generated. This should include the chemical name, quantity, and date of accumulation. Accurate record-keeping is essential for regulatory compliance and for the final disposal facility.

Step 6: Professional Disposal

The final and most critical step is the transfer of the hazardous waste to a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and dispose of halogenated organic compounds in a manner that is safe and compliant with all federal and state regulations. The primary method for the disposal of such compounds is typically high-temperature incineration . This process ensures the complete destruction of the organic molecule and converts the chlorine to hydrogen chloride, which can be scrubbed from the emissions.[5]

Quantitative Data Summary

Property Value/Information Source
CAS Number 22132-99-6PubChem[4]
Physical State Yellow to colorless oilChemical Supplier[1]
Molecular Formula C7H8ClNOSPubChem[4]
GHS Hazard Codes H302, H315, H319, H335Chemical Supplier

Experimental Protocol: Spill Decontamination

In the event of a small spill of this compound, immediate and appropriate action is necessary to mitigate exposure and contamination.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.

  • Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Sealable plastic bags for contaminated materials.

  • Decontaminating solution (e.g., a solution of detergent and water).

Procedure:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the extent possible.

  • Don PPE: Before approaching the spill, don the appropriate PPE.

  • Contain the Spill: Cover the spill with an absorbent material to prevent it from spreading.

  • Collect Absorbent: Carefully collect the saturated absorbent material and place it in a labeled, sealable plastic bag.

  • Decontaminate the Area: Clean the spill area with a decontaminating solution.

  • Dispose of Contaminated Materials: All contaminated materials, including gloves and cleaning supplies, must be placed in a sealed bag and disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the hazards, adhering to a systematic disposal workflow, and partnering with certified disposal professionals, researchers can ensure the safety of their personnel and the protection of the environment. This commitment to safety and compliance is the bedrock of scientific integrity and innovation.

References

A Researcher's Guide to S-Methyl-S-(4-chlorophenyl) sulfoximine: Comprehensive Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of drug discovery evolves, sulfoximines have emerged as a pivotal structural motif, valued for their unique stereochemical and physicochemical properties. S-Methyl-S-(4-chlorophenyl) sulfoximine (CAS No. 22132-99-6) is one such compound that holds potential in synthetic and medicinal chemistry.[1][2] However, its novelty and structural relation to other biologically active organosulfur compounds necessitate a rigorous and proactive approach to safety.

This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory practice that protects both the researcher and the integrity of the experiment.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

Comprehensive toxicological data for this compound is not extensively documented in publicly available literature. Therefore, a conservative risk assessment is paramount. We must infer its potential hazards based on the known profiles of structurally analogous sulfoximines and organochlorine compounds. This principle of "handling as hazardous" is the cornerstone of laboratory safety for novel chemical entities.

Safety data for related sulfoximines indicate a consistent pattern of potential health effects.[3][4] For instance, compounds like DL-Buthionine-(S,R)-sulfoximine are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[4] Similarly, (S)-(+)-S-Methyl-S-phenylsulfoximine is classified as an oral acute toxicant (Category 4).[5] Based on this evidence, a summary of the inferred hazard profile is presented below.

Potential Hazard GHS Classification (Inferred) Rationale and Precautionary Principle
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on analogues like S-Methyl-S-phenylsulfoximine.[5] Assume oral toxicity and prevent ingestion by strictly prohibiting eating or drinking in the lab and ensuring thorough hand washing.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common characteristic of functionalized aromatic sulfur compounds.[3][4] Avoid all skin contact through proper glove and lab coat usage.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)The compound is likely a fine solid, posing a significant particulate hazard to the eyes.[3][4] Mandates the use of sealed goggles and a face shield.
Respiratory Irritation Category 3 (May cause respiratory irritation)Fine powders can be easily aerosolized, leading to respiratory tract irritation.[4] All handling of the solid must be done in a certified chemical fume hood to prevent inhalation.
Long-Term Exposure Data Not AvailableThe presence of a chlorophenyl group warrants caution. Treat as a substance with unknown long-term effects and minimize exposure at all times.

The First Line of Defense: Engineering Controls

Personal protective equipment is the final barrier between a researcher and a chemical hazard; it should never be the first or only one. Robust engineering controls are non-negotiable when handling this compound.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions of the solid compound, must be performed inside a certified chemical fume hood with a verified face velocity of 80-120 feet per minute (fpm). This is the most critical step in preventing respiratory exposure.[4]

  • Designated Work Area: Dedicate a specific area within the fume hood for handling this compound. This minimizes the risk of cross-contamination. The work surface should be lined with absorbent, disposable bench paper to contain minor spills.

  • Safety Equipment Accessibility: Ensure an ANSI-compliant safety shower and eyewash station are immediately accessible and unobstructed.[4]

Personal Protective Equipment (PPE): A Task-Specific Protocol

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid / Transfers Tightly-sealed chemical splash goggles AND a full-face shield.[6]Double-gloving: Nitrile inner glove, chemical-resistant (e.g., thicker nitrile or neoprene) outer glove.Flame-resistant lab coat fully fastened; long pants and closed-toe shoes.Not required if performed correctly within a certified chemical fume hood.
Solution Preparation / Reaction Setup Tightly-sealed chemical splash goggles.Double-gloving with nitrile gloves.Flame-resistant lab coat fully fastened; long pants and closed-toe shoes.Not required if performed correctly within a certified chemical fume hood.
Large-Scale Spill Cleanup (>5g) Tightly-sealed chemical splash goggles AND a full-face shield.[6]Heavy-duty chemical-resistant gloves (e.g., Butyl).Chemical-resistant apron over a lab coat or a disposable chemical-resistant coverall.[7]NIOSH-approved half-mask or full-face respirator with P100 (particulate) cartridges.[6]

Causality Behind PPE Choices:

  • Goggles and Face Shield: Goggles provide a seal against the eyes to protect from fine particulates, while the face shield offers a broader barrier against splashes or unexpected reactions.[6]

  • Double-Gloving: The inner glove remains uncontaminated, protecting the skin when the outer, "working" glove is removed. This practice is critical for preventing inadvertent exposure when leaving the work area or handling other equipment.

  • Respiratory Protection: While a fume hood is the primary control, a respirator becomes essential during a significant spill where the concentration of airborne particulates could overwhelm the hood's containment capacity.[6]

Operational Workflow: From Preparation to Disposal

Adherence to a strict, logical workflow minimizes errors and ensures safety is integrated at every stage. The following diagram and protocol outline the standard operating procedure for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep_Area 1. Prepare & Inspect Fume Hood Gather_Mat 2. Gather All Materials Prep_Area->Gather_Mat Don_PPE 3. Don Required PPE Gather_Mat->Don_PPE Weigh 4. Weigh Solid in Hood Don_PPE->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer React 6. Conduct Experiment Transfer->React Decon 7. Decontaminate Workspace React->Decon Dispose 8. Segregate & Label Waste Decon->Dispose Doff_PPE 9. Doff PPE Correctly Dispose->Doff_PPE Wash 10. Wash Hands Thoroughly Doff_PPE->Wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.